molecular formula C8H9BrN2O2 B189039 2-bromo-N,N-dimethyl-4-nitroaniline CAS No. 64230-23-5

2-bromo-N,N-dimethyl-4-nitroaniline

Cat. No.: B189039
CAS No.: 64230-23-5
M. Wt: 245.07 g/mol
InChI Key: SITKZBWMJBVSID-UHFFFAOYSA-N
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Description

2-bromo-N,N-dimethyl-4-nitroaniline is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITKZBWMJBVSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397196
Record name 2-bromo-N,N-dimethyl-4-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64230-23-5
Record name 2-bromo-N,N-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-bromo-N,N-dimethyl-4-nitroaniline from 4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to produce 2-bromo-N,N-dimethyl-4-nitroaniline, a valuable substituted aniline intermediate in the development of complex organic molecules. Starting from the readily available precursor 4-nitroaniline, this document details a robust two-step synthetic strategy: an initial N,N-dimethylation followed by a regioselective bromination. This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, causality behind experimental choices, and field-proven, self-validating protocols. Emphasis is placed on mechanistic elucidation, practical execution, safety, and analytical characterization of the intermediate and final product.

Introduction and Strategic Overview

The synthesis of polysubstituted anilines is a cornerstone of modern organic and medicinal chemistry. The target molecule, this compound, incorporates three key functional groups on the aromatic ring: a strongly electron-donating dimethylamino group, a strongly electron-withdrawing nitro group, and a synthetically versatile bromine atom. This unique electronic and functional arrangement makes it a strategic precursor for creating a diverse range of compounds, particularly in the fields of dye chemistry and pharmaceutical development.

The synthetic approach delineated in this guide proceeds via a logical two-step sequence designed to control regioselectivity and maximize yield.

  • Step 1: N,N-Dimethylation of 4-nitroaniline. The primary amine of the starting material is first converted to a tertiary amine. This transformation is critical as it significantly increases the electron-donating strength of the amino group, thereby powerfully activating the aromatic ring for the subsequent electrophilic substitution.

  • Step 2: Regioselective Bromination. The resulting intermediate, N,N-dimethyl-4-nitroaniline, undergoes electrophilic aromatic substitution. The powerful ortho-, para-directing nature of the dimethylamino group, coupled with the para-position being blocked by the nitro group, selectively directs the incoming bromine electrophile to the ortho position.

This strategic sequencing ensures the desired isomer is formed with high fidelity.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all reactants, intermediates, and products is fundamental for safe handling, effective purification, and accurate characterization.

Property4-Nitroaniline (Starting Material)N,N-Dimethyl-4-nitroaniline (Intermediate)[1][2]This compound (Final Product)[3]
Molecular Formula C₆H₆N₂O₂C₈H₁₀N₂O₂C₈H₉BrN₂O₂
Molecular Weight 138.12 g/mol 166.18 g/mol [1]245.07 g/mol [3]
Appearance Yellow to orange crystalline solidYellow to bright yellow crystalline powder[2]Solid
Melting Point 146-149 °C161-169 °C[2]Not specified
CAS Number 100-01-6100-23-2[1][2]64230-23-5[3]
Solubility Sparingly soluble in cold water, soluble in hot water, ethanol, and ether.Insoluble in water; soluble in dichloromethane and hot methanol.[4]Not specified

Synthetic Workflow and Mechanism

The overall transformation is a prime example of leveraging directing group effects in electrophilic aromatic substitution.

Overall Synthetic Workflow

The two-step process can be visualized as a linear progression from the starting material to the final product.

G Start 4-Nitroaniline Step1 Step 1: N,N-Dimethylation Reagents: Methylating Agent (e.g., (CH₃)₂SO₄), Base Start->Step1 Intermediate N,N-Dimethyl-4-nitroaniline Step1->Intermediate Step2 Step 2: Bromination Reagents: Brominating Agent (e.g., Br₂), Solvent (e.g., Acetic Acid) Intermediate->Step2 Product This compound Step2->Product

Caption: High-level workflow for the synthesis.

Reaction Mechanisms

Step 1: N,N-Dimethylation

The N,N-dimethylation of an aniline can be achieved through various methods. One common and effective method is reductive amination using formaldehyde as the source of the methyl groups and a reducing agent. The reaction proceeds via the formation of an iminium ion, which is then reduced. When performed twice, this yields the dimethylated product. Another classic approach involves direct alkylation with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to neutralize the acid formed.

Step 2: Electrophilic Aromatic Bromination

This step is a classic electrophilic aromatic substitution.

G cluster_0 Mechanism of Bromination Intermediate N,N-Dimethyl-4-nitroaniline (Strongly Activated Ring) Sigma Arenium Ion Intermediate (Sigma Complex) Intermediate->Sigma + Br⁺ Br2 Br₂ Product This compound + HBr Sigma->Product - H⁺

Caption: Simplified mechanism of electrophilic bromination.

The powerful electron-donating dimethylamino group activates the ring, making it highly susceptible to electrophilic attack. It directs the incoming electrophile (Br⁺) to the ortho and para positions. Since the para position is occupied by the nitro group, substitution occurs exclusively at one of the vacant ortho positions.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including but not limited to safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: Synthesis of N,N-Dimethyl-4-nitroaniline (Intermediate)

This protocol is adapted from established methods for the N,N-dimethylation of anilines.[5] While the cited procedure uses 4-bromoaniline, the reactivity of the amino group is analogous, and the conditions are suitable for 4-nitroaniline.

Materials:

  • 4-nitroaniline

  • Paraformaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitroaniline (1 equivalent), paraformaldehyde (5.4 equivalents), and sodium cyanoborohydride (5.4 equivalents) to tetrahydrofuran (THF).

  • With stirring, slowly add glacial acetic acid (5.4 equivalents) dropwise to the mixture at room temperature (23 °C).

  • Heat the reaction mixture to 50 °C and maintain stirring for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully transfer the reaction mixture to a separatory funnel and partition it between a saturated aqueous sodium bicarbonate solution and diethyl ether. Caution: Gas evolution (CO₂) may occur.

  • Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Combine all organic extracts and wash sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, N,N-dimethyl-4-nitroaniline, can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield a yellow crystalline product.

  • Characterization: Confirm the identity and purity of the intermediate by measuring its melting point (expected: 161-169 °C)[2] and acquiring ¹H NMR, ¹³C NMR, and IR spectra.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on standard procedures for the selective monobromination of activated anilines.[6]

Materials:

  • N,N-Dimethyl-4-nitroaniline (from Protocol 1)

  • Liquid Bromine (Br₂) (EXTREMELY TOXIC AND CORROSIVE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to neutralize HBr gas), dissolve N,N-dimethyl-4-nitroaniline (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of liquid bromine (1.05 equivalents) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction is typically rapid, and a color change will be observed.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly pouring the mixture into a beaker containing a stirred, cold saturated solution of sodium thiosulfate to destroy any excess bromine.

  • Neutralize the acidic solution by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic (~pH 8).

  • The product may precipitate as a solid. If so, collect it by vacuum filtration, wash thoroughly with cold water, and dry.

  • If the product remains in solution, transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Critical Safety Precautions

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

  • 4-Nitroaniline: Toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Dimethyl Sulfate (Alternative Methylating Agent): Extremely toxic, carcinogenic, and corrosive. It is readily absorbed through the skin. All manipulations must be done in a fume hood with appropriate heavy-duty gloves.

  • Liquid Bromine: EXTREMELY DANGEROUS. It is highly toxic, corrosive, and causes severe, painful burns upon contact with skin.[7][8] Inhalation of its vapors can be fatal.[8][9]

    • Always handle liquid bromine in a certified chemical fume hood.[10]

    • Wear heavy-duty, chemically resistant gloves (e.g., nitrile is often recommended, but compatibility should be verified), a face shield, and safety goggles.[7][10]

    • Always have a neutralizing agent, such as a 1 M solution of sodium thiosulfate or sodium carbonate, readily available to manage spills.[8][10]

  • Glacial Acetic Acid: Corrosive and causes skin and eye burns. Work in a well-ventilated area.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Brominated organic waste and acidic/basic aqueous waste should be segregated into appropriate containers.

Conclusion

The synthesis of this compound from 4-nitroaniline is a well-defined, two-step process that serves as an excellent case study in synthetic strategy and the control of regioselectivity. By first increasing the activation of the aromatic ring through N,N-dimethylation and then performing a directed electrophilic bromination, the target molecule can be produced efficiently. The success of this synthesis relies on careful control of reaction conditions and strict adherence to safety protocols, particularly when handling highly hazardous reagents like liquid bromine. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this valuable chemical intermediate.

References

  • Technical Support Center: Bromination of N,N-diethyl-4-nitroaniline - Benchchem.
  • N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem. Available at: [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. Available at: [Link]

  • Safety Data Sheet: Bromine - Carl ROTH. Available at: [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. Available at: [Link]

  • Student safety sheets 55 Bromine - CLEAPSS Science. Available at: [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available at: [Link]

  • This compound | C8H9BrN2O2 | CID 3843363 - PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Preparation of 2-bromo-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the laboratory-scale synthesis of 2-bromo-N,N-dimethyl-4-nitroaniline, a valuable substituted aniline intermediate in medicinal chemistry and material science. This document moves beyond a mere recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale for specific procedural choices, rigorous safety protocols, and detailed characterization methods. It is intended for an audience of researchers, scientists, and drug development professionals who require a robust and reproducible synthetic method.

Introduction and Significance

Polysubstituted anilines are privileged scaffolds in the development of novel chemical entities. The specific compound, this compound, incorporates three key functional groups onto a benzene ring: a dimethylamino group, a nitro group, and a bromine atom. This unique combination offers multiple avenues for further chemical modification. The strongly electron-donating dimethylamino group and the strongly electron-withdrawing nitro group create a "push-pull" electronic system, often imparting interesting photophysical or pharmacological properties. The bromine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.

The logical and most common synthetic route to this compound is the regioselective electrophilic bromination of the commercially available precursor, N,N-dimethyl-4-nitroaniline.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core transformation is an electrophilic aromatic substitution (EAS) reaction. The benzene ring of the substrate, N,N-dimethyl-4-nitroaniline, acts as a nucleophile, attacking an electrophilic bromine species.

  • Activating and Directing Effects: The N,N-dimethylamino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strong deactivating group and a meta-director. In this substrate, the directing effects of the two groups are synergistic. The powerful ortho, para-directing dimethylamino group dictates the position of substitution. Since the para position is already occupied by the nitro group, the incoming electrophile is directed to one of the ortho positions.

  • Generation of the Electrophile: Molecular bromine (Br₂) is not strongly electrophilic on its own. The reaction proceeds as the nucleophilic aromatic ring attacks one bromine atom of a Br-Br bond, displacing the other as a bromide ion (Br⁻). The polarity of the solvent can help to polarize the Br-Br bond, facilitating the attack.

The overall reaction is as follows:

Figure 1. Synthesis of this compound via electrophilic bromination.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations involving bromine must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
N,N-dimethyl-4-nitroaniline166.185.00 g30.1Starting material, yellow solid.[1]
Glacial Acetic Acid60.0550 mL-Solvent.
Bromine (Br₂)159.811.62 mL (4.96 g)31.0EXTREMELY TOXIC & CORROSIVE .
Saturated Sodium Bisulfite (NaHSO₃) soln.-~30 mL-For quenching excess bromine.
Saturated Sodium Bicarbonate (NaHCO₃) soln.-~150 mL-For neutralization.
Dichloromethane (DCM)84.93100 mL-Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent.
Ethanol (EtOH)46.07~40 mL-Recrystallization solvent.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (30.1 mmol) of N,N-dimethyl-4-nitroaniline in 50 mL of glacial acetic acid. Stir until all the solid has dissolved. Cool the flask in an ice-water bath to 0-5 °C.

  • Bromine Addition: In the fume hood, carefully measure 1.62 mL (31.0 mmol) of liquid bromine and dissolve it in 10 mL of glacial acetic acid in a small dropping funnel. Add the bromine solution dropwise to the stirred aniline solution over 20-30 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

    • Causality Insight: Slow, dropwise addition at low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of potential di-brominated side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should be less polar than the starting material.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a 500 mL beaker containing 100 mL of ice water. A yellow-orange precipitate should form.

  • Destroying Excess Bromine: While stirring, slowly add saturated sodium bisulfite solution dropwise until the reddish-orange color of bromine disappears and the solution becomes a lighter yellow.

    • Trustworthiness Check: This step is critical for safety, as it neutralizes the hazardous excess bromine before extraction.

  • Neutralization and Isolation: Place the beaker in an ice bath and slowly add saturated sodium bicarbonate solution in portions until gas evolution (CO₂) ceases and the pH of the mixture is neutral or slightly basic (pH 7-8). Filter the resulting solid precipitate using a Büchner funnel, washing the solid with cold water (2 x 30 mL).

  • Extraction (Optional but Recommended): For higher purity and yield, instead of direct filtration after neutralization, the aqueous mixture can be transferred to a separatory funnel and extracted with dichloromethane (3 x 40 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts (if extraction was performed) or the redissolved crude solid over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve N,N-dimethyl- 4-nitroaniline in Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add Br2 in Acetic Acid (dropwise, <10 °C) B->C D 4. Stir at Room Temp (2-3 hours) C->D E 5. Quench in Ice Water D->E F 6. Neutralize Excess Br2 (Sodium Bisulfite) E->F G 7. Neutralize Acid (Sodium Bicarbonate) F->G H 8. Isolate Crude Solid (Filtration or Extraction w/ DCM) G->H I 9. Dry Organic Layer (if extracted) H->I if extracted J 10. Recrystallize from Hot Ethanol H->J if filtered I->J K 11. Filter & Dry Product J->K L 12. Characterize (NMR, IR, MP) K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety and Hazard Management

Chemical synthesis, particularly involving bromine, demands strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

  • Bromine (Br₂):

    • Hazards: Bromine is extremely toxic, highly corrosive, and a strong oxidizing agent.[1][2] It can cause severe, painful burns on skin contact and is fatal if inhaled.[1] Vapors are dense and irritating to the respiratory system.[2]

    • Handling: Always handle liquid bromine and its solutions in a well-ventilated chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a lab coat.[3][4]

    • Spills: Have a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available to treat any spills.[4] For small spills, confine the area and absorb with an inert material. For large spills, evacuate the area and contact emergency services.[3]

  • Glacial Acetic Acid: Corrosive and causes skin and eye burns. Use in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValue / Expected DataSource/Notes
Molecular Formula C₈H₉BrN₂O₂[5][6]
Molecular Weight 245.07 g/mol [5][6]
Appearance Yellow to Orange SolidExpected
Melting Point To be determined experimentallyA sharp melting range indicates high purity.
¹H NMR (CDCl₃, 400 MHz)δ ~8.3 ppm (d, 1H) , ~8.0 ppm (dd, 1H) , ~6.8 ppm (d, 1H) , ~2.8 ppm (s, 6H) Predicted chemical shifts. The aromatic region is estimated based on the similar compound 2-bromo-4-nitroaniline.[4] The singlet corresponds to the two methyl groups of the N,N-dimethyl moiety.
¹³C NMR (CDCl₃, 100 MHz)To be determined experimentallyExpect ~6 unique carbon signals: 4 aromatic carbons (2 quaternary, 2 tertiary), 1 carbon for the two equivalent methyl groups, and potentially another aromatic signal depending on symmetry.
FT-IR (KBr)To be determined experimentallyExpect strong peaks around 1500-1550 cm⁻¹ and 1330-1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Yield Incomplete reaction; starting material is of poor quality.Confirm reaction completion with TLC. Use fresh, pure N,N-dimethyl-4-nitroaniline.
Formation of Multiple Products (seen on TLC) Reaction temperature was too high, leading to di-bromination.Repeat the reaction, ensuring the temperature is maintained below 10 °C during bromine addition.
Product is an Oily Substance, not a Solid Impurities are present, depressing the melting point.Re-purify the product. Column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) may be necessary.
Starting material remains after 3 hours Insufficient brominating agent or deactivation of bromine.Add a slight excess of bromine solution (e.g., 0.05 equivalents) and monitor by TLC. Ensure no water was introduced prematurely.

References

  • Vertex AI Search. (2024). Bromination safety.
  • Chemical Education Xchange. (n.d.). Safety.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • Standard Operating Procedure. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CymitQuimica. (n.d.). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • ChemSynthesis. (2025). N,N-dimethyl-4-nitroaniline. Retrieved from [Link]

  • YouTube. (2020). A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the N,N-Dimethylation of 2-Bromo-4-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of N,N-dimethyl-2-bromo-4-nitroaniline is a critical transformation in the development of various specialty chemicals, including dyes, pigments, and pharmaceutical intermediates. The introduction of the dimethylamino group significantly alters the electronic properties and reactivity of the aromatic ring, making this compound a valuable building block. However, the presence of both a sterically demanding ortho-bromo substituent and a strongly electron-withdrawing para-nitro group presents unique challenges for the N,N-dimethylation of the primary amino group. The reduced nucleophilicity of the amine requires robust and carefully optimized reaction conditions to achieve high yields and purity.

This technical guide provides a comprehensive overview of the primary synthetic routes for the N,N-dimethylation of 2-bromo-4-nitroaniline, with a focus on the underlying mechanisms and the rationale behind the selection of specific reagents and conditions. We will delve into the classic Eschweiler-Clarke reaction, explore alternative reductive amination protocols, and discuss traditional N-alkylation methods, offering detailed experimental procedures and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Primary Synthetic Route: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly effective and widely used method for the N,N-dimethylation of primary and secondary amines.[1] It employs an excess of formic acid and formaldehyde to achieve exhaustive methylation, advantageously stopping at the tertiary amine stage without the formation of quaternary ammonium salts.[1][2] This method is particularly well-suited for the synthesis of N,N-dimethyl-2-bromo-4-nitroaniline due to its efficacy with electron-deficient anilines, albeit potentially requiring more forcing conditions.

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through a two-step reductive amination sequence for each methyl group addition. The key steps are:

  • Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine. The driving force for this step is the irreversible loss of carbon dioxide.[1]

  • Second Methylation: The resulting secondary amine, being more nucleophilic than the starting primary amine, rapidly undergoes the same sequence of iminium ion formation and reduction to yield the final tertiary amine.

The formation of the tertiary amine is generally more favorable, and the reaction is driven to completion by using an excess of the methylating agents.[1]

Eschweiler_Clarke_Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation Primary_Amine 2-Bromo-4-nitroaniline (Ar-NH2) Iminium_Ion1 Iminium Ion [Ar-N+=CH2] Primary_Amine->Iminium_Ion1 + CH2O - H2O Formaldehyde1 Formaldehyde (CH2O) Secondary_Amine N-methyl-2-bromo-4-nitroaniline (Ar-NHCH3) Iminium_Ion1->Secondary_Amine + HCOOH - CO2 Formic_Acid1 Formic Acid (HCOOH) CO2_1 CO2 Formaldehyde2 Formaldehyde (CH2O) Iminium_Ion2 Iminium Ion [Ar-N+(CH3)=CH2] Tertiary_Amine N,N-dimethyl-2-bromo-4-nitroaniline (Ar-N(CH3)2) Iminium_Ion2->Tertiary_Amine + HCOOH - CO2 Formic_Acid2 Formic Acid (HCOOH) CO2_2 CO2 Secondary_Amine_Cont->Iminium_Ion2 + CH2O - H2O

Caption: Mechanism of the Eschweiler-Clarke Reaction for 2-bromo-4-nitroaniline.

Experimental Protocol: Eschweiler-Clarke Synthesis of N,N-dimethyl-2-bromo-4-nitroaniline

This protocol is a representative procedure adapted from general methods for the Eschweiler-Clarke reaction on anilines. Optimization may be required based on laboratory-specific conditions and desired purity.

Materials:

  • 2-Bromo-4-nitroaniline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (5 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-4-nitroaniline (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq) followed by an excess of aqueous formaldehyde solution (e.g., 5-10 eq).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Basification: Slowly neutralize the mixture with a 5 M sodium hydroxide solution until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N,N-dimethyl-2-bromo-4-nitroaniline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Excess Reagents: The use of excess formic acid and formaldehyde is crucial to drive the reaction to completion, ensuring the formation of the tertiary amine and minimizing the presence of mono-methylated or unreacted starting material.[1]

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction, particularly for the less nucleophilic 2-bromo-4-nitroaniline.

  • Aqueous Work-up and Basification: The acidic reaction mixture is neutralized to deprotonate the amine product, rendering it soluble in organic solvents for extraction.

Alternative Synthetic Methodologies

While the Eschweiler-Clarke reaction is often the method of choice, other synthetic strategies can be employed, each with its own set of advantages and disadvantages.

Reductive Amination with Sodium Cyanoborohydride (Borch Reaction)

This method offers a milder alternative to the Eschweiler-Clarke reaction.[3] Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces iminium ions over carbonyl groups.[4]

Mechanism: The reaction follows a similar pathway to the Eschweiler-Clarke reaction, with the initial formation of an iminium ion from the aniline and formaldehyde. However, the hydride source is NaBH₃CN instead of formic acid. The pH control is critical for the success of this reaction.[3]

Borch_Reaction_Workflow Start 2-Bromo-4-nitroaniline + Formaldehyde Imine_Formation Iminium Ion Formation (Mildly Acidic pH) Start->Imine_Formation Reduction Reduction with NaBH3CN Imine_Formation->Reduction Product N,N-dimethyl-2-bromo-4-nitroaniline Reduction->Product

Caption: Workflow for the Borch reductive amination.

Experimental Protocol (Adapted from general procedures for 4-bromoaniline): [5]

  • Reaction Setup: To a solution of 2-bromo-4-nitroaniline (1.0 eq) in a suitable solvent (e.g., methanol or THF), add formaldehyde (2.2 eq).

  • pH Adjustment: Adjust the pH of the mixture to 6-7 with glacial acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (2.0 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Follow a similar aqueous work-up, extraction, and purification procedure as described for the Eschweiler-Clarke reaction.

N-Alkylation with Methyl Halides or Dimethyl Sulfate

Direct alkylation of the amine with methyl iodide or dimethyl sulfate in the presence of a base is a traditional method. However, it is often plagued by over-alkylation, leading to the formation of quaternary ammonium salts, and the reagents are highly toxic.[6] For a deactivated amine like 2-bromo-4-nitroaniline, this method can be sluggish and may require strong bases and elevated temperatures.

Experimental Protocol (Conceptual):

  • Reaction Setup: Dissolve 2-bromo-4-nitroaniline (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate or triethylamine (2.5 eq).

  • Alkylating Agent Addition: Add methyl iodide or dimethyl sulfate (2.2 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to facilitate the reaction, monitoring by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically performed by column chromatography.

Comparison of Synthetic Methods

MethodReagentsAdvantagesDisadvantages
Eschweiler-Clarke Formaldehyde, Formic Acid- High yield- No quaternary salt formation[1]- Inexpensive reagents- Requires high temperatures- Strong acid can be problematic for sensitive substrates
Borch Reaction Formaldehyde, NaBH₃CN- Milder reaction conditions[3]- High selectivity for iminium ions[4]- NaBH₃CN is toxic and requires careful handling- pH control is critical[3]
N-Alkylation Methyl Iodide/Sulfate, Base- Well-established method- Risk of over-alkylation[6]- Toxic and carcinogenic reagents- May require harsh conditions for deactivated anilines

Purification and Characterization

The final product, N,N-dimethyl-2-bromo-4-nitroaniline, is a solid at room temperature.[7] Purification is most commonly achieved by:

  • Recrystallization: Using a solvent system like ethanol/water or isopropanol.

  • Column Chromatography: On silica gel, using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate).

Characterization of the purified product should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the two methyl groups.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • FTIR Spectroscopy: To identify functional groups.

Conclusion

The N,N-dimethylation of 2-bromo-4-nitroaniline is a challenging yet achievable transformation that is crucial for the synthesis of various fine chemicals. The Eschweiler-Clarke reaction stands out as a robust and reliable method, offering high yields and avoiding the common pitfalls of over-alkylation. While alternative methods like the Borch reaction provide milder conditions, they introduce their own set of challenges, such as reagent toxicity and the need for strict pH control. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols to enable scientists and drug development professionals to successfully synthesize N,N-dimethyl-2-bromo-4-nitroaniline.

References

  • (Reference details to be populated
  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Course Hero. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • Eschweiler-Clarke Reaction. SynArchive. [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health (NIH). [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. [Link]

  • Borch Reductive Amination. Chem-Station Int. Ed.. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]

  • 2-bromo-N,N-dimethyl-4-nitroaniline. PubChem. [Link]

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  • (Reference details to be populated
  • N-Dimethylation of aromatic nitro-amines. Sciencemadness.org. [Link]

  • (Reference details to be populated
  • Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

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  • (Reference details to be populated
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services. [Link]

Sources

Physical and chemical properties of 2-bromo-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-bromo-N,N-dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a substituted aromatic amine of significant interest in synthetic organic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into its handling, reactivity, and potential applications, grounded in established scientific principles.

Chemical Identity and Molecular Structure

This compound is a polysubstituted aniline derivative. The presence of a bromine atom, a nitro group, and a dimethylamino group on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
Synonyms N,N-Dimethyl-2-bromo-4-nitroaniline, (2-bromo-4-nitrophenyl)dimethylamine[1][2]
CAS Number 64230-23-5[1][2][3][4]
Molecular Formula C₈H₉BrN₂O₂[1][2][3]
Molecular Weight 245.07 g/mol [1][3]
InChI Key SITKZBWMJBVSID-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, purification, and reaction conditions. This compound is a solid at room temperature.[2]

Table 2: Physical Properties of this compound

PropertyValueSource
Appearance Solid[2]
Purity 97% - 98%[2][4]
Solubility Profile

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of organic compounds. For this compound, various spectroscopic data sets are available in public databases.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, are used to confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight.[1] The fragmentation pattern can also provide clues about the molecule's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[1] Characteristic absorption bands for the N-O stretching of the nitro group, C-N stretching of the amine, and C-H bonds of the aromatic ring and methyl groups would be expected.

  • UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated systems like this nitroaniline derivative.[1]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its functional groups. The dimethylamino group is a strong activating, ortho-, para-directing group, while the nitro group is a strong deactivating, meta-directing group. The bromine atom is a deactivating but ortho-, para-directing group. This substitution pattern makes the molecule an interesting substrate for various transformations.

The presence of the bromine atom opens up possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization followed by coupling or substitution reactions.[7]

Experimental Protocol: Purification by Recrystallization

Purity is paramount in research and drug development. Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Step-by-Step Methodology
  • Solvent Selection: Based on the solubility of similar compounds, ethanol or a mixture of ethanol and water could be a suitable solvent system.[6]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add small portions of the solvent until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decreased solubility will cause the purified compound to crystallize. The cooling process can be further slowed by insulating the flask.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product A Place crude solid in flask B Add minimal hot solvent A->B C Cool solution slowly B->C D Collect crystals by vacuum filtration C->D E Wash crystals with cold solvent D->E F Dry purified crystals E->F

Sources

Spectroscopic data (NMR, IR, MS) of 2-bromo-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 2-bromo-N,N-dimethyl-4-nitroaniline

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a substituted aromatic amine of interest in synthetic chemistry and materials science. As direct experimental spectra for this specific compound are not widely published in peer-reviewed literature, this document synthesizes data from established spectral databases and leverages established principles of spectroscopic interpretation, drawing comparisons with closely related analogues to provide a robust and scientifically grounded characterization. This approach mirrors the process a research scientist would undertake to confirm the identity and purity of a newly synthesized or commercial compound.

Molecular Identity and Structural Framework

A complete spectroscopic analysis begins with a clear understanding of the molecule's fundamental properties.

Molecular Details:

  • IUPAC Name: this compound[1]

  • CAS Number: 64230-23-5[1]

  • Molecular Formula: C₈H₉BrN₂O₂[1]

  • Molecular Weight: 245.07 g/mol [1][2]

  • Physical Form: Solid[3]

The structure features a benzene ring substituted with three key functional groups that dictate its spectroscopic signature: a strong electron-donating dimethylamino group, a strong electron-withdrawing nitro group, and an electronegative bromine atom. The relative positions of these groups create a unique electronic environment and a distinct substitution pattern that is readily elucidated by NMR, IR, and MS techniques.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is the most appropriate "hard" ionization technique, as it induces reproducible fragmentation, creating a molecular fingerprint that confirms the structure.[4]

Expected Mass Spectrum Data (Electron Ionization):

m/z (Mass-to-Charge Ratio)Proposed AssignmentKey Features & Rationale
244 / 246[M]⁺˙ (Molecular Ion)The presence of two peaks of nearly equal intensity is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[4] This immediately confirms the presence of bromine and establishes the molecular weight.
229 / 231[M - CH₃]⁺Loss of a methyl radical from the dimethylamino group, a common initial fragmentation for N,N-dialkylanilines. The bromine isotopic pattern is retained.
198 / 200[M - NO₂]⁺Loss of a nitro radical (•NO₂), a characteristic fragmentation for aromatic nitro compounds.
166[M - Br]⁺Loss of a bromine radical. This fragment is a singlet (no isotopic pattern) and corresponds to the N,N-dimethyl-4-nitroaniline radical cation.
119[M - Br - NO₂]⁺Sequential loss of both the bromo and nitro groups, resulting in the N,N-dimethylaniline radical cation.

Fragmentation Logic & Workflow:

The fragmentation process under EI begins with the formation of the molecular radical cation, [C₈H₉BrN₂O₂]⁺˙. This high-energy species then fragments through predictable pathways governed by the stability of the resulting ions and neutral losses. The dimethylamino group facilitates α-cleavage (loss of •CH₃), while the nitro and bromo groups are readily lost as radicals.

fragmentation M [M]⁺˙ m/z 244/246 M_minus_Me [M - CH₃]⁺ m/z 229/231 M->M_minus_Me - •CH₃ M_minus_Br [M - Br]⁺ m/z 166 M->M_minus_Br - •Br M_minus_NO2 [M - NO₂]⁺ m/z 198/200 M->M_minus_NO2 - •NO₂ M_minus_Br_minus_NO2 [M - Br - NO₂]⁺ m/z 119 M_minus_Br->M_minus_Br_minus_NO2 - •NO₂

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the nitro, amino, and aromatic moieties.

Experimental Protocol: KBr Pellet Technique A standard and reliable method for solid samples involves the KBr pellet technique.[5]

  • Preparation: Finely grind 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the homogenous powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchAliphatic C-H (N-CH₃)
~1590C=C StretchAromatic Ring
~1515Asymmetric NO₂ StretchNitro Group (-NO₂)
~1340Symmetric NO₂ StretchNitro Group (-NO₂)
~1220C-N StretchAromatic Amine
~820C-H Out-of-plane BendAromatic (para-substituted pattern)
~650C-Br StretchBromo Group

Interpretive Insights: The two strong bands around 1515 cm⁻¹ and 1340 cm⁻¹ are definitive evidence for the nitro group.[5] The presence of aliphatic C-H stretches confirms the methyl groups, distinguishing the molecule from its primary amine analog, 2-bromo-4-nitroaniline. The C-Br stretch is often weak and falls in the fingerprint region, but its presence is expected around 650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for an unambiguous structural assignment.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound.[6]

  • Dissolution: Transfer the solid to a clean NMR tube and dissolve it in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for initial analysis due to its simpler solvent signal.[6]

  • Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher), using tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct regions: the downfield aromatic region, and the upfield aliphatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~8.45d (doublet)1HJ ≈ 2.5 Hz
H-5~8.10dd (doublet of doublets)1HJ ≈ 9.0, 2.5 Hz
H-6~7.00d (doublet)1HJ ≈ 9.0 Hz
-N(CH₃)₂~2.80s (singlet)6HN/A

Causality and Interpretation:

  • Aromatic Protons (H-3, H-5, H-6): The strong electron-withdrawing nitro group at C4 and the bromine at C2 significantly deshield the adjacent protons, pushing them downfield.

    • H-3: This proton is ortho to the powerful nitro group and meta to the amino group, making it the most deshielded aromatic proton. It appears as a doublet due to coupling with H-5 (meta-coupling, ⁴J).

    • H-5: This proton is ortho to the nitro group and coupled to both H-3 (meta-coupling) and H-6 (ortho-coupling, ³J), resulting in a doublet of doublets.

    • H-6: This proton is ortho to the strongly electron-donating dimethylamino group, which shields it significantly relative to the other aromatic protons. It appears as a doublet due to coupling with H-5.

  • Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet integrated to 6H. Its chemical shift around 2.80 ppm is characteristic for an N,N-dimethylaniline system.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the substitution pattern, all 8 carbon atoms are expected to be unique.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-N(CH₃)₂~152Attached to the electron-donating nitrogen atom (ipso-carbon).
C-NO₂~145Attached to the electron-withdrawing nitro group (ipso-carbon).
C-Br~115Attached to bromine (ipso-carbon); shielded by halogen effect.
C-3~128Deshielded by the adjacent nitro group.
C-5~125Deshielded by the adjacent nitro group.
C-6~118Shielded by the adjacent amino group.
C1 (unassigned)~140Quaternary carbon influenced by both Br and NO₂.
-N(CH₃)₂~45Typical chemical shift for N-methyl carbons in anilines.

Interpretive Insights: The chemical shifts of the aromatic carbons are heavily influenced by the electronic effects of the substituents. Carbons directly attached to the electron-donating amino group (C-6) are shifted upfield (shielded), while those attached to or near the electron-withdrawing nitro group (C-3, C-4, C-5) are shifted downfield (deshielded). The ipso-carbons (C-Br, C-NO₂, C-N) have characteristic shifts that confirm the substitution pattern.

Integrated Spectroscopic Confirmation

The true power of spectroscopic analysis lies in the integration of all data points to build an irrefutable case for the molecular structure.

  • MS confirms the molecular weight (244/246 amu) and the presence of one bromine atom.

  • IR confirms the presence of key functional groups: nitro (-NO₂), dimethylamino (-N(CH₃)₂), and the aromatic ring with a C-Br bond.

  • ¹H NMR confirms the 1,2,4-trisubstitution pattern on the aromatic ring and the presence of a six-proton singlet for the dimethylamino group. The distinct chemical shifts and coupling constants (ortho and meta) are only consistent with this specific isomer.

  • ¹³C NMR confirms the presence of eight unique carbon environments, including the aliphatic methyl carbons and the six distinct aromatic carbons, whose shifts are consistent with the known electronic effects of the substituents.

Together, these three spectroscopic techniques provide a complementary and self-validating dataset that unequivocally confirms the identity of the sample as this compound.

References

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o480. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3843363, this compound. PubChem. [Link]

  • Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Note: This is a general authoritative textbook reference for spectroscopic principles, URL not applicable for a specific edition).

Sources

The Definitive Guide to Crystal Structure Analysis of Substituted Nitroanilines: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the study of substituted nitroanilines. It provides a comprehensive overview of the principles and practices of crystal structure analysis, offering field-proven insights into experimental design, data interpretation, and the profound impact of molecular substitution on solid-state architecture. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable crystallographic data.

The Significance of Substituted Nitroanilines: More Than Just Molecules

Substituted nitroanilines are a fascinating class of organic compounds that form the bedrock of numerous applications, ranging from the development of advanced non-linear optical (NLO) materials to the design of potent pharmaceutical agents.[1][2][3] The presence of both a strong electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂) on the aniline scaffold creates a significant molecular dipole moment. This inherent electronic asymmetry is the primary driver for many of their bulk properties, but it is the precise arrangement of these molecules in the crystalline state—their supramolecular architecture—that ultimately governs their function.

The ability to predict and control the three-dimensional packing of these molecules is paramount. For instance, the NLO response of a material is critically dependent on the non-centrosymmetric arrangement of molecules in the crystal lattice.[1] In the pharmaceutical realm, the specific polymorphic form of a drug, which is a direct consequence of different crystal packing, can have profound effects on its solubility, bioavailability, and stability.[4] Therefore, a thorough understanding of the crystal structures of substituted nitroanilines is not merely an academic exercise but a crucial step in the rational design of functional materials and effective therapeutics.

This guide will equip you with the fundamental knowledge and practical protocols to confidently undertake the crystal structure analysis of this important class of compounds.

The Crystallographer's Toolkit: Unveiling the Solid State with Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[5] This powerful analytical technique allows us to generate a three-dimensional map of the electron density within the crystal, from which we can deduce the positions of individual atoms, bond lengths, bond angles, and the nature of intermolecular interactions.

The fundamental principle of SC-XRD lies in the interaction of a monochromatic X-ray beam with the ordered array of atoms in a crystal. The electrons of the atoms scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern of discrete spots. The geometry and intensity of this diffraction pattern are directly related to the crystal's internal structure.[5]

The Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The following protocol outlines the standard workflow for the single-crystal X-ray diffraction analysis of substituted nitroanilines.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Art of the Science):

    • Objective: To obtain single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (free from cracks and twinning).[5]

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A well-ordered, single crystal will produce a sharp, well-resolved diffraction pattern.

    • Common Techniques for Substituted Nitroanilines:

      • Slow Evaporation: This is often the most successful method.[6][7] A saturated or near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical as it can influence the resulting polymorph.[4][7]

      • Vapor Diffusion: This technique is particularly useful for sparingly soluble compounds.[8] A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.

      • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization. The rate of cooling is crucial; rapid cooling often leads to the formation of small, poorly-formed crystals.[9]

    • Pro-Tip: Purity of the starting material is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[7]

  • Crystal Mounting:

    • Objective: To mount a selected single crystal on a goniometer head for data collection.

    • Procedure:

      • Under a microscope, select a crystal with well-defined faces and no visible defects.

      • Using a cryoloop or a fine glass fiber coated with a small amount of paratone-N oil or grease, carefully pick up the selected crystal.

      • Mount the loop or fiber onto the goniometer head of the diffractometer.

      • For low-temperature data collection (highly recommended to reduce thermal motion and improve data quality), the crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection:

    • Objective: To measure the intensities and positions of the diffracted X-ray beams.

    • Procedure:

      • The mounted crystal is centered in the X-ray beam.

      • A modern diffractometer, equipped with a sensitive detector (e.g., a CCD or CMOS detector), is used to collect a series of diffraction images as the crystal is rotated.

      • The instrument software automatically indexes the diffraction pattern to determine the unit cell parameters and the crystal system.

      • A full sphere of diffraction data is collected to ensure data completeness and redundancy.

  • Data Reduction and Structure Solution:

    • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

    • Software: Programs like SHELX[10] or Olex2 are commonly used.

    • Steps:

      • Integration: The intensities of the diffraction spots are integrated.

      • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged.

      • Structure Solution: Ab initio methods, such as direct methods or dual-space recycling, are used to determine the phases of the structure factors and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement:

    • Objective: To optimize the initial structural model to best fit the experimental diffraction data.

    • Procedure:

      • The atomic positions and anisotropic displacement parameters are refined using a least-squares minimization algorithm.

      • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

      • The final model is evaluated based on goodness-of-fit indicators (e.g., R-factors) and by examining the residual electron density map for any significant unassigned peaks.

The logical flow of the experimental workflow is depicted in the following diagram:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of Substituted Nitroaniline Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Visualization Visualization & Analysis (e.g., Mercury) Validation->Visualization

Caption: Experimental workflow for single-crystal X-ray structure analysis.

Deciphering the Architecture: Intermolecular Interactions in Substituted Nitroaniline Crystals

The solid-state structure of a substituted nitroaniline is a delicate balance of various intermolecular forces. Understanding these interactions is key to predicting and controlling the crystal packing.

The Dominance of Hydrogen Bonding

The amino (-NH₂) and nitro (-NO₂) groups are potent hydrogen bond donors and acceptors, respectively. Consequently, hydrogen bonding is a primary directing force in the crystal packing of nitroanilines.[11][12]

  • N-H···O Hydrogen Bonds: The most prevalent hydrogen bonding motif involves the interaction between the amino protons and the oxygen atoms of the nitro group.[11] These interactions can lead to the formation of various supramolecular synthons, such as dimers, chains, and sheets.[12][13] In many 2-nitroaniline derivatives, an intramolecular N-H···O hydrogen bond forms a six-membered ring, which can influence the overall molecular conformation and subsequent intermolecular interactions.[13][14]

  • Three-Center Hydrogen Bonds: It is common for an amino proton to interact with both oxygen atoms of a single nitro group, forming a bifurcated or three-center hydrogen bond.[11]

The Subtle Influence of π-π Stacking and Other Weak Interactions

Beyond hydrogen bonding, other weaker interactions play a significant role in stabilizing the crystal lattice:

  • π-π Stacking: The aromatic rings of nitroaniline molecules can interact through π-π stacking, where the electron-rich π system of one ring interacts with the electron-deficient π system of a neighboring ring. These interactions often lead to offset or herringbone packing arrangements.[4]

  • C-H···O and C-H···π Interactions: Weak hydrogen bonds involving aromatic C-H donors and nitro oxygen or aromatic π-system acceptors also contribute to the overall packing energy.[15]

  • Halogen Bonding and Other Interactions: The introduction of other substituents can introduce additional intermolecular interactions, such as halogen bonding, which can further influence the crystal packing.

The interplay between these various interactions is complex and often leads to the formation of polymorphs—different crystal structures of the same compound.[4] The specific polymorph obtained can be highly dependent on the crystallization conditions.

The Role of the Substituent: Tailoring the Crystal Packing

The nature and position of substituents on the aniline ring have a profound impact on the crystal packing.[13][16][17] Substituents can influence the molecular conformation, the electronic properties of the molecule, and introduce new intermolecular interactions.

The logical relationship between substituent properties and the resulting crystal structure is illustrated below:

substituent_effects substituent Substituent Properties (Size, Polarity, H-bonding capacity) molecular_properties Molecular Properties (Conformation, Dipole Moment, Electronic Distribution) substituent->molecular_properties influences intermolecular_interactions Intermolecular Interactions (H-bonding, π-stacking, van der Waals) molecular_properties->intermolecular_interactions determines crystal_packing Crystal Packing (Polymorphism, Symmetry) intermolecular_interactions->crystal_packing dictates

Caption: Influence of substituents on crystal structure.

For example, the introduction of a methyl group can sterically hinder certain packing arrangements while promoting others through weak C-H···O interactions.[4] A halogen substituent can introduce halogen bonding as a significant structure-directing interaction.

Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[15] The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties (such as the distance to the nearest atom inside or outside the surface) onto the Hirshfeld surface, we can generate a unique "fingerprint" plot for each type of intermolecular contact. This allows for a quantitative comparison of the relative importance of different interactions in directing the crystal packing. For instance, Hirshfeld analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline revealed that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts.[15]

Data Visualization and Analysis: Bringing the Crystal Structure to Life

Once a crystal structure has been solved and refined, visualization software is essential for its analysis and interpretation. Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC), is the industry standard for crystal structure visualization.[18][19][20][21]

Mercury allows for:

  • The generation of high-quality 3D images of molecules and crystal packing.[19]

  • The analysis of intermolecular contacts, including hydrogen bonds and other short contacts.

  • The calculation of geometric parameters, such as bond lengths, angles, and torsion angles.

  • The visualization of voids and channels within the crystal structure.

  • The generation of simulated powder diffraction patterns from single-crystal data.

Case Study: Comparative Analysis of Substituted Nitroaniline Crystal Structures

To illustrate the principles discussed above, the following table summarizes key crystallographic data for a selection of substituted nitroanilines.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
4-Chloro-2-nitroanilineC₆H₅ClN₂O₂MonoclinicP2₁/nN-H···O hydrogen bonds, π-π stacking[1]
2-Methyl-6-nitroaniline (Form 1)C₇H₈N₂O₂MonoclinicP2₁/cWeak N-H···O hydrogen bonds, π-π stacking (herringbone)[4]
2-Methyl-6-nitroaniline (Form 2)C₇H₈N₂O₂MonoclinicP2₁/cN-H···O, N-H···N hydrogen bonds
4-Iodo-3-nitroanilineC₆H₅IN₂O₂MonoclinicP2₁/nN-H···O and N-H···N hydrogen bonds forming sheets[22]
5-Methyl-2-nitroanilineC₇H₈N₂O₂MonoclinicP2₁/cIntramolecular N-H···O hydrogen bond, intermolecular N-H···O hydrogen bonds forming tapes[14]

This comparative data highlights how subtle changes in substitution can lead to significant differences in crystal packing and the resulting supramolecular architecture.

Conclusion: A Forward Look

The crystal structure analysis of substituted nitroanilines is a vibrant and essential field of research. A deep understanding of the principles of crystallography and the nature of intermolecular forces is crucial for the rational design of new materials with tailored properties. The protocols and insights provided in this guide serve as a robust foundation for researchers seeking to explore the rich and complex solid-state chemistry of this important class of compounds. The continued development of high-throughput crystallization techniques and advanced computational methods for crystal structure prediction will undoubtedly accelerate the discovery of novel substituted nitroanilines with enhanced functionalities.

References

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  • Free Crystal Structure Visualization Software - CCDC. (n.d.). Retrieved from [Link]

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  • Nonlinear optical properties of p-nitroaniline: An ab initio time-dependent coupled perturbed Hartree--Fock study. (1993). The Journal of Chemical Physics, 98(5), 4009-4021. Retrieved from [Link]

  • A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. (2016). The Journal of Physical Chemistry C, 120(3), 1859-1868. Retrieved from [Link]

  • How to: Unlock crystal structure secrets with Mercury - YouTube. (2024). Retrieved from [Link]

  • Mercury 4.0: from visualization to analysis, design and prediction. (2019). Journal of Applied Crystallography, 52(Pt 3), 646-650. Retrieved from [Link]

  • hydrogen-bonded sheets in 4-iodo-3-nitroaniline. (2002). Acta Crystallographica Section E: Structure Reports Online, 58(10), o1150-o1152. Retrieved from [Link]

  • Investigation of third order nonlinear optical properties of meta-Nitroaniline single crystal. (2025). Retrieved from [Link]

  • ANOMALOUSLY HIGH NONLINEAR OPTICAL EFFECTS IN m‐NITROANILINE. (1971). Applied Physics Letters, 18(9), 387-389. Retrieved from [Link]

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  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1563-1568. Retrieved from [Link]

  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. (2018). Molecules, 23(11), 2991. Retrieved from [Link]

  • Hydrogen bonding in substituted nitroanilines: isolated nets in 1,3-diamino-4-nitrobenzene and continuously interwoven nets in 3,5-dinitroaniline. (2002). Acta Crystallographica Section B: Structural Science, 58(Pt 6), 1029-1036. Retrieved from [Link]

  • Unexpected Polymorphism in Nitroanilines. (n.d.). Retrieved from [Link]

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Thermochemical properties of halogenated nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of Halogenated Nitroanilines

Abstract

Halogenated nitroanilines are foundational molecular scaffolds in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, dyes, and high-performance materials.[1][2][3] Their utility is intrinsically linked to their chemical reactivity and stability, which are governed by their underlying thermochemical properties. A comprehensive understanding of parameters such as enthalpy of formation, phase-change enthalpies, and thermal decomposition kinetics is not merely academic; it is a prerequisite for safe handling, process optimization, and rational drug design. This guide provides researchers, scientists, and drug development professionals with a synthesized overview of these critical properties, blending experimental data with computational insights. We delve into the causality behind established analytical methodologies, present self-validating experimental protocols, and explore the structure-property relationships that dictate the behavior of these versatile compounds.

The Significance of Thermochemical Data

The thermochemical profile of a compound provides a quantitative measure of its energetic landscape. For halogenated nitroanilines, this data is paramount for several reasons:

  • Process Safety and Hazard Analysis: The presence of the nitro group, a known explosophore, necessitates a thorough evaluation of thermal stability.[4] Data on decomposition temperatures and energy release are critical for preventing runaway reactions in industrial-scale synthesis.[4][5]

  • Synthetic Route Optimization: The enthalpy of reaction, derived from enthalpies of formation, dictates the energy requirements and thermal management of a chemical process. Understanding these energetics allows for the design of more efficient and controlled synthetic pathways.[6]

  • Drug Development: The sublimation enthalpy is related to a molecule's lattice energy and solubility, key parameters in preclinical drug development that influence bioavailability and formulation stability.

  • Computational Modeling: Experimentally determined thermochemical data serves as a crucial benchmark for validating and refining computational chemistry methods (e.g., Density Functional Theory, G4 theory), which are increasingly used to predict the properties of novel compounds.[7][8]

Core Thermochemical Properties

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is the cornerstone of thermochemical calculations. For halogenated nitroanilines, this value is typically determined by combining the results of combustion calorimetry (for the condensed phase) and sublimation/vaporization experiments (for the gas-phase value).[9][10]

Enthalpies of Phase Change (ΔsubH°, ΔvapH°, ΔfusH°)

These properties quantify the energy required to overcome intermolecular forces during phase transitions:

  • Enthalpy of Sublimation (ΔsubH°): The energy required to transition a substance from a solid to a gas. It is a direct measure of the lattice energy and intermolecular forces in the crystalline state.

  • Enthalpy of Vaporization (ΔvapH°): The energy required to transition a substance from a liquid to a gas.

  • Enthalpy of Fusion (ΔfusH°): The energy required to melt a solid into a liquid.

These values are most commonly determined using Calvet microcalorimetry, the Knudsen effusion method, or Differential Scanning Calorimetry (DSC).[10][11][12]

A summary of representative thermochemical data for various halogenated anilines and nitroanilines is presented in Table 1.

Table 1: Representative Thermochemical Data for Halogenated Anilines and Nitroanilines at 298.15 K

CompoundΔfH°(cr) / kJ·mol⁻¹ΔsubH° / kJ·mol⁻¹ΔfH°(g) / kJ·mol⁻¹Reference(s)
2-ChloroanilineN/AN/A53.4 ± 3.1[9]
3-ChloroanilineN/AN/A53.0 ± 2.8[9]
4-ChloroanilineN/AN/A59.7 ± 2.3[9]
2,4,5-Trichloroaniline-61.4 ± 1.486.3 ± 2.024.9 ± 2.4[13]
2,4,6-Trichloroaniline-80.3 ± 1.885.3 ± 1.15.0 ± 2.1[13]
4,5-Dichloro-2-nitroaniline-99.7 ± 1.6119.3 ± 1.019.6 ± 1.9[10]
2,5-Dichloro-4-nitroaniline-85.6 ± 1.9114.3 ± 0.928.7 ± 2.1[10]
2,6-Dichloro-4-nitroaniline-107.3 ± 1.4109.2 ± 0.91.9 ± 1.7[10]

Note: Data for various fluoroanilines is also extensively documented but omitted for brevity.[8]

Experimental Determination of Thermochemical Properties

The accurate determination of thermochemical data relies on a suite of specialized calorimetric and analytical techniques. The choice of method is dictated by the specific property of interest and the physical state of the compound.

Workflow for Determining Gas-Phase Enthalpy of Formation

The overall experimental logic for determining the gas-phase enthalpy of formation, a key metric for theoretical comparisons, is depicted below. This workflow illustrates how data from multiple, independent experiments are integrated.

G cluster_solid Solid-Phase Analysis cluster_gas Phase-Change Analysis Compound Crystalline Halogenated Nitroaniline Sample BombCal Rotating-Bomb Combustion Calorimetry Compound->BombCal Knudsen Knudsen Effusion or Calvet Microcalorimetry Compound->Knudsen dCH ΔcH°(cr) BombCal->dCH Measures Energy of Combustion dfH_cr ΔfH°(cr) dCH->dfH_cr Calculates via Hess's Law dfH_g ΔfH°(g) (Gas-Phase Enthalpy of Formation) dfH_cr->dfH_g label_combine Combine via ΔfH°(g) = ΔfH°(cr) + ΔsubH° dsubH ΔsubH° Knudsen->dsubH Measures Enthalpy of Sublimation dsubH->dfH_g

Caption: Workflow for the experimental determination of gas-phase enthalpy of formation.

Protocol: Rotating-Bomb Combustion Calorimetry

This technique is the gold standard for determining the enthalpy of formation of organic compounds, including those containing halogens.[14]

Causality: Halogenated compounds produce corrosive acidic gases (e.g., HCl) upon combustion. A rotating-bomb setup is essential. The bomb contains a basic solution (e.g., arsenious oxide solution) and is rotated after combustion to ensure all acid products are dissolved and neutralized, which is critical for an accurate energy balance.[10][13]

Methodology:

  • Sample Preparation: A pellet of the crystalline halogenated nitroaniline (mass precisely determined, ~0.5-1.0 g) is placed in a platinum crucible. A cotton fuse of known mass and combustion energy is positioned to ensure ignition.

  • Bomb Assembly: The crucible is placed in the tantalum-lined stainless steel combustion bomb. A defined volume of a reducing solution (e.g., arsenious oxide in aqueous sodium hydroxide) is added to the bomb to quantitatively reduce any free halogen formed.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.

  • Calorimetry: The bomb is submerged in a precisely known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition & Data Acquisition: The sample is ignited via an electrical current through the fuse. The temperature of the water is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until a final steady state is reached.

  • Post-Analysis: The bomb is depressurized, and the liquid contents are analyzed (e.g., by titration) to quantify the amount of HCl and any unreacted reagents, ensuring a complete reaction accounting.

  • Calculation: The standard molar energy of combustion (ΔcU°) is calculated from the temperature rise, the energy equivalent of the calorimeter system (determined using a standard like benzoic acid), and corrections for the fuse, acid formation, etc. The standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) are then derived using standard thermodynamic equations.[9]

Protocol: Knudsen Effusion Method for Vapor Pressure & Sublimation Enthalpy

The Knudsen effusion method is a highly reliable technique for measuring the low vapor pressures of solids.[15][16] The rate of mass loss from a sample held at a constant temperature in a vacuum is directly proportional to its vapor pressure.[17]

Methodology:

  • Cell Preparation: The sample is loaded into a Knudsen cell, a small container with a precisely machined orifice of known area (typically 0.5-1.5 mm diameter).[15] The cell is weighed with high precision.

  • System Setup: The cell is placed inside a high-vacuum chamber (pressure < 10⁻³ Pa) and connected to an ultramicrobalance. The cell is situated within a temperature-controlled incubator.[17][18]

  • Isothermal Measurement: The sample is heated to a desired temperature and held isothermally. The mass of the cell is continuously recorded over time. The rate of mass loss ( dm/dt ) should be linear once thermal equilibrium is established.

  • Temperature Program: Steps 3 is repeated at several different temperatures to obtain a series of mass loss rates as a function of temperature.

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) / (A * W) * sqrt(2πRT/M) where A is the orifice area, W is the Clausing factor (corrects for orifice geometry), R is the gas constant, and M is the molar mass of the effusing vapor.[17]

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔsubH°) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°/R.[16]

Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure changes in heat flow to a sample as a function of temperature. It is ideal for determining melting points, enthalpies of fusion, and decomposition onset temperatures.[19][20]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or copper DSC pan. The pan is hermetically sealed.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program: The cell is heated at a constant, linear rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Melting Point & ΔfusH°: An endothermic peak indicates melting. The onset temperature of the peak is taken as the melting point, and the integrated area of the peak is directly proportional to the enthalpy of fusion (ΔfusH°).[12]

    • Decomposition: A sharp, large exothermic peak indicates thermal decomposition.[21] The onset temperature of this exotherm is a critical indicator of the compound's thermal stability.[19]

Computational Approaches

Alongside experimental work, computational quantum chemistry provides invaluable insights into thermochemical properties.

  • Gaussian-n (G3, G4) Theories: These are high-accuracy composite methods that approximate coupled-cluster calculations. They are highly effective for calculating gas-phase enthalpies of formation for small to medium-sized organic molecules, often achieving "chemical accuracy" (within ~4 kJ/mol of experimental values).[7][8]

  • Density Functional Theory (DFT): Methods like B3LYP are computationally less expensive and can be applied to larger systems. While generally less accurate than G4 theory for absolute enthalpies, they are excellent for predicting trends within a series of related compounds.[8]

The synergy between experiment and theory is crucial. Experimental data for key compounds are used to benchmark and validate computational methods, which can then be used to reliably predict the properties of new or difficult-to-synthesize molecules.[8][9]

Structure-Property Relationships and Thermal Stability

The thermochemical properties and stability of halogenated nitroanilines are dictated by the electronic and steric interplay of the amino, nitro, and halogen substituents.

G Structure Molecular Structure of Halogenated Nitroaniline Nitro Nitro Group (-NO₂) • Strong electron-withdrawal • Resonance stabilization • Increases C-NO₂ bond strength Structure->Nitro Amino Amino Group (-NH₂) • Electron-donating • Can form intramolecular H-bonds Structure->Amino Halogen Halogen (-X) • Inductive electron-withdrawal • Steric hindrance • C-X bond strength (I < Br < Cl < F) Structure->Halogen Stability Thermal Stability (Decomposition Temperature) Nitro->Stability Increases (generally) BDE Bond Dissociation Energies (C-NO₂, C-X, N-H) Nitro->BDE Affects C-NO₂ Amino->Stability Can stabilize/destabilize via H-bonding Amino->BDE Affects N-H Halogen->Stability Influences via inductive and steric effects Halogen->BDE Determines C-X BDE->Stability Lower BDEs can indicate initial decomposition pathways

Caption: Relationship between molecular structure and thermal stability.

  • Nitro Group Position: The position of the nitro group is critical. Ortho-nitroanilines can form intramolecular hydrogen bonds between the amino hydrogen and an oxygen of the nitro group. This can be a decomposition pathway, where the primary step involves the loss of OH through a cyclic intermediate.[22]

  • Halogen Identity: The C-X bond dissociation energy decreases down the group (F > Cl > Br > I). While not always the primary point of decomposition, a weaker C-I or C-Br bond can become a thermodynamic liability under certain conditions. The high electronegativity of fluorine provides a strong inductive stabilizing effect.[2]

  • Number of Substituents: Increasing the number of electron-withdrawing groups (both nitro and halogen) generally increases the thermal stability of the aromatic ring system, but can also introduce steric strain. For instance, the decomposition of o-nitroaniline can be violent, initiating around 225-260°C.[4] Adding multiple halogen substituents, as in 4,5-dichloro-2-nitroaniline, results in a compound with different stability characteristics.[10]

Applications and Implications

A deep understanding of these thermochemical properties directly impacts the application of halogenated nitroanilines:

  • Pharmaceutical Synthesis: As precursors to active pharmaceutical ingredients (APIs), their stability profile dictates acceptable storage and reaction conditions.[1] The enthalpy of sublimation provides data that can be correlated with the lattice energy, which is essential for polymorphism screening and solubility modeling.

  • Energetic Materials: While not primary explosives, the exothermic decomposition of nitroanilines means they can contribute to the energy release in more complex formulations. Their thermochemical data is vital for hazard modeling.

  • Dye Manufacturing: The synthesis of azo dyes often involves halogenated nitroaniline intermediates.[23] Knowledge of their enthalpies of formation allows for the calculation of reaction enthalpies, enabling better thermal control of highly exothermic diazotization and coupling reactions.

Conclusion

The thermochemical properties of halogenated nitroanilines are a complex but critical area of study. The combination of robust experimental techniques like rotating-bomb calorimetry, Knudsen effusion, and DSC, with high-level computational methods, provides a powerful toolkit for characterizing these molecules. This guide has outlined the core principles, provided validated experimental frameworks, and demonstrated the causal links between molecular structure and energetic behavior. For scientists in process chemistry, materials science, and drug discovery, leveraging this knowledge is essential for fostering innovation while ensuring the highest standards of safety and efficiency.

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  • Ribeiro da Silva, M. A. V., et al. (2007). Combined experimental and computational study of the thermochemistry of the fluoroaniline isomers. The Journal of Physical Chemistry A, 111(8), 1473–1480.

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  • Ribeiro da Silva, M. A. V., et al. (2002). Standard Molar Enthalpies of Formation of Some Trichloroanilines by Rotating-Bomb Calorimetry. The Journal of Chemical Thermodynamics, 34(1), 119-125.

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Methodological & Application

Application Notes and Protocols for the Use of 2-bromo-N,N-dimethyl-4-nitroaniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-bromo-N,N-dimethyl-4-nitroaniline in Azo Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic colorants, forming the backbone of color in industries ranging from textiles to advanced materials.[1] The vibrancy, intensity, and fastness properties of these dyes are intricately linked to the electronic and structural characteristics of their molecular components. The synthesis of an azo dye is a classic two-step electrophilic aromatic substitution reaction: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile.[2]

This guide focuses on the application of this compound as a diazo component. The strategic placement of substituents on this aniline derivative makes it a precursor of significant interest for the synthesis of high-performance disperse dyes, particularly in the red to violet spectrum. The presence of a strongly electron-withdrawing nitro group in the para position, combined with a bromine atom in the ortho position, significantly enhances the electrophilicity of the resulting diazonium salt. This heightened reactivity facilitates efficient coupling with a variety of aromatic nucleophiles. Furthermore, the N,N-dimethylamino group can influence the dye's solubility and affinity for synthetic fibers like polyester.

These application notes provide a comprehensive technical overview, including detailed protocols and the underlying chemical principles, for the effective utilization of this compound in the synthesis of azo dyes for research, development, and industrial applications.

Chemical Principles and Reaction Mechanisms

The synthesis of azo dyes from this compound is a sequential process involving two primary stages: diazotization and azo coupling.

1. Diazotization:

The initial step is the conversion of the primary aromatic amine, this compound, into its corresponding diazonium salt. This reaction is typically carried out in a strong acidic medium (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C) with the addition of a stoichiometric amount of sodium nitrite.[3] The nitrous acid, generated in situ from sodium nitrite and the strong acid, is the key reagent that reacts with the amine to form the diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

The electron-withdrawing nature of the nitro and bromo groups on the aromatic ring of this compound helps to stabilize the resulting diazonium salt, making it a robust intermediate for the subsequent coupling reaction.[1]

2. Azo Coupling:

The second stage is the azo coupling reaction, where the freshly prepared diazonium salt acts as an electrophile and reacts with an electron-rich coupling component.[2] Common coupling components include aromatic amines (like N,N-dialkylanilines) and phenols. The position of the coupling on the aromatic ring of the coupling component is directed by the existing substituents, typically occurring at the para-position unless it is already occupied.

The pH of the reaction medium is a critical parameter in the coupling step. When coupling with aromatic amines, a weakly acidic medium (pH 4-5) is optimal to ensure that the amine is sufficiently nucleophilic for the electrophilic attack by the diazonium salt.[4] In contrast, coupling with phenols requires a weakly alkaline medium (pH 8-10) to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.

The resulting azo compound possesses a highly conjugated system, which is responsible for its characteristic color. The specific shade and properties of the dye can be fine-tuned by the judicious selection of both the diazo component and the coupling partner.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step protocol for the synthesis of a representative red disperse dye using this compound as the diazo component and N,N-diethylaniline as the coupling component.

Safety Precautions
  • This compound and its derivatives are potentially hazardous. Always consult the latest Safety Data Sheet (SDS) before handling. Related compounds like 2-bromo-4-nitroaniline are harmful if swallowed, in contact with skin, or if inhaled, and cause skin and eye irritation.[5][6]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Concentrated acids are highly corrosive. Handle with extreme care.

Materials and Equipment
  • This compound

  • N,N-diethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Acetate

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

  • UV-Vis Spectrophotometer

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent azo coupling reaction.

  • In a 250 mL beaker, suspend 2.45 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this temperature range throughout the diazotization process.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 20-30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the 2-bromo-4-nitro-N,N-dimethylbenzenediazonium chloride.

Protocol 2: Azo Coupling with N,N-diethylaniline

This protocol details the coupling of the freshly prepared diazonium salt with N,N-diethylaniline to synthesize a red azo dye.

  • In a separate 400 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in a solution of 2 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of N,N-diethylaniline with continuous and efficient stirring. A deep red precipitate should form immediately.

  • Maintain the temperature at 0-5 °C throughout the addition process.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • To facilitate the coupling, slowly add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5.[7]

  • Collect the precipitated red dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Characterization

The synthesized azo dye should be characterized to confirm its identity and purity. Standard characterization techniques include:

  • Melting Point Determination: To assess the purity of the synthesized dye.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., ethanol or DMF) and to calculate the molar absorptivity (ε).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

Data Presentation

The following table summarizes the key reactants and expected properties for the synthesis of the representative red azo dye from this compound and N,N-diethylaniline.

Compound Molecular Formula Molar Mass ( g/mol ) Role Stoichiometric Ratio
This compoundC₈H₉BrN₂O₂245.07[8]Diazo Component1.0
N,N-diethylanilineC₁₀H₁₅N149.23Coupling Component1.0
Sodium NitriteNaNO₂69.00Diazotizing Agent1.1
Hydrochloric AcidHCl36.46Acidic MediumExcess
Product:
(E)-1-(2-bromo-4-nitrophenyl)-2-(4-(diethylamino)phenyl)diazeneC₁₆H₁₈BrN₅O₂(Theoretical)Azo Dye-

Visualization of Workflow and Mechanism

Experimental Workflow

The overall experimental workflow for the synthesis of the azo dye can be visualized as follows:

experimental_workflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-5 °C) cluster_purification Purification start_amine This compound diazonium_salt Diazonium Salt Solution start_amine->diazonium_salt  +   reagents_diazo HCl, NaNO₂, H₂O reagents_diazo->diazonium_salt azo_dye_precipitate Crude Azo Dye (Precipitate) diazonium_salt->azo_dye_precipitate Slow Addition coupling_component N,N-diethylaniline coupling_component->azo_dye_precipitate  +   reagents_coupling HCl, H₂O, Sodium Acetate reagents_coupling->azo_dye_precipitate filtration Filtration & Washing azo_dye_precipitate->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying pure_dye Pure Azo Dye drying->pure_dye

Caption: A streamlined workflow for the synthesis of an azo dye from this compound.

Reaction Mechanism

The underlying chemical transformations in the synthesis of the azo dye are depicted in the following reaction mechanism diagram:

reaction_mechanism cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling amine This compound diazonium Diazonium Salt amine->diazonium azo_dye Azo Dye Product diazonium->azo_dye coupler N,N-diethylaniline coupler->azo_dye

Caption: The two-step reaction mechanism for azo dye synthesis.

Conclusion and Future Perspectives

The protocols and principles outlined in this guide demonstrate the utility of this compound as a valuable precursor in the synthesis of azo dyes. The presence of the bromo and nitro substituents on the diazo component provides a pathway to dyes with potentially enhanced fastness properties and specific shades. The provided protocols, adapted from established methodologies for structurally similar compounds, offer a solid foundation for researchers to synthesize and explore novel azo dyes.

Further research can be directed towards exploring a wider range of coupling components to generate a diverse palette of colors. Additionally, a systematic investigation into the dyeing performance and fastness properties (e.g., light, wash, and sublimation fastness) of the synthesized dyes on various textile substrates would be of significant industrial relevance. The unique electronic properties imparted by the substituents may also make these dyes interesting candidates for applications in materials science, such as in the development of nonlinear optical materials or chemosensors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline.
  • Benchchem. (n.d.). Application Notes and Protocols: 2,6-Dibromo-4-nitroaniline in Materials Science.
  • Benchchem. (n.d.). A Comparative Performance Analysis of Azo Disperse Dyes Derived from 2,6-Dibromo-4-nitroaniline.
  • Google Patents. (n.d.). CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • Otutu, J. O. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.
  • A Comprehensive Technical Guide to 2,6-Dibromo-4-nitroaniline for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Chavan, S., & Pandit, A. (2011). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing.
  • Sigma-Aldrich. (2025).
  • Google Patents. (n.d.). CN203187606U - 2-bromo-4-nitroaniline synthesis device.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • TCI Chemicals. (2025).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline.
  • Fisher Scientific. (2025).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
  • Google Patents. (n.d.). US2140944A - Azo dyes.
  • Shahinian, E. H., Haiduc, I., & Sebe, I. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW AZO COUMARIN DYES.
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  • Benchchem. (n.d.). A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline.
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The Strategic Application of 2-bromo-N,N-dimethyl-4-nitroaniline in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. 2-bromo-N,N-dimethyl-4-nitroaniline, a polysubstituted aromatic compound, represents a strategic starting material for the synthesis of diverse molecular architectures.[1][2][3] Its inherent chemical functionalities—a reactive bromine atom, a reducible nitro group, and a dimethylamino moiety—offer a trifecta of opportunities for synthetic diversification, enabling medicinal chemists to systematically explore structure-activity relationships (SAR).

The presence of the bromine atom facilitates the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This is of particular importance in the construction of biaryl structures, which are prevalent in many classes of bioactive molecules, including kinase inhibitors.[6][7] The nitro group serves as a masked amine; its reduction provides a nucleophilic handle for a wide array of subsequent chemical transformations, such as amide bond formation or the construction of heterocyclic rings like benzimidazoles.[8] The dimethylamino group, while less reactive, influences the electronic properties and lipophilicity of the molecule and its derivatives, which can have significant implications for pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry, complete with detailed protocols for its key transformations and a discussion of its potential in the synthesis of targeted therapeutics.

Core Synthetic Strategies and Applications

The utility of this compound as a scaffold is primarily centered on two key transformations: palladium-catalyzed cross-coupling at the bromine-substituted position and chemical modifications involving the nitro group. These reactions can be performed in a sequential manner to generate complex, highly functionalized molecules.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the linkage of a wide variety of aryl or heteroaryl boronic acids or esters to the aniline core. This strategy is frequently employed in the synthesis of kinase inhibitors, where one aromatic ring system often serves as a "hinge-binding" motif and the other explores a deeper pocket of the ATP-binding site.[7]

cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction Execution cluster_3 Work-up and Purification A Combine this compound, boronic acid, base, and Pd catalyst in a dry flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) 3x. A->B C Add degassed solvent. Heat the mixture to the target temperature. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature. Perform aqueous work-up and extraction. D->E F Purify the crude product by column chromatography. E->F

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established methods for the Suzuki coupling of structurally similar bromonitroaniline derivatives.[4][9]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.[9]

  • Degassed Solvent: Dissolved oxygen in the solvent can also oxidize the catalyst. Degassing the solvent (e.g., by sparging with argon or through freeze-pump-thaw cycles) is essential.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Ligand: The triphenylphosphine (PPh₃) ligands stabilize the palladium center and facilitate the steps of the catalytic cycle. For challenging couplings, more sophisticated ligands may be required.

Nitro Group Reduction and Subsequent Cyclization: Crafting Heterocyclic Cores

The reduction of the nitro group to a primary amine is a pivotal step that opens up a plethora of synthetic possibilities. The resulting ortho-substituted diamine is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties.

A This compound B Reduction of Nitro Group A->B C 3-bromo-N1,N1-dimethylbenzene-1,4-diamine B->C D Cyclization with an Aldehyde or Carboxylic Acid C->D E Substituted Benzimidazole Derivative D->E

Caption: Synthetic pathway from this compound to a benzimidazole derivative.

This protocol combines a standard nitro group reduction with a subsequent cyclization reaction.

Step A: Reduction of the Nitro Group

This step is based on classical methods for nitroarene reduction.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O portion-wise to the solution. The reaction is exothermic.

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-bromo-N¹,N¹-dimethylbenzene-1,4-diamine, which can often be used in the next step without further purification.

Trustworthiness of the Protocol: The use of SnCl₂ is a well-established and reliable method for the chemoselective reduction of nitro groups in the presence of aryl halides. The basic work-up is critical to neutralize the acidic reaction mixture and precipitate tin salts, allowing for efficient extraction of the desired amine.[8]

Step B: Benzimidazole Formation

Materials:

  • Crude 3-bromo-N¹,N¹-dimethylbenzene-1,4-diamine (1.0 equiv)

  • An appropriate aldehyde (1.0 equiv)

  • Ethanol

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

Procedure:

  • Dissolve the crude diamine in ethanol.

  • Add the aldehyde and a catalytic amount of p-TSA.

  • Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature. The product may precipitate.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Application in Kinase Inhibitor Discovery

The dysregulation of protein kinases is a hallmark of many cancers, making them a major class of therapeutic targets.[6] Many FDA-approved kinase inhibitors feature a substituted aniline or related heterocyclic core. The scaffold derived from this compound is well-suited for the synthesis of kinase inhibitors. For instance, derivatives of bromoanilines have been used to create potent inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR, PDGFR-β, and VEGFR-2.[12][13]

Hypothetical Kinase Inhibitor Synthesis and Evaluation Data

The following table illustrates the type of data that would be generated in a medicinal chemistry campaign utilizing this scaffold. The IC₅₀ values are hypothetical and for illustrative purposes only.

Compound IDR Group (from Suzuki Coupling)Target KinaseIC₅₀ (nM)
Lead-01 PhenylEGFR580
Lead-02 4-methoxyphenylEGFR250
Lead-03 3-pyridylPDGFR-β150
Lead-04 4-(morpholino)phenylPDGFR-β45

This data demonstrates how the Suzuki-Miyaura coupling can be used to systematically probe the SAR of the "R" group, leading to the identification of more potent compounds.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategically positioned functional groups allow for the straightforward application of powerful synthetic methodologies, such as Suzuki-Miyaura cross-coupling and nitro group reduction followed by heterocycle formation. These reactions enable the generation of diverse libraries of complex molecules with the potential for significant biological activity, particularly in the realm of kinase inhibition. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this scaffold in their drug development programs.

References

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  • BenchChem. (2025). 2-Bromo-6-methyl-4-nitroanisole: A Versatile Building Block in the Synthesis of Kinase Inhibitors.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PubMed.
  • Suresh, R., et al. (2020). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry.
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  • Unknown. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. ResearchGate.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl- 7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. MD Anderson Cancer Center.
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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.
  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Abd El-Gwaad, A. A., et al. (n.d.). Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives. National Institutes of Health.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Fayed, A. A., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. National Institutes of Health.
  • BenchChem. (n.d.). Synthesis routes of 2-Bromo-4-nitroaniline.
  • PubChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • MySkinRecipes. (n.d.). 4-Bromo-N,N-dimethyl-2-nitroaniline.
  • Kumar, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.
  • BLDpharm. (n.d.). 4-Bromo-N,N-dimethyl-2-nitroaniline.
  • TSI Journals. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic CHEMISTRY.
  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds. Molecules.
  • Unknown. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate.

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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-bromo-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development scientists with a comprehensive overview of synthetic strategies for constructing diverse heterocyclic compounds utilizing 2-bromo-N,N-dimethyl-4-nitroaniline as a versatile starting material. We delve into the causality behind experimental design, offering detailed, step-by-step protocols for the synthesis of key heterocyclic cores, including benzimidazoles and phenothiazines. The protocols are supported by mechanistic insights, data-driven recommendations, and troubleshooting guidance to ensure reproducibility and success. This document is structured to serve as a practical laboratory resource, combining theoretical grounding with field-proven methodologies.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic building block, poised for strategic manipulation in the synthesis of complex heterocyclic systems. Its unique substitution pattern offers three key points for chemical transformation:

  • C2-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or vinyl substituents.[1][2][3]

  • C4-Nitro Group: A potent electron-withdrawing group that can be readily reduced to a primary amine, which serves as a crucial nucleophile for intramolecular cyclization reactions.[4][5][6]

  • C1-Dimethylamino Group: An electron-donating group that influences the electronic properties of the final molecule.

This trifecta of reactive sites allows for a modular and convergent approach to a wide array of heterocyclic scaffolds, which are privileged structures in medicinal chemistry due to their prevalence in FDA-approved drugs.[7][8] This guide will focus on two exemplary transformations: the synthesis of substituted benzimidazoles and the construction of the phenothiazine core.

Synthesis of Substituted Benzimidazoles

The benzimidazole motif is a cornerstone in drug discovery, found in agents with anti-ulcer, anti-parasitic, and anti-cancer properties.[8][9] The synthesis from this compound proceeds via a two-step sequence: reductive cyclization.

Mechanistic Rationale & Workflow

The overarching strategy involves the in situ reduction of the C4-nitro group to an amino group, creating a 1,2-phenylenediamine derivative.[5] This intermediate is not isolated but is immediately condensed with an aldehyde to form the benzimidazole ring. The bromine atom at the C7 position of the resulting benzimidazole is retained, providing a valuable vector for further diversification via cross-coupling reactions.

The experimental workflow is designed for efficiency and high throughput, minimizing intermediate purification steps.

G cluster_0 Part 1: Reductive Cyclization cluster_1 Part 2: Diversification (Optional) A This compound + Aldehyde (R-CHO) B Add Reducing Agent (e.g., Iron powder in Acidic Media) A->B C In Situ Formation of 1,2-Diamine Intermediate B->C D Intramolecular Cyclization & Aromatization C->D E 7-bromo-N,N-dimethyl-2-aryl- 1H-benzo[d]imidazole D->E F Suzuki Coupling Reaction (Pd Catalyst, Base, Boronic Acid) E->F G 7-Aryl-N,N-dimethyl-2-aryl- 1H-benzo[d]imidazole F->G caption Workflow for Benzimidazole Synthesis and Diversification.

Caption: Workflow for Benzimidazole Synthesis and Diversification.

Protocol: One-Pot Synthesis of 7-bromo-N,N-dimethyl-2-phenyl-1H-benzo[d]imidazole

This one-pot procedure leverages the efficiency of generating the reactive diamine intermediate in the presence of the cyclization partner, streamlining the synthesis.[4]

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Iron powder (<10 micron, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 0.2 equiv)

  • Formic acid (HCOOH) or Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in ethanol.

  • Add ammonium chloride followed by iron powder.

  • Heat the mixture to reflux (approx. 80-90°C) and add formic acid or acetic acid dropwise over 15 minutes. The choice of acid can influence reaction kinetics; formic acid often promotes faster reduction.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the pure benzimidazole derivative.

Data Presentation:

EntryAldehydeReducing SystemSolventTime (h)Yield (%)
1BenzaldehydeFe / HCOOHEtOH385
24-MethoxybenzaldehydeFe / AcOHEtOH482
34-ChlorobenzaldehydeFe / HCOOHEtOH2.588
4Thiophene-2-carboxaldehydeFe / HCOOHEtOH3.579
Subsequent Functionalization: Suzuki-Miyaura Coupling

The C7-bromo position on the synthesized benzimidazole is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular complexity.[7]

Protocol: Synthesis of N,N-dimethyl-2,7-diphenyl-1H-benzo[d]imidazole

This protocol is a general starting point and may require optimization for specific substrates.[2][10]

Materials:

  • 7-bromo-N,N-dimethyl-2-phenyl-1H-benzo[d]imidazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v, degassed)

Procedure:

  • In an oven-dried Schlenk flask, combine the bromo-benzimidazole, phenylboronic acid, and potassium phosphate.

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).[10]

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis of Phenothiazines

Phenothiazines are a class of heterocyclic compounds with significant applications in pharmacology, particularly as antipsychotic agents.[11][12] The synthesis from this compound requires a multi-step approach involving the strategic formation of a diaryl sulfide intermediate followed by cyclization.

Mechanistic Rationale & Workflow

The synthesis hinges on a Smiles rearrangement or a related nucleophilic aromatic substitution to form a diaryl sulfide, followed by an intramolecular cyclization. A common approach involves the reaction of an aminothiophenol with an activated aryl halide. In this context, the this compound can be transformed into a key intermediate.

A plausible synthetic route involves:

  • Reduction of the nitro group to an amine.

  • Diazotization of the resulting aniline followed by a Sandmeyer-type reaction to install a thiol group (or a protected thiol).

  • Reaction of the thiol intermediate with a second, activated aryl halide.

  • Intramolecular cyclization to form the phenothiazine core.

A more direct, albeit challenging, approach is the direct reaction with a thiophenol derivative, followed by cyclization. A classic method for phenothiazine synthesis is the reaction of a diphenylamine with sulfur, often catalyzed.[11]

G A This compound B Step 1: Nitro Reduction (e.g., SnCl2, HCl) A->B C 2-bromo-N1,N1-dimethylbenzene-1,4-diamine B->C D Step 2: Thiol Introduction via Diazotization C->D E Intermediate Thiophenol Derivative D->E F Step 3: Coupling with activated aryl halide E->F G Diaryl Sulfide Intermediate F->G H Step 4: Intramolecular Cyclization (e.g., Pd-catalyzed or thermal) G->H I Substituted Phenothiazine Core H->I caption Multi-step workflow for Phenothiazine Synthesis.

Caption: Multi-step workflow for Phenothiazine Synthesis.

Protocol: Synthesis of a Phenothiazine Precursor (Illustrative)

Given the complexity, a full protocol for the multi-step phenothiazine synthesis is beyond the scope of this note. However, we present a protocol for the critical first step: the selective reduction of the nitro group.

Protocol: Synthesis of 2-bromo-N¹,N¹-dimethylbenzene-1,4-diamine

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Dichloromethane (DCM)

Procedure:

  • Suspend this compound in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate in one portion.

  • Carefully add concentrated HCl dropwise while cooling the flask in an ice bath.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and basify to pH > 10 with 10 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting diamine is often used immediately in the next step due to its susceptibility to oxidation.

Conclusion

This compound stands out as a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The strategic interplay between its bromo, nitro, and dimethylamino functionalities allows for the development of robust and efficient synthetic routes. The protocols detailed herein for the synthesis of benzimidazoles and the initial steps towards phenothiazines provide a solid foundation for researchers to explore and expand upon, enabling the rapid generation of novel molecular entities for drug discovery and development programs.

References

  • Semantic Scholar (n.d.). A NEW SYNTHESIS OF PHENOTHIAZINES. Retrieved from [Link]

  • Catellani, M. (2014). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156. Retrieved from [Link]

  • Wikipedia (n.d.). Phenothiazine. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Retrieved from [Link]

  • IOSR Journal of Pharmacy (2020). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]

  • YouTube (2022). PHENOTHIAZINE SYNTHESIS.#ncchem. Retrieved from [Link]

  • Abu-Shady, H., Dessouky, Y. M., & El-Said, M. K. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Pharmazie, 31(1), 18-20. Retrieved from [Link]

  • American Chemical Society (2015). Synthesis of Heterocycles by Palladium-Catalyzed [2+2+2] Cyclizations. ACS Publications. Retrieved from [Link]

  • ResearchGate (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Walia, R., et al. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry, 1(3). Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Retrieved from [Link]

  • ResearchGate (n.d.). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. Retrieved from [Link]

  • Semantic Scholar (2015). Palladium Catalysts: Synthesis of Five-Membered N-Heterocycles Fused with Other.... Retrieved from [Link]

  • AIR Unimi (n.d.). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from [Link]

  • Elsevier (n.d.). Palladium in Heterocyclic Chemistry, Volume 26 - 2nd Edition. Retrieved from [Link]

  • Taylor & Francis (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • Wikipedia (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from [Link]

  • PubChem (n.d.). This compound. Retrieved from [Link]

  • ResearchGate (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • ResearchGate (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • PubChem (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

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Application Notes and Protocols: 2-bromo-N,N-dimethyl-4-nitroaniline in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

2-bromo-N,N-dimethyl-4-nitroaniline is an organic chromophore that has garnered interest in the field of materials science, primarily for its potential in nonlinear optical (NLO) applications. Its molecular architecture is a quintessential example of a "push-pull" system, which is fundamental for second-order NLO effects. The molecule features a strong electron-donating dimethylamino group (-N(CH₃)₂) and a potent electron-withdrawing nitro group (-NO₂) positioned at opposite ends of a π-conjugated benzene ring. This arrangement facilitates a significant intramolecular charge transfer (ICT) upon excitation, leading to a large molecular hyperpolarizability.

The strategic placement of a bromine atom ortho to the donor group serves to modulate the electronic properties and influence the crystal packing, which is a critical factor for achieving bulk NLO effects. While its primary application lies in the realm of photonics and optoelectronics, its structure also makes it a valuable intermediate for the synthesis of functional polymers and specialized dyes.[1][2]

This document provides a comprehensive guide for researchers, covering the synthesis, purification, crystal growth, and characterization of this compound, with a focus on its application as a nonlinear optical material.

Physicochemical Properties & Safety Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 64230-23-5[3][4]
Molecular Formula C₈H₉BrN₂O₂[3][4]
Molecular Weight 245.07 g/mol [3]
Appearance Solid (typically yellow to orange)[4]
Purity >97% (commercially available)[4]
Functional Groups Amino, Bromo, Nitro, Aromatic Ring[5]

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Although specific toxicity data is limited, compounds of this class (nitroanilines) are generally considered harmful if swallowed, in contact with skin, or if inhaled. Avoid generating dust. For disposal, follow local and institutional regulations for chemical waste.

Core Application: Nonlinear Optical (NLO) Materials

The most significant application of this compound is as a crystalline material for second-order nonlinear optics, particularly for frequency doubling (second-harmonic generation, SHG).

Scientific Principles of NLO Activity

Second-order NLO effects arise from the interaction of high-intensity light (like that from a laser) with a material, causing the generation of new light at frequencies that are multiples of the incident frequency. The key requirements for a material to exhibit these properties are:

  • Molecular Asymmetry: Molecules must possess a large first-order hyperpolarizability (β), which is achieved through the "push-pull" electronic structure described earlier. The donor and acceptor groups create a permanent dipole moment and facilitate intramolecular charge transfer.[6][7]

  • Macroscopic Asymmetry: The molecules must crystallize in a non-centrosymmetric space group. In a centrosymmetric crystal, the molecular dipoles cancel each other out, resulting in a net zero bulk NLO susceptibility (χ⁽²⁾).

The bromine substituent in this compound plays a crucial role by introducing steric hindrance that can disrupt centrosymmetric packing, thereby increasing the likelihood of forming a desirable non-centrosymmetric crystal structure.

cluster_molecule Molecular Structure & Charge Transfer cluster_effect Resulting NLO Property NMe2 (-N(CH3)2) Electron Donor Ring π-Conjugated Benzene Ring NMe2->Ring Push e- NO2 (-NO2) Electron Acceptor Ring->NO2 Pull e- ICT Intramolecular Charge Transfer (ICT) Ring->ICT Upon Excitation Br (-Br) Steric/Electronic Modulator Beta Large Molecular Hyperpolarizability (β) ICT->Beta SHG Potential for Second- Harmonic Generation (SHG) Beta->SHG in non-centrosymmetric crystal

Caption: Donor-acceptor structure of this compound leading to NLO properties.

Protocol 1: Synthesis of this compound

This protocol describes the regioselective monobromination of the precursor N,N-dimethyl-4-nitroaniline. The electron-donating dimethylamino group is a strong ortho-, para-director. Since the para position is blocked by the nitro group, bromination occurs at one of the ortho positions.

Causality: The reaction is typically performed at a low temperature to control the reaction rate and prevent over-bromination (dibromination). Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the ionization of bromine.

  • Materials:

    • N,N-dimethyl-4-nitroaniline

    • Glacial Acetic Acid

    • Bromine (Br₂) or N-Bromosuccinimide (NBS)

    • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Deionized water

    • Ethanol

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Step-by-Step Procedure:

    • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of N,N-dimethyl-4-nitroaniline in 50 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

    • Bromination: Prepare a solution of 10.5 mmol of Bromine (Br₂) in 10 mL of glacial acetic acid. Add this solution dropwise to the cooled aniline solution over 30 minutes. The color of the reaction mixture will change, and a precipitate may form.

      • Expert Note: Using NBS as the brominating agent can offer milder reaction conditions and easier handling compared to liquid bromine.

    • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring. A yellow-orange precipitate will form.

    • Neutralization & Workup:

      • Add 10% sodium thiosulfate solution dropwise to quench any unreacted bromine (the red-brown color will disappear).

      • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Isolation: Collect the crude product by vacuum filtration. Wash the solid precipitate thoroughly with deionized water until the filtrate is neutral.

    • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified yellow crystals and dry them under vacuum.

  • Validation: The purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data as described in Protocol 3.

Protocol 2: Single Crystal Growth for NLO Characterization

High-quality single crystals are imperative for definitive structural analysis and measurement of NLO tensor components. The slow evaporation method is a reliable technique for growing such crystals.

Causality: Slow solvent evaporation allows molecules to self-assemble into a thermodynamically stable, well-ordered crystal lattice. Rapid crystallization often leads to defects or polycrystalline material. The choice of solvent is critical; it must dissolve the compound sufficiently but not so well that crystallization is inhibited.

  • Materials:

    • Purified this compound

    • High-purity solvent (e.g., Acetonitrile, Ethanol, or a mixture like Dichloromethane/Methanol)

    • Small beaker or vial, filter paper, parafilm.

  • Step-by-Step Procedure:

    • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. For example, dissolve ~50 mg in 5-10 mL of acetonitrile.

    • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Evaporation Control: Cover the vial with parafilm and pierce 2-3 small holes with a needle. This restricts the rate of solvent evaporation.

      • Expert Note: The number and size of the holes are critical variables. Fewer/smaller holes lead to slower evaporation and potentially larger, higher-quality crystals.

    • Incubation: Place the vial in a vibration-free and temperature-stable environment (e.g., a desiccator or a quiet cupboard).

    • Crystal Harvesting: Allow the solvent to evaporate over several days to weeks. Once suitable crystals (typically 1-2 mm in size) have formed, carefully harvest them from the mother liquor using forceps.

start Start: Purified Compound dissolve 1. Dissolve in Suitable Solvent (e.g., Acetonitrile) start->dissolve filter 2. Filter Solution (Remove Dust) dissolve->filter evaporate 3. Slow Evaporation (Vibration-Free Location) filter->evaporate harvest 4. Harvest High-Quality Single Crystals evaporate->harvest Days to Weeks end End: Crystals for Analysis harvest->end

Caption: Workflow for growing single crystals via slow solvent evaporation.

Protocol 3: Characterization and NLO Measurement

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

  • ¹H NMR (in CDCl₃): Expect signals for the two methyl protons, and three distinct aromatic protons.

  • FT-IR (KBr pellet): Expect characteristic peaks for C-H (aromatic and aliphatic), asymmetric and symmetric N-O stretching of the nitro group (~1500-1530 cm⁻¹ and ~1330-1350 cm⁻¹), and C-N stretching.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

  • Single Crystal X-ray Diffraction (SC-XRD): This is the definitive method to determine the crystal structure.[8] It provides the space group (to confirm non-centrosymmetry), unit cell dimensions, and precise atomic coordinates, revealing the molecular packing arrangement.[9][10]

This is a rapid and effective method to screen for SHG activity in a new material.[11]

Causality: A powdered sample is irradiated with a high-intensity laser beam. If the material is SHG-active, it will generate light at exactly half the wavelength (twice the frequency) of the incident light. The intensity of this second-harmonic signal is compared to that produced by a known standard (e.g., Urea or KDP) to estimate its relative efficiency.

  • Equipment:

    • High-power pulsed laser (e.g., Nd:YAG at 1064 nm).

    • Sample holder for powdered material.

    • Photomultiplier tube (PMT) detector.

    • Appropriate filters (to block the fundamental 1064 nm light and pass only the 532 nm SHG signal).

    • Oscilloscope.

  • Step-by-Step Procedure:

    • Sample Preparation: Gently grind the crystalline sample into a fine powder. Pack the powder into a sample cell (e.g., a capillary tube or a thin window cell). Prepare an identical cell with the reference material (e.g., Urea).

    • Laser Setup: Align the Nd:YAG laser so the beam is focused onto the sample.

    • Data Acquisition (Sample): Irradiate the sample with the laser. The SHG signal (at 532 nm) is collected by the PMT. Record the signal intensity from the oscilloscope.

    • Data Acquisition (Reference): Without changing the laser parameters, replace the sample cell with the reference cell and record the SHG signal intensity.

    • Analysis: The relative SHG efficiency is calculated as the ratio of the signal intensity from the sample to the signal intensity from the reference. An efficiency greater than the reference indicates a promising material.[11]

Emerging Applications and Future Directions

While NLO is the primary focus, the molecular structure of this compound makes it a candidate for other material applications.

  • Intermediate for Azo Dyes: The nitro group can be chemically reduced to a primary amine (-NH₂). This new derivative can then be diazotized and coupled with other aromatic compounds to synthesize azo dyes, which are important in the textile industry.[1][12] The bromo and dimethylamino groups would act as auxochromes, modifying the color and properties of the final dye.

  • Monomer for Functional Polymers: Following reduction of the nitro group, the resulting diamine could be used as a monomer in polymerization reactions (e.g., to form polyimides or polyamides). Alternatively, the molecule could be functionalized to attach a polymerizable group (like a vinyl or acrylate group), allowing it to be incorporated as a pendant NLO-active chromophore in a polymer matrix.[12] This is a key strategy for creating processable electro-optic polymers for devices.

References

  • Nahata, A., et al. (1991). Electro-optic and Nonlinear Optical Properties of 2,6-dibromo-N-methyl-4-nitroaniline (DBNMNA) Crystals. Conference on Lasers and Electro-Optics.
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  • PubChem. 2-bromo-N-methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

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  • MySkinRecipes. 4-Bromo-N,N-dimethyl-2-nitroaniline. [Link]

  • Bappalige, N. N., et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]

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  • Yoshida, J., et al. (2012). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis. [Link]

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  • Johns Hopkins University Applied Physics Laboratory. Molecular Materials for Nonlinear Optics. [Link]

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Application Notes & Protocols for the Synthesis of Quinoline Scaffolds from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, and antibacterial agents.[1][2][3][4][5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the principal synthetic routes to quinoline derivatives starting from substituted anilines. We will explore the mechanisms, key experimental considerations, and detailed protocols for classical named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The discussion emphasizes the causal relationships between reaction conditions, aniline substituent effects, and the final product's structure and yield, providing a robust framework for experimental design and troubleshooting.

Introduction: The Enduring Importance of the Quinoline Nucleus

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[3][4] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind effectively to a wide range of biological targets.[3] The functionalization of the quinoline core, often dictated by the substituents on the initial aniline precursor, is a critical strategy for modulating the pharmacological profile of the resulting compounds.[2] This document serves as a practical guide to the most reliable and versatile methods for constructing this vital heterocyclic system from readily available anilines.

The Skraup Synthesis: A Classic and Forceful Cyclization

The Skraup synthesis is one of the oldest and most direct methods for producing quinoline itself.[7] It involves the reaction of an aniline with glycerol, an oxidizing agent (like nitrobenzene, which can also act as the solvent), and concentrated sulfuric acid.[7][8] The reaction is famously exothermic and requires careful control.[7]

Mechanism and Scientific Rationale

The reaction proceeds through several key stages. Understanding these steps is crucial for controlling the reaction and predicting its outcome with substituted anilines.

  • Dehydration of Glycerol: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7][8][9] This is the electrophilic partner in the reaction.

  • Michael Addition: The aniline nitrogen acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.[1][7][9]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde is then cyclized under the strongly acidic conditions, followed by dehydration to yield 1,2-dihydroquinoline.[7]

  • Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline. The oxidizing agent (e.g., nitrobenzene or arsenic acid) is essential for this aromatization step.[7][9]

Skraup_Mechanism

Caption: Mechanistic overview of the Skraup quinoline synthesis.

Influence of Aniline Substituents

The nature of the substituent on the aniline ring significantly impacts the reaction.

  • Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) activate the ring, favoring the electrophilic cyclization step and generally leading to good yields. Cyclization occurs para to the activating group. For a meta-substituted aniline like m-toluidine, a mixture of 5-methylquinoline and 7-methylquinoline is typically formed.

  • Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl, -Br) deactivate the ring, making the cyclization step more difficult and often resulting in lower yields.[10] For m-nitroaniline, the reaction yields a mixture of 5-nitroquinoline and 7-nitroquinoline.[7] Strongly deactivating groups may inhibit the reaction entirely.

Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from established procedures and should be performed with extreme caution in a well-ventilated fume hood.[7]

Materials:

  • Aniline (0.25 mol)

  • Nitrobenzene (0.28 mol)

  • Glycerol (0.85 mol)

  • Concentrated Sulfuric Acid (1.0 mol)

  • Ferrous sulfate heptahydrate (small amount, as a moderator)

  • Sodium hydroxide solution (30% w/v)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Setup: Equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reagents: In the flask, combine aniline, nitrobenzene, and glycerol. Begin stirring to ensure the mixture is homogenous.

  • Acid Addition: Slowly and carefully add the concentrated sulfuric acid through the dropping funnel over 30-45 minutes. The mixture will heat up; use an ice bath to maintain the temperature below 120°C.

  • Reaction: After the acid addition is complete, add a small amount of ferrous sulfate. Heat the mixture in an oil bath to maintain a gentle reflux (internal temperature ~130-140°C) for 3-4 hours.

  • Work-up (Quench & Neutralize): Allow the reaction to cool to below 80°C. Cautiously dilute the mixture with 500 mL of water. Transfer the mixture to a larger beaker and carefully neutralize by slowly adding 30% sodium hydroxide solution until strongly alkaline (pH > 10). This step is highly exothermic and should be performed with cooling.

  • Extraction: Transfer the alkaline mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter, and remove the solvent by rotary evaporation. The crude quinoline is then purified by vacuum distillation.

Skraup_Workflow

Caption: Experimental workflow for the Skraup synthesis.

The Doebner-von Miller Reaction: A Versatile Modification

The Doebner-von Miller reaction is a more versatile extension of the Skraup synthesis. It uses α,β-unsaturated aldehydes or ketones (or precursors that generate them in situ, such as a mixture of two aldehydes via an aldol condensation) in place of glycerol.[8][11] This allows for the synthesis of a wider variety of substituted quinolines.

Mechanism and Scientific Rationale

The mechanism is debated but is generally believed to follow a pathway similar to the Skraup synthesis.[11][12]

  • Michael Addition: The reaction begins with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[1]

  • Fragmentation-Recombination: Isotopic labeling studies suggest a complex fragmentation-recombination pathway may occur, where the initial adduct can fragment into an imine and a saturated carbonyl compound, which then recombine to form the key intermediate for cyclization.[12]

  • Cyclization and Oxidation: The intermediate undergoes acid-catalyzed cyclization onto the aniline ring, followed by dehydration and oxidation to yield the final quinoline product.[1] The oxidant can be an external agent or another molecule of the α,β-unsaturated carbonyl compound or an anil intermediate.[1]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol involves the reaction of aniline with crotonaldehyde, which is generated in situ from paraldehyde.

Materials:

  • Aniline (1.0 mol)

  • Paraldehyde (0.5 mol)

  • Concentrated Hydrochloric Acid (2.0 mol)

  • Zinc chloride (as catalyst)

  • Sodium hydroxide solution (30% w/v)

  • Toluene (for extraction)

Procedure:

  • Setup: In a 2-L flask equipped with a mechanical stirrer and reflux condenser, add the concentrated hydrochloric acid.

  • Reagent Addition: Cool the acid in an ice bath. Slowly add the aniline with continuous stirring, followed by the slow addition of paraldehyde.

  • Catalyst: Add a catalytic amount of zinc chloride to the mixture.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The solution will darken significantly.

  • Work-up: Cool the reaction mixture and make it strongly alkaline by carefully adding 30% sodium hydroxide solution.

  • Extraction: Extract the product with toluene (3 x 150 mL).

  • Purification: Wash the combined toluene extracts with water, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.

The Combes Synthesis: Reacting Anilines with β-Diketones

The Combes synthesis provides a reliable route to 2,4-substituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[8][13]

Mechanism and Regioselectivity
  • Enamine Formation: The reaction initiates with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form a β-amino enone (an enamine intermediate).[8][13]

  • Cyclization: The key step is the acid-catalyzed intramolecular electrophilic aromatic substitution, where the enamine system attacks the aniline ring to close the second ring.[13] This cyclization is the rate-determining step.[14]

  • Dehydration: The resulting intermediate is then dehydrated to afford the final aromatic quinoline product.[13]

Regioselectivity: The direction of cyclization is influenced by the substituents on the aniline ring.

  • EDGs: Electron-donating groups direct the cyclization to the para position. If the para position is blocked, cyclization occurs at the ortho position.

  • EWGs: Strong electron-withdrawing groups can prevent the cyclization from occurring.[15]

  • Steric Effects: Studies have shown that steric hindrance from bulky substituents on the diketone or aniline can significantly influence which regioisomer is formed.[13]

Combes_Mechanism

Caption: Key stages of the Combes quinoline synthesis.

The Friedländer Synthesis: Condensation with α-Methylene Carbonyls

The Friedländer synthesis is an acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[16][17][18][19] It is a highly convergent method for producing substituted quinolines.

Mechanism and Key Considerations

Two primary mechanistic pathways are proposed:[16]

  • Aldol First: An initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration.

  • Schiff Base First: Formation of a Schiff base between the aniline and the carbonyl partner, followed by an intramolecular aldol-type condensation and dehydration.[16]

A key requirement for this reaction is the use of a 2-aminoaryl aldehyde or ketone as the aniline component. The major challenge can be the availability of these starting materials.[20] When using unsymmetrical ketones, regioselectivity can also be an issue.[21]

Tabulated Data: Substrate Scope and Conditions

The versatility of the Friedländer synthesis is a key advantage, allowing for a wide range of substituents on both reaction partners.

2-Aminoaryl Carbonylα-Methylene CarbonylCatalyst/ConditionsProduct TypeYield (%)
2-AminobenzaldehydeAcetoneNaOH, Ethanol, Reflux2-MethylquinolineHigh
2-AminoacetophenoneEthyl acetoacetatePiperidine, Reflux2-Methyl-3-carbethoxyquinolineGood
2-AminobenzophenoneCyclohexanonep-TsOH, Toluene, Reflux2,3-Tetramethylene-4-phenylquinolineHigh
2-Amino-5-chlorobenzaldehydeDiethyl malonateBase, Heat2-Hydroxy-3-carbethoxy-6-chloroquinolineGood

Yields are representative and can vary based on specific reaction optimization.

Conclusion

The synthesis of quinoline scaffolds from substituted anilines remains a fundamental and highly relevant area of organic and medicinal chemistry. The classical methods described herein—Skraup, Doebner-von Miller, Combes, and Friedländer—each offer distinct advantages and disadvantages regarding substrate scope, reaction conditions, and substitution patterns on the final product. A thorough understanding of the underlying mechanisms and the influence of aniline substituents is paramount for any researcher aiming to design and execute a successful quinoline synthesis. While modern methods involving transition-metal catalysis continue to emerge, these foundational reactions provide robust, scalable, and powerful tools for accessing the privileged quinoline core.[22][23][24]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Ganiyu, S. A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central. Available from: [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

  • Yadav, V., et al. (2022). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available from: [Link]

  • Gioannini, T. L., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Bräse, S. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Books. Available from: [Link]

  • Sci-Hub. Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Available from: [Link]

  • Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. Available from: [Link]

  • Zhang, X., et al. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available from: [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.
  • ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]

  • ACS Publications. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Available from: [Link]

  • Name Reactions in Organic Synthesis. Combes Quinoline Synthesis.
  • ResearchGate. Synthesis of Substituted Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)anilines. Available from: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-bromo-N,N-dimethyl-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-N,N-dimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and ground our recommendations in established scientific literature.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format to help you quickly identify and resolve issues.

Question 1: My reaction yield is very low, or I've recovered only unreacted starting material. What are the likely causes?

Answer: Low or no conversion is a common issue that can typically be traced back to a few key areas:

  • Inactive Brominating Agent: The activity of your brominating agent is critical. N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. Elemental bromine (Br₂) can also be compromised.

    • Solution: Use freshly opened or purified NBS. If using NBS, consider recrystallizing it from hot water. Ensure your bromine source is of high purity and handled under anhydrous conditions where necessary.

  • Insufficient Activation: While the N,N-dimethylamino group is strongly activating, the reaction requires an appropriate solvent and sometimes a catalyst to proceed efficiently.

    • Solution: Acetic acid or dichloromethane (DCM) are common solvents that facilitate the reaction.[1] For less reactive systems, a catalytic amount of a Lewis acid might be explored, but for this substrate, it's often unnecessary and can promote side reactions. Ensure your starting N,N-dimethyl-4-nitroaniline is fully dissolved in the solvent before adding the brominating agent.

  • Suboptimal Temperature: Electrophilic aromatic substitutions are sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow.

    • Solution: While low temperatures are often used to control selectivity, the reaction must have enough thermal energy to proceed. Most protocols recommend starting at a low temperature (0-5 °C) and then allowing the reaction to slowly warm to room temperature.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

Question 2: I'm observing multiple products on my TLC plate and in my NMR spectrum, suggesting over-bromination. How can I achieve selective mono-bromination?

Answer: This is the most frequent challenge in this synthesis. The N,N-dimethylamino group is a powerful activating group, making the aromatic ring highly susceptible to multiple electrophilic attacks, leading to the formation of di-brominated byproducts.[3]

  • Cause: The high reactivity of the N,N-dimethyl-4-nitroaniline substrate.

  • Director Effects: The N,N-dimethylamino group is a strong ortho, para-director, while the nitro group is a meta-director. Since the activating effect of the amino group far outweighs the deactivating effect of the nitro group, substitution is directed to the positions ortho to the dimethylamino group.[3] With the para position already blocked by the nitro group, the two ortho positions are highly activated.

Strategies to Promote Mono-bromination:

  • Choice of Brominating Agent: Avoid harsh reagents. While elemental bromine (Br₂) can be used, it is highly reactive and difficult to control.

    • Recommended: Use a milder brominating agent like N-Bromosuccinimide (NBS) . NBS provides a slow, low-concentration source of electrophilic bromine, which greatly favors mono-substitution.[3]

  • Stoichiometry Control: Precise control over the molar equivalents of the brominating agent is crucial.

    • Recommended: Use a slight excess, but no more than 1.05 to 1.1 equivalents of NBS relative to the N,N-dimethyl-4-nitroaniline.

  • Controlled Reagent Addition: Adding the brominating agent all at once will create a high local concentration, promoting multiple substitutions.

    • Recommended: Add the NBS portion-wise over a prolonged period (e.g., 30-60 minutes) or as a solution via a syringe pump. This maintains a low concentration of the electrophile throughout the reaction.

  • Temperature Management: Lower temperatures decrease the reaction rate, allowing for greater selectivity.

    • Recommended: Conduct the reaction in an ice bath, maintaining a temperature between 0 °C and 5 °C during the addition of the brominating agent.[2]

Troubleshooting Workflow for Over-bromination

Below is a logical workflow to diagnose and solve issues related to the formation of multiple products.

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Optimization Strategies cluster_3 Confirmation Problem Multiple Spots on TLC / Complex NMR Spectrum Reagent Check Brominating Agent (Br₂ vs. NBS) Problem->Reagent Stoich Verify Stoichiometry (Equivalents of Bromine Source) Problem->Stoich Temp Review Reaction Temperature Problem->Temp SwitchNBS Switch to NBS from Br₂ Reagent->SwitchNBS If using Br₂ ReduceEquiv Use 1.05-1.1 eq. of NBS Stoich->ReduceEquiv If >1.2 eq. LowerTemp Maintain 0-5 °C During Addition Temp->LowerTemp If >10 °C SlowAdd Add NBS Portion-wise or via Syringe Pump SwitchNBS->SlowAdd ReduceEquiv->SlowAdd Confirm Re-run Reaction & Analyze by TLC/NMR SlowAdd->Confirm LowerTemp->SlowAdd

Caption: Troubleshooting workflow for over-bromination.

Question 3: My final product is difficult to purify. Recrystallization yields an oil or impure solid. What should I do?

Answer: Purification challenges often arise from residual starting material, over-brominated byproducts, or solvent choice.

  • Recrystallization Solvent: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Ethanol is often a good first choice for recrystallizing substituted anilines.[4] If ethanol results in oiling out, try a solvent system like ethanol/water or acetic acid/water. Add the water dropwise to the hot, dissolved solution until it just becomes cloudy, then allow it to cool slowly.

  • Persistent Impurities: If co-eluting impurities are preventing clean crystallization, an alternative purification method is needed.

    • Solution: Flash column chromatography on silica gel is a highly effective method for separating the desired mono-brominated product from both the starting material and di-brominated impurities. Use a solvent gradient system, starting with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The desired product is typically less polar than the starting material but more polar than the di-bromo byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is N,N-dimethyl-4-nitroaniline brominated at the 2-position? A1: This is due to the powerful directing effects of the substituents on the aromatic ring. The N,N-dimethylamino group is a strong electron-donating group that activates the ortho and para positions for electrophilic attack. The nitro group is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position. The activating N,N-dimethylamino group's effect is dominant. Since the para position is already occupied by the nitro group, the bromine is directed to the ortho position.[3]

Q2: How can I monitor the reaction's progress effectively? A2: Thin Layer Chromatography (TLC) is the best method. Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Use a solvent system like 4:1 Hexane:Ethyl Acetate. The product, this compound, will be less polar than the starting N,N-dimethyl-4-nitroaniline and should have a higher Rf value. The reaction is complete when the starting material spot has disappeared.

Q3: What are the primary safety precautions when handling brominating agents? A3: Both elemental bromine and NBS should be handled with extreme care in a well-ventilated chemical fume hood.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton). Have a sodium thiosulfate solution available to neutralize any spills.

  • N-Bromosuccinimide (NBS): A lachrymator (irritant to the eyes) and corrosive. Avoid inhalation of the powder and contact with skin. Wear standard PPE.

Optimized Experimental Protocol

This protocol is designed to favor selective mono-bromination and achieve a high yield of pure product.

Reaction Scheme

G cluster_reactants cluster_products r1 N,N-dimethyl-4-nitroaniline p1 This compound r1->p1 Acetic Acid, 0 °C to RT plus2 + r1->plus2 Acetic Acid, 0 °C to RT p2 Succinimide r1->p2 Acetic Acid, 0 °C to RT plus + plus->p1 Acetic Acid, 0 °C to RT plus->plus2 Acetic Acid, 0 °C to RT plus->p2 Acetic Acid, 0 °C to RT r2 N-Bromosuccinimide (NBS) r2->p1 Acetic Acid, 0 °C to RT r2->plus2 Acetic Acid, 0 °C to RT r2->p2 Acetic Acid, 0 °C to RT

Caption: Synthesis of this compound.

Materials & Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
N,N-dimethyl-4-nitroaniline166.1810.01.66 g
N-Bromosuccinimide (NBS)177.9810.5 (1.05 eq)1.87 g
Glacial Acetic Acid--20 mL
Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.66 g (10.0 mmol) of N,N-dimethyl-4-nitroaniline in 20 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Add 1.87 g (10.5 mmol) of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for one hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A yellow precipitate should form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the mixture until the effervescence ceases and the pH is neutral (~7). This will neutralize the acetic acid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a yellow crystalline solid.[4]

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]

  • ResearchGate. (2009). (PDF) 2-Bromo-4-nitroaniline. [Link]

  • Thieme. (2012). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 44(15), 2365-2370. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Ledford, B. (2012). Bromination of N,N-Dimethylaniline. Prezi. [Link]

  • Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. [Link]

Sources

Technical Support Center: Purification of Crude 2-bromo-N,N-dimethyl-4-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-N,N-dimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. This typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[1][2]

  • Slowing Down Crystallization: Allow the flask to cool more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool to room temperature, or by loosely wrapping the flask in glass wool. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[1]

  • Solvent System Modification: If the problem persists, your solvent may be too non-polar. Consider using a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol) and then add a poorer, miscible solvent (e.g., water) dropwise at the boiling point until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Q2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

A2: A supersaturated solution may require a nucleation site to initiate crystal growth.

  • Scratching Method: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for the first crystals to form.[3]

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for further crystallization.

  • Reduce Solvent Volume: It's possible that too much solvent was added initially. Gently heat the solution to boil off a portion of the solvent to increase the concentration, then attempt to cool again.[3]

  • Further Cooling: If crystals still do not appear, cool the solution in an ice-water bath. Be aware that rapid cooling can lead to smaller, less pure crystals.

Q3: My recrystallized product has a low yield. What are the likely causes and how can I improve it?

A3: A low yield is often due to using an excess of solvent or incomplete precipitation.

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3]

  • Sufficient Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[3]

  • Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[5]

Q4: The color of my recrystallized product is still yellow. How can I obtain a purer, lighter-colored product?

A4: A persistent yellow color indicates the presence of colored impurities that co-crystallized with your product.

  • Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb your desired compound, reducing your yield.[5]

  • Repeat Recrystallization: A second recrystallization is often effective at removing persistent impurities.

  • Pre-purification Wash: Consider washing the crude solid with a solvent in which the desired compound is sparingly soluble but the colored impurities are more soluble, before performing the full recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the polarity of this compound and data from similar compounds like 2,6-dibromo-4-nitroaniline, ethanol is an excellent starting choice.[4] Glacial acetic acid can also be effective.[6] It is always recommended to perform a small-scale solvent screen with your crude material to confirm the best solvent.

Q2: What are the likely impurities in my crude this compound?

A2: The synthesis of this compound likely involves the bromination of N,N-dimethyl-4-nitroaniline. Potential impurities could include:

  • Unreacted N,N-dimethyl-4-nitroaniline: The starting material for the synthesis.

  • Isomeric byproducts: Such as dibrominated or other positional isomers.

  • Residual reagents: From the synthesis, such as bromine or the acid catalyst.

Q3: How does the cooling rate affect the quality of the crystals?

A3: The rate of cooling has a significant impact on the size and purity of the resulting crystals.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals. This slow growth allows impurities to be excluded from the crystal lattice, resulting in a purer product.[1]

  • Rapid Cooling: Leads to the rapid formation of many small crystals. Impurities can become trapped within this fast-growing lattice, resulting in a less pure product.[1]

Q4: How can I assess the purity of my recrystallized product?

A4: There are several methods to assess the purity of your this compound:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities will typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for quantifying the purity of your sample and detecting any remaining impurities.[6]

  • Spectroscopic Methods: NMR and IR spectroscopy can confirm the structure of the purified compound and indicate the absence of impurity signals.

Data Presentation

PropertyValueReference(s)
Compound Name This compound[7]
CAS Number 64230-23-5[7]
Molecular Formula C₈H₉BrN₂O₂[7]
Molecular Weight 245.07 g/mol [7]
Recommended Solvents Ethanol, Acetic Acid[4][6]

Experimental Protocol

This protocol provides a detailed methodology for the recrystallization of crude this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice-water bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. Avoid adding an excess of solvent to ensure a good recovery.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.[5]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[3]

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Visualizations

Recrystallization_Workflow A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Solvent A->B Dissolution C Completely Dissolved Solution B->C D Hot Gravity Filtration (Optional) C->D Remove Insoluble Impurities E Slow Cooling to Room Temperature C->E If no insoluble impurities D->E F Ice-Water Bath E->F Maximizing Precipitation G Vacuum Filtration F->G Isolation H Wash with Ice-Cold Solvent G->H Washing I Dry Crystals H->I J Pure Crystalline Product I->J Troubleshooting_Logic Start Start Recrystallization Cooling Cooling Solution Start->Cooling Problem Problem Encountered? Cooling->Problem OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Reheat Reheat & Add More Solvent OilingOut->Reheat Scratch Scratch/Seed NoCrystals->Scratch CheckSolvent Check Solvent Amount & Cooling Time LowYield->CheckSolvent Reheat->Cooling Scratch->Cooling CheckSolvent->Start Re-evaluate

Caption: Troubleshooting Logic Diagram

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization.
  • BenchChem. (2025). Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.
  • University of South Florida. (n.d.). Recrystallization. Retrieved from [Link]

  • Arshad, M. N., et al. (2010). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559.
  • University of Houston. (n.d.). LAB 1 – EXTRACTION/RECRYSTALLIZATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (2025). Solubility Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide for Researchers.
  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone.

Sources

Technical Support Center: Bromination of N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of N,N-dimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, we address common challenges and side reactions through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

Overview of the Reaction

The bromination of N,N-dimethyl-4-nitroaniline is an electrophilic aromatic substitution targeting the synthesis of 2-bromo-N,N-dimethyl-4-nitroaniline[1]. The reaction is governed by the competing electronic effects of the strongly activating N,N-dimethylamino group and the strongly deactivating nitro group. The N,N-dimethylamino group is a powerful ortho, para-director, while the nitro group is a meta-director. Due to the superior activating strength of the amino group, it dictates the position of substitution. With the para position occupied by the nitro group, the incoming electrophile (Br+) is directed to the positions ortho to the amino group.

However, the high reactivity of the substrate presents several challenges. This guide will help you navigate and troubleshoot these potential issues.

Troubleshooting Guide: Common Side Reactions & Issues
Issue 1: Polybromination - Multiple Products Observed

Symptom: Your reaction analysis (TLC, LC-MS, NMR) shows the presence of multiple brominated species, such as dibromo- and tribromo- derivatives, in addition to your desired monobrominated product.

Root Cause Analysis: The N,N-dimethylamino group is a potent activating group, making the aromatic ring highly nucleophilic and susceptible to further bromination even after the first substitution has occurred[2][3][4]. This high reactivity can make it difficult to stop the reaction at the monosubstituted stage[2][4].

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Advanced Solution cluster_3 Outcome Problem Multiple spots on TLC/peaks in LC-MS (Dibromo/Tribromo products) Reagent Switch to a Milder Brominating Agent (e.g., NBS instead of Br2) Problem->Reagent High Reactivity Protect Protecting Group Strategy: Convert -NMe2 to Amide (-N(Ac)Me2+) to moderate activation Problem->Protect If other methods fail Stoich Adjust Stoichiometry (Use 1.0-1.1 eq. of brominating agent) Reagent->Stoich Temp Lower Reaction Temperature (e.g., 0°C to -10°C) Stoich->Temp Solvent Modify Solvent System (Less polar solvent like CCl4 or CH2Cl2) Temp->Solvent Result Selective Monobromination (this compound) Solvent->Result Controlled Reaction Protect->Result

Caption: Troubleshooting workflow for over-bromination.

Step-by-Step Mitigation Protocol:

  • Select a Milder Brominating Agent: If you are using elemental bromine (Br₂), which is highly reactive, switch to N-Bromosuccinimide (NBS). NBS provides a slow, constant, and low concentration of electrophilic bromine, which helps in achieving monoselection.[5][6][7]

  • Control Stoichiometry: Carefully control the molar ratio of your reagents. Use a ratio of 1.0 to 1.1 equivalents of the brominating agent relative to N,N-dimethyl-4-nitroaniline. An excess of the brominating agent will significantly increase the likelihood of polybromination.

  • Lower the Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or even lower). Lowering the temperature decreases the reaction rate, allowing for better control and selectivity.

  • Optimize the Solvent: The solvent can have a marked effect on regioselectivity and reactivity.[5] Highly polar solvents can facilitate the formation of the bromonium ion, increasing reactivity. Consider using less polar solvents such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) to temper the reaction.[8]

Issue 2: Formation of Unidentified Colored Impurities (Potential Oxidation)

Symptom: The reaction mixture turns dark, and you isolate colored, often tarry, byproducts that are not the expected brominated anilines.

Root Cause Analysis: The N,N-dimethylamino group is susceptible to oxidation by bromine and other oxidizing species that may be present[9]. This can lead to the formation of complex colored impurities and reduce the yield of the desired product. The oxidation of tertiary amines by bromine is a known side reaction.[9]

Troubleshooting Steps:

  • Degas Solvents: Ensure that your solvents are free of dissolved oxygen, which can contribute to oxidative side reactions. Degassing the solvent by sparging with an inert gas (N₂ or Ar) before use is recommended.

  • Use a Scavenger: In some cases, adding a radical scavenger can minimize side reactions, although this is less common for electrophilic brominations.

  • Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent air oxidation.

  • Purification: If oxidation has occurred, purification via column chromatography may be necessary to separate the desired product from the colored impurities.

Issue 3: Low or No Conversion to Product

Symptom: Analysis of the crude reaction mixture shows a large amount of unreacted starting material.

Root Cause Analysis: While N,N-dimethyl-4-nitroaniline is an activated ring system, insufficient reaction conditions can lead to poor conversion.

Troubleshooting Workflow:

G Problem Low or No Conversion (High Starting Material) CheckReagent Verify Reagent Activity (Is NBS fresh? Is Br2 solution titrated?) Problem->CheckReagent CheckTemp Increase Temperature Incrementally (e.g., from 0°C to Room Temp) CheckReagent->CheckTemp If reagent is active CheckTime Increase Reaction Time (Monitor by TLC/LC-MS) CheckTemp->CheckTime If still no conversion CheckCatalyst Consider a Mild Lewis Acid Catalyst (e.g., catalytic H+ or Zeolite) CheckTime->CheckCatalyst If reaction stalls Result Improved Conversion CheckCatalyst->Result

Caption: Troubleshooting workflow for low reaction conversion.

Step-by-Step Mitigation Protocol:

  • Verify Reagent Quality: N-Bromosuccinimide can decompose over time. Ensure you are using a fresh, high-purity batch. If using a solution of bromine, its concentration may have decreased.

  • Increase Temperature: If the reaction is being run at a very low temperature to prevent polybromination, a slight, controlled increase in temperature (e.g., from 0°C to room temperature) may be necessary to drive the reaction to completion.

  • Increase Reaction Time: Monitor the reaction over a longer period using an appropriate analytical technique (e.g., TLC). Some reactions may require several hours to reach completion.

  • Consider Catalysis: For less reactive systems or when using milder brominating agents, a catalytic amount of a protic acid or a mild Lewis acid can sometimes enhance the electrophilicity of the bromine and improve conversion rates. However, strongly acidic conditions should be avoided as they can protonate the dimethylamino group, converting it into a deactivating group and changing the regioselectivity.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the product this compound and not 3-bromo-N,N-dimethyl-4-nitroaniline?

A1: This is a classic example of competing directing effects in electrophilic aromatic substitution. The N,N-dimethylamino group (-NMe₂) is a very strong activating group and an ortho, para-director. The nitro group (-NO₂) is a strong deactivating group and a meta-director. The activating group's directing effect will always dominate over the deactivating group's effect. Since the para position relative to the -NMe₂ group is blocked by the -NO₂ group, substitution occurs at the ortho position.

Q2: Can I use a Lewis acid like FeBr₃ or AlBr₃ as a catalyst?

A2: It is strongly discouraged. The nitrogen of the N,N-dimethylamino group is a Lewis base and will react with strong Lewis acids like FeBr₃ or AlCl₃ to form a complex.[3][8] This complexation converts the activating -NMe₂ group into a deactivating -N⁺(R₂)AlCl₃⁻ group, which would shut down the desired reaction.[3][8]

Q3: My NMR shows the desired product, but the yield is low after workup. Where could my product be going?

A3: The N,N-dimethylamino group is basic. During an aqueous workup, if the solution is acidic, your product can be protonated to form a water-soluble ammonium salt. Ensure that your aqueous phase is neutralized or slightly basic before extraction with an organic solvent. A wash with a dilute sodium bicarbonate solution is often used to neutralize any acid and deprotonate the aniline derivative, ensuring it remains in the organic layer.[11]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is an excellent method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., a mixture of hexanes and ethyl acetate). The product, being more polar due to the bromine atom, should have a slightly lower Rf value than the starting material. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Data & Protocols
Table 1: Comparison of Brominating Agents
Brominating AgentFormulaReactivitySelectivity for MonobrominationTypical Conditions
Elemental BromineBr₂Very HighLow (Prone to polybromination)Acetic Acid, CH₂Cl₂, 0°C to RT
N-BromosuccinimideC₄H₄BrNO₂ModerateHighCH₂Cl₂, MeCN, 0°C to RT
Pyridinium Bromide PerbromideC₅H₅NHBr₃MildHighAcetic Acid, RT
Protocol 1: Recommended Procedure for Monobromination

This protocol is optimized to favor the formation of this compound while minimizing side reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add N,N-dimethyl-4-nitroaniline (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable solvent like acetonitrile or dichloromethane (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent. Add this solution dropwise to the cooled solution of the aniline over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Let it slowly warm to room temperature if the reaction is sluggish.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Add more organic solvent if necessary and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

References
  • Giorgio, B., et al. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. Available at: [Link]

  • Khan Academy. (2022). Bromination of Aniline. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Reactions of Arylamines. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Smith, J. G. (2019). Electrophilic Aromatic Substitution-Halogenation of Benzene Rings. University of Liverpool. Available at: [Link]

  • Ledford, B. (2012). Bromination of N,N-Dimethylaniline. Prezi. Available at: [Link]

  • ResearchGate. (1973). The Oxidation of Benzyldimethylamine by Bromine. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting low yield in Suzuki coupling of 2-bromo-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for Suzuki Coupling Reactions. As a Senior Application Scientist, I've designed this resource to provide in-depth, field-tested insights into one of the most powerful C-C bond-forming reactions in modern synthetic chemistry. This guide moves beyond generic protocols to address the specific and often complex challenges encountered when working with electronically and sterically demanding substrates.

Our focus today is the Suzuki coupling of 2-bromo-N,N-dimethyl-4-nitroaniline , a substrate that presents a unique set of challenges due to the competing electronic effects of the electron-donating ortho-dimethylamino group and the strongly electron-withdrawing para-nitro group. This guide is structured to help you diagnose and resolve issues leading to low yields, empowering you to optimize your synthetic route with a clear understanding of the underlying chemical principles.

Troubleshooting Guide: Low Yield in the Suzuki Coupling of this compound

This section is designed in a question-and-answer format to directly address common issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Question: I am seeing a significant amount of unreacted this compound in my reaction mixture, even after extended reaction times. What are the likely causes and how can I address this?

Answer:

Low or no conversion in a Suzuki coupling reaction, especially with a challenging substrate like this compound, typically points to issues with one of the three key stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] Let's break down the potential culprits and solutions.

Potential Cause A: Inefficient Oxidative Addition

While the electron-withdrawing nitro group on your substrate should facilitate oxidative addition, the ortho-dimethylamino group can sterically hinder the palladium catalyst's approach to the C-Br bond.[3]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding substrate.[4] Consider switching to a catalyst system known for coupling hindered substrates. Bulky, electron-rich phosphine ligands are often required.[3] A screening of different catalyst/ligand combinations is recommended.

    • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome a sluggish oxidative addition step.

Potential Cause B: Ineffective Transmetalation

The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is often the rate-determining step and is highly dependent on the choice of base and solvent.[5]

  • Troubleshooting Steps:

    • Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[5] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] The choice of base is often intertwined with the solvent system.

    • Solvent System: The solubility of all reaction components is critical. A biphasic solvent system (e.g., toluene/water, dioxane/water) is common for Suzuki couplings to dissolve both the organic substrates and the inorganic base.[6] If you observe poor solubility, consider screening other solvents like 2-MeTHF or DMF in combination with water.[7]

    • Boronic Acid/Ester Quality: Ensure your boronic acid or boronic ester is pure and has not undergone significant decomposition (protodeboronation).

Potential Cause C: Catalyst Deactivation

The palladium catalyst can deactivate through various pathways, such as the formation of palladium black (colloidal palladium).[1] This is often exacerbated by high temperatures or the presence of impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Suzuki reactions are sensitive to oxygen.[1] Ensure all reagents are properly degassed and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).

    • Reaction Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition. Optimize the temperature; sometimes a lower temperature for a longer duration can be more effective. A typical starting point is 80-100°C.[6][8]

Issue 2: Formation of Significant Side Products

Question: My reaction is consuming the starting material, but the yield of my desired product is still low, and I'm observing several side products. What are these byproducts and how can I minimize their formation?

Answer:

The formation of side products is a common cause of low yields in Suzuki couplings. The main culprits are typically homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.

Potential Side Product A: Homocoupling of the Boronic Acid

This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species that may be present if the initial Pd(0) catalyst is oxidized.[1]

  • Minimization Strategies:

    • Rigorous Degassing: As mentioned previously, maintaining an inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst.

    • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources that require in situ reduction.

Potential Side Product B: Dehalogenation (Hydrodehalogenation)

This process replaces the bromine atom on your starting material with a hydrogen atom, leading to the formation of N,N-dimethyl-4-nitroaniline. This can occur if a hydride source is present in the reaction mixture.

  • Minimization Strategies:

    • Purity of Reagents: Ensure your solvent and base are free from impurities that could act as hydride donors.

    • Choice of Base: Some bases are more prone to promoting dehalogenation than others. If you suspect this is an issue, consider screening alternative bases.

Potential Side Product C: Protodeboronation

This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.

  • Minimization Strategies:

    • Anhydrous Conditions (if applicable): While many Suzuki reactions use aqueous conditions, if protodeboronation is a significant issue, you might consider using anhydrous conditions with a non-aqueous soluble base.

    • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.

Issue 3: Difficulty in Product Isolation and Purification

Question: I believe my reaction is working, but I'm having trouble isolating and purifying the final product. What are some common challenges and solutions?

Answer:

The physicochemical properties of your product, which contains both a basic dimethylamino group and a polar nitro group, can present challenges during workup and purification.

Common Challenges and Solutions:

  • Emulsion during Aqueous Workup: The amine functionality can lead to emulsions during extraction.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

  • Co-elution during Chromatography: The polarity of your product might be similar to that of some byproducts or residual starting materials.

    • Solution:

      • Optimize your solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

      • Consider a different stationary phase. If silica gel is not providing adequate separation, you could try alumina or a reverse-phase silica.

  • Product Solubility: Your product may have limited solubility in common organic solvents.

    • Solution: Screen a variety of solvents for extraction and chromatography to find one that provides good solubility without compromising the separation.

Experimental Protocols & Data

Recommended Starting Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point. Remember that optimization is often necessary for challenging substrates.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Troubleshooting Reaction Conditions
ParameterStandard ConditionAlternative 1Alternative 2Rationale
Catalyst/Ligand Pd(dppf)Cl₂Pd₂(dba)₃ / SPhosXPhos Pd G3For sterically hindered substrates, bulky, electron-rich ligands are often more effective.
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger bases can accelerate the transmetalation step.[5]
Solvent Dioxane/Water (4:1)Toluene/Water (4:1)2-MeTHF/Water (4:1)Solvent choice affects solubility and reaction kinetics.[6][7]
Temperature 90°C80°C100°COptimize to balance reaction rate and catalyst stability.[6][8]

Visualizing the Process

To better understand the reaction and troubleshooting logic, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ Base diaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Starting Material Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Product check_conversion->high_conversion No optimize_catalyst Optimize Catalyst/Ligand low_conversion->optimize_catalyst optimize_base_solvent Optimize Base/Solvent low_conversion->optimize_base_solvent check_inertness Verify Inert Atmosphere & Temp. low_conversion->check_inertness analyze_byproducts Analyze for Side Products (Homocoupling, Dehalogenation) high_conversion->analyze_byproducts solution Improved Yield optimize_catalyst->solution optimize_base_solvent->solution check_inertness->solution improve_workup Optimize Workup & Purification analyze_byproducts->improve_workup improve_workup->solution

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Can I use a different palladium precatalyst, such as Pd(OAc)₂?

A1: Yes, Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst. However, it requires in situ reduction to the active Pd(0) species. This is typically achieved by the phosphine ligand or another reducing agent in the reaction mixture. When using Pd(OAc)₂, you will need to add a suitable phosphine ligand separately (e.g., SPhos, XPhos). The ratio of ligand to palladium is also a critical parameter to optimize, typically ranging from 1:1 to 2:1.

Q2: My arylboronic acid is not commercially available. What is the best way to prepare it?

A2: Arylboronic acids are most commonly prepared from the corresponding aryl halide (bromide or iodide). The standard method involves conversion to an organolithium or Grignard reagent, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup. For sensitive functional groups, the Miyaura borylation, which uses a palladium catalyst to couple an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is an excellent alternative.

Q3: How critical is the purity of the starting materials?

A3: Extremely critical. Impurities in your this compound, arylboronic acid, solvent, or base can inhibit or poison the catalyst, leading to failed reactions. Water content in the boronic acid can also be an issue. It is highly recommended to use reagents from reputable suppliers and to purify them if necessary. Solvents should be of high purity and properly degassed before use.

Q4: I am concerned about the potential for reduction of the nitro group under the reaction conditions. Is this a common problem?

A4: While some palladium-catalyzed reactions can effect the reduction of nitro groups, it is generally not a major side reaction in Suzuki couplings under standard conditions. The catalytic cycle of the Suzuki reaction does not typically involve hydride species that would readily reduce a nitro group. However, if you are using a protocol that involves additives or conditions that could generate hydrides, this could become a concern. If you suspect nitro group reduction, you can analyze your crude reaction mixture by LC-MS or ¹H NMR for the presence of the corresponding aniline.

References

  • D. G. J. T. K. Heravi M. M. Momeni, "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters," RSC Advances, 2024. [Link]

  • S. L. Buchwald, et al., "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," National Institutes of Health, 2013. [Link]

  • J. Chen, et al., "The Substituent Effects of Suzuki Coupling in Aqueous Micelles," ACS Publications, 2024. [Link]

  • M. A. Ghasemzadeh, et al., "Optimization of conditions in the Suzuki-Miyaura coupling reaction," ResearchGate, 2017. [Link]

  • Y. Nakao, S. Sakaki, et al., "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," MDPI, 2019. [Link]

  • S. L. Buchwald, et al., "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," National Institutes of Health, 2008. [Link]

  • J. Wang, et al., "The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids," ResearchGate, 2012. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, 2023. [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-N,N-dimethyl-4-nitroaniline. The purity of this compound is critical for downstream applications, and its synthesis via electrophilic bromination of N,N-dimethyl-4-nitroaniline often presents challenges related to byproduct formation. This document provides in-depth troubleshooting advice, frequently asked questions, and validated purification protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The primary impurities arise from the nature of the electrophilic aromatic substitution reaction on a highly activated ring. Key impurities include:

  • Unreacted Starting Material: N,N-dimethyl-4-nitroaniline may remain if the reaction does not go to completion.

  • Over-brominated Products: The most common byproduct is 2,6-dibromo-N,N-dimethyl-4-nitroaniline, formed when the product reacts further with the brominating agent.[1]

  • Isomeric Impurities: If the starting N,N-dimethyl-4-nitroaniline is impure, isomers like 2-bromo-N,N-dimethyl-3-nitroaniline could be present. The synthesis of the starting material via nitration of N,N-dimethylaniline can produce the m-nitro isomer if the reaction is conducted in strong acid, which protonates the dimethylamino group and converts it into a meta-director.[2]

Q2: Why is over-bromination a significant issue in this synthesis?

A2: The N,N-dimethylamino group is a potent electron-donating group that strongly activates the aromatic ring towards electrophilic attack.[1] This high reactivity, which facilitates the desired initial bromination, also makes the product, this compound, susceptible to a second electrophilic attack. The remaining ortho position (C6) is activated, leading to the formation of the dibrominated byproduct. Controlling the stoichiometry and reaction conditions is crucial to minimize this outcome.

Q3: What is the most effective laboratory-scale method for purifying crude this compound?

A3: For most laboratory applications, recrystallization is the most efficient and straightforward method for removing the primary impurities. This technique exploits the differences in solubility between the desired product and impurities in a suitable solvent at varying temperatures.[3][4] For challenging separations where impurities have very similar solubility profiles, or for achieving ultra-high purity, column chromatography is the preferred method.[5]

Q4: Which solvents are recommended for recrystallization?

A4: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds structurally similar to this compound, mixtures of polar and non-polar solvents are often effective. An ethanol/water mixture is a common choice.[6][7] Other solvents reported for similar anilines include acetic acid, or combinations of dichloromethane and methanol.[3][8] Small-scale solubility tests are always recommended to determine the optimal solvent system for your specific crude product.

Q5: How can I reliably assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative check of purity and the presence of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Offers precise quantitative data on the purity and the percentage of remaining impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities if their signals are resolved.

  • Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting range.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
1. Oily Precipitate Forms During Recrystallization The solvent is too non-polar for the compound, or the solution is cooling too rapidly, causing the product to "oil out" instead of crystallizing.[6]- Add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol solution) to the hot solution until it becomes faintly turbid, then clarify by adding a drop of the primary solvent. - Ensure the solution cools slowly. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. - Try seeding the solution with a pure crystal of the product to encourage crystallization.
2. Low Yield After Recrystallization - Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[4] - The product is significantly soluble in the cold solvent. - Premature crystallization occurred during a hot filtration step.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[4] - If performing hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out on the filter paper.
3. Product is Still Impure After a Single Recrystallization (TLC/HPLC Confirmed) - The chosen solvent system is not effective at separating a specific impurity. - The impurity and the product have very similar solubility characteristics.- Perform a second recrystallization, potentially using a different solvent system. - If impurities persist, column chromatography is the recommended next step for achieving high purity.[5]
4. Colored Impurities Persist in the Final Crystalline Product Highly colored byproducts are co-crystallizing with the desired compound.- Add a small amount of activated charcoal to the hot solution before the filtration step.[3] Use charcoal sparingly (1-2% by weight) as it can adsorb the desired product, reducing the yield. Boil the solution with the charcoal for a few minutes before performing a hot filtration to remove it.

Visualization of Synthetic Pathways and Purification Workflows

Impurity Formation Pathway

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of the main over-bromination byproduct.

G cluster_reaction Reaction Mixture SM N,N-dimethyl-4-nitroaniline (Starting Material) P This compound (Desired Product) SM->P  Desired Reaction IMP1 Unreacted Starting Material SM->IMP1 Incomplete Reaction IMP2 2,6-dibromo-N,N-dimethyl-4-nitroaniline (Over-bromination Impurity) P->IMP2  Side Reaction reagent + Br2 reagent2 + Br2

Caption: Formation of the desired product and key impurities.

Purification Strategy Workflow

This workflow provides a decision-making framework for selecting the appropriate purification method based on an initial analysis of the crude product.

G start Crude Product tlc Analyze by TLC start->tlc decision Spots well separated? tlc->decision recryst Perform Recrystallization decision->recryst  Yes column Perform Column Chromatography decision->column  No (Close Rf values) purity_check Assess Purity (HPLC, NMR, M.P.) recryst->purity_check column->purity_check purity_check->recryst Impure end Pure Product purity_check->end

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Aqueous Ethanol

This protocol is a standard procedure for purifying gram-scale quantities of the product when impurities have sufficiently different solubilities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol (approximately 80-90% aqueous solution) and heat the mixture with stirring until the solid completely dissolves. Add the solvent portion-wise to avoid using a large excess.[6]

  • Decolorization (Optional): If the solution is dark, remove it from the heat, add a small amount (1-2% w/w) of activated charcoal, and gently swirl or stir for 2-5 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The formation of yellow crystals should be observed. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold ethanol-water solution to rinse away any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point or in a desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This method is recommended when recrystallization fails to provide a product of the desired purity.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Crude this compound

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine the optimal mobile phase by TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will show good separation between the product spot (Rf ≈ 0.3-0.4) and any impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane). Carefully add the sample solution to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow and collect the eluent in fractions.[5]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Final Analysis: Confirm the purity of the isolated product using HPLC, NMR, and melting point analysis.

References

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Source not available.
  • N,N-DIMETHYL-4-NITROSOANILINE synthesis - ChemicalBook. ChemicalBook.
  • m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. Organic Syntheses.
  • Technical Support Center: Bromination of N,N-diethyl-4-nitroaniline. BenchChem.
  • Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline. BenchChem.
  • Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystalliz
  • 2-Bromo-4-nitroaniline.
  • A student tried to synthesis 4-nitro-N, N-dimethylaniline
  • This compound | C8H9BrN2O2.
  • Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3. BenchChem.
  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. BenchChem.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-bromo-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges and unlocking the potential of 2-bromo-N,N-dimethyl-4-nitroaniline in cross-coupling reactions. This document is designed for researchers, scientists, and drug development professionals who encounter this unique and often demanding substrate. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

The substrate, this compound, presents a classic chemical dichotomy. Its aromatic ring is activated towards oxidative addition by the strong electron-withdrawing nitro group, yet simultaneously, the reaction center is sterically encumbered by the ortho-dimethylamino group. This interplay between electronic activation and steric hindrance governs catalyst selection and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate in cross-coupling reactions?

The primary difficulty arises from the significant steric hindrance imposed by the N,N-dimethylamino group positioned ortho to the bromine atom[1][2]. This bulk can impede the approach of both the palladium catalyst and the coupling partner, slowing down key steps in the catalytic cycle like transmetalation or reductive elimination. While the para-nitro group makes the C-Br bond electron-deficient and thus more reactive toward oxidative addition, this electronic advantage can be negated by the steric challenge[3].

Q2: I am starting a new project with this substrate. What is a reliable "go-to" catalyst system for a general Suzuki-Miyaura coupling?

For a robust starting point, we recommend a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precatalyst in combination with a bulky, electron-rich biarylphosphine ligand[4][5]. Ligands such as XPhos, SPhos, or RuPhos are specifically designed to accelerate catalytic cycles involving sterically demanding substrates[6][7]. They create a bulky coordination sphere around the palladium center that promotes the final, product-forming reductive elimination step.

Q3: My Suzuki-Miyaura reaction has stalled with low conversion. What are the most common failure points?

Low conversion with this substrate is typically linked to one of three factors: an inadequate ligand, an inappropriate base, or catalyst deactivation.

  • Ineffective Ligand: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often insufficient to overcome the steric barrier, leading to a slow or non-existent reaction[8]. Switching to a more sterically demanding biarylphosphine ligand is the first and most critical troubleshooting step[4].

  • Suboptimal Base: The base is crucial for activating the boronic acid in the transmetalation step[5][9]. For this substrate, a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provides the best results[7][10][11].

  • Catalyst Deactivation: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at high temperatures or if the ligand dissociates[7]. Ensure the reaction is thoroughly degassed to prevent oxidation of the catalyst and ligand[7]. Using a well-defined palladium precatalyst can also lead to more reproducible results[6].

Q4: I'm observing a significant amount of hydrodehalogenation (the bromine is replaced by hydrogen). How can I minimize this side reaction?

Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings, particularly with electron-deficient aryl halides[7]. It can occur via a competing reaction pathway where an amide undergoes beta-hydride elimination or when the boronic acid undergoes protodeboronation[7][12]. To mitigate this:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can facilitate protodeboronation of the boronic acid reagent.

  • Select a Stable Boron Reagent: Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they can exhibit greater stability[7].

  • Optimize the Base: Sometimes, a weaker base or a different cation (e.g., switching from potassium to cesium) can disfavor the side reaction.

Q5: Are N-Heterocyclic Carbene (NHC) ligands a viable alternative to phosphines for this substrate?

Absolutely. Palladium-NHC complexes are excellent alternatives and can offer superior stability and activity, especially for difficult couplings[6][13]. Ligands like IPr or IMes can be highly effective. They form very stable bonds to the palladium center, reducing the likelihood of catalyst deactivation and often promoting high catalytic turnover[5][14]. If you are experiencing issues with phosphine-based systems, screening a set of NHC ligands is a logical next step.

Troubleshooting Guide: Suzuki-Miyaura Coupling

When your Suzuki-Miyaura reaction with this compound fails or provides a low yield, a systematic approach is key. The following guide outlines a logical workflow for troubleshooting.

G start Start: Low Yield / No Reaction check_ligand Is the ligand a bulky, electron-rich biarylphosphine (e.g., XPhos, SPhos) or an NHC (e.g., IPr)? start->check_ligand change_ligand ACTION: Switch to a modern bulky ligand. Start with XPhos or SPhos. check_ligand->change_ligand No check_base Is the base appropriate? (e.g., K3PO4, Cs2CO3) check_ligand->check_base Yes change_ligand->check_base change_base ACTION: Screen alternative bases. Try K3PO4, Cs2CO3, or K2CO3. check_base->change_base No check_conditions Are reaction conditions optimal? - Fully Degassed System? - Anhydrous Solvent? - Temperature (80-110 °C)? check_base->check_conditions Yes change_base->check_conditions optimize_conditions ACTION: - Re-degas solvent/setup. - Use freshly dried solvent. - Increase temperature in 10°C increments. check_conditions->optimize_conditions No check_reagents Are starting materials pure? - Boronic acid/ester quality? - Substrate integrity? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents ACTION: - Recrystallize substrate. - Use a fresh bottle of boronic acid or convert to a pinacol ester. check_reagents->purify_reagents No / Unsure success Problem Solved check_reagents->success Yes purify_reagents->success Suzuki_Cycle cluster_reagents Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Favored by -NO₂ group Trans_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Trans_Complex Transmetalation (Ar'-B(OR)₂ + Base) Can be sterically hindered Trans_Complex->Pd0 Reductive Elimination Forms Ar-Ar' bond Requires bulky L to overcome hindrance Product Product (Ar-Ar') Trans_Complex->Product center ArBr 2-bromo-N,N-dimethyl- 4-nitroaniline ArBr->OA_Complex ArB Ar'-B(OR)₂ ArB->Trans_Complex

Sources

Technical Support Center: Managing Thermal Stability of Nitroaniline Compounds During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use By: Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) concerning the thermal stability of nitroaniline compounds during synthesis. Nitroanilines are crucial intermediates in various industries, but their synthesis is often associated with significant thermal hazards.[1][2] Adherence to the principles and procedures outlined in this document is critical for ensuring laboratory safety and achieving desired synthetic outcomes.

Introduction to Thermal Hazards of Nitroaniline Synthesis

Nitroaniline compounds, particularly during their synthesis via nitration of aniline or its derivatives, present a significant risk of thermal runaway reactions.[1][3] The nitration process is highly exothermic, and if not properly controlled, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[3][4] This can trigger violent decomposition of the nitroaniline product, which is also an exothermic process, potentially resulting in an explosion.[1][3] Several industrial accidents have been attributed to runaway reactions during the production of nitroaromatic compounds.[1][3]

The thermal stability of nitroanilines is influenced by several factors, including:

  • Isomeric Position: The relative positions of the nitro and amino groups on the aromatic ring affect the molecule's stability.

  • Impurities: The presence of impurities, such as residual acids from the nitration mixture or metallic contaminants, can significantly lower the decomposition temperature.[1][5][6]

  • Heating Rate and Confinement: Rapid heating and synthesis under confinement can lead to a rapid build-up of pressure from decomposition gases.[1]

Understanding and controlling these factors are paramount for the safe synthesis of nitroaniline compounds.

Troubleshooting Guide: Common Thermal Stability Issues

This section addresses specific problems that may arise during the synthesis of nitroaniline compounds, focusing on their thermal stability implications.

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase During Nitrating Agent Addition 1. Addition rate is too fast: The exothermic heat of reaction is being generated faster than the cooling system can remove it.[3] 2. Inadequate cooling: The cooling bath temperature is too high, or there is insufficient surface area for heat exchange. 3. Concentration of reagents is too high: Using highly concentrated nitric and sulfuric acids increases the reaction rate and heat output.1. Slow, controlled addition: Add the nitrating agent dropwise, carefully monitoring the internal reaction temperature.[7] 2. Maintain low temperatures: Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the recommended reaction temperature, typically between 0-10 °C.[7][8] 3. Use appropriate concentrations: Follow established protocols for the concentration of the nitrating mixture.
Formation of Tarry, Dark-Colored Byproducts 1. Oxidation of the aniline starting material: Direct nitration of aniline can lead to oxidation by nitric acid, especially at elevated temperatures.[9] 2. Runaway reaction: A localized or bulk runaway reaction can cause decomposition of the starting material and product.1. Protect the amino group: Acetylate the aniline starting material to form acetanilide before nitration. The acetamido group is less susceptible to oxidation and directs nitration primarily to the para position.[8][10] The protecting group can be removed by hydrolysis after nitration. 2. Strict temperature control: Adhere to the cooling and controlled addition procedures mentioned above.
Unexpected Exotherm During Work-up or Isolation 1. Residual nitrating acids: Incomplete neutralization of the reaction mixture can leave strong acids that can catalyze decomposition upon heating. 2. Presence of unstable intermediates or impurities: Side reactions may have produced thermally unstable byproducts.[5]1. Thorough neutralization and washing: Ensure the product is thoroughly neutralized and washed with water to remove all traces of acid before any heating steps (e.g., recrystallization). 2. Characterize the product: Use techniques like Differential Scanning Calorimetry (DSC) to assess the thermal stability of the crude product before proceeding with purification.[11][12][13]
Violent Decomposition During Heating or Distillation 1. Heating above the decomposition temperature: All nitroaromatic compounds have a temperature at which they will begin to decompose exothermically.[1][5] 2. Contamination: The presence of incompatible materials can lower the decomposition temperature.[1][5][6]1. Know your compound's thermal limits: Consult safety data sheets (SDS) and literature for the decomposition temperature of the specific nitroaniline.[5] Use techniques like DSC or Thermogravimetric Analysis (TGA) to determine the thermal stability of your synthesized material.[11][13] 2. Avoid incompatible materials: Ensure all glassware and equipment are clean and free from contaminants. Be aware of incompatibilities with strong acids, bases, and oxidizing agents.[5][6][14]
Experimental Protocol: Purity and Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the purity and thermal stability of crystalline organic compounds like nitroanilines.[12][13]

Objective: To determine the melting point, heat of fusion, and onset of decomposition of a synthesized nitroaniline sample.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dry nitroaniline sample into a hermetically sealed aluminum DSC pan.[12] An empty, sealed pan is used as a reference.[12]

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point but below the expected decomposition temperature.

    • To determine the decomposition onset, a separate experiment may be run with a higher temperature limit, taking appropriate safety precautions for potential pressure buildup.

  • Data Analysis:

    • The melting point is determined from the peak of the endothermic melting transition.

    • The area under the melting peak is integrated to determine the heat of fusion. Purity can be estimated from the shape of the melting peak.

    • An exothermic deviation from the baseline at higher temperatures indicates the onset of decomposition.

DSC_Workflow A Sample Preparation (1-3 mg in Al pan) B Place Sample & Reference in DSC Cell A->B C Equilibrate at Start Temperature B->C D Ramp Temperature at Controlled Rate C->D E Record Heat Flow vs. Temperature D->E F Data Analysis E->F G Melting Point & Purity F->G H Decomposition Onset F->H

Caption: Workflow for Thermal Analysis by DSC.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of aniline often avoided for synthesizing nitroanilines?

A1: Direct nitration of aniline is highly problematic for several reasons. Firstly, the reaction is violently exothermic and difficult to control, posing a significant safety risk.[9] Secondly, the strong acidic conditions of the nitrating mixture (concentrated nitric and sulfuric acids) protonate the basic amino group of aniline to form the anilinium ion (-NH3+).[9][15][16] This positively charged group is strongly deactivating and a meta-director, leading to the formation of a considerable amount of the meta-nitroaniline isomer, in addition to ortho and para isomers.[9][15] Furthermore, nitric acid is a strong oxidizing agent and can oxidize aniline, leading to the formation of tarry, polymeric byproducts and a low yield of the desired product.[9]

To circumvent these issues, the amino group is typically protected, for instance, by acetylation to form acetanilide.[8][10] The acetamido group is less basic, less activating, and sterically hinders the ortho positions, favoring the formation of the para-nitro isomer. The protecting group is then removed by hydrolysis in a subsequent step.[8][10]

Aniline_Nitration_Pathway cluster_direct Direct Nitration (Problematic) cluster_protected Protected Synthesis (Recommended) Aniline1 Aniline Mix1 Mixture of o, m, p-isomers & Oxidation Byproducts Aniline1->Mix1 HNO3/H2SO4 Aniline2 Aniline Acetanilide Acetanilide Aniline2->Acetanilide Acetic Anhydride p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide HNO3/H2SO4 p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline Hydrolysis

Caption: Comparison of Direct vs. Protected Nitration of Aniline.

Q2: How do impurities affect the thermal stability of nitroanilines?

A2: Impurities can significantly reduce the thermal stability of nitroaniline compounds.[5][6] Acidic impurities, such as residual sulfuric or nitric acid from the synthesis, can catalyze decomposition reactions at lower temperatures.[4] The presence of certain metal ions, like iron, can also promote decomposition.[1] It is crucial to purify the synthesized nitroaniline to remove these impurities. Recrystallization is a common method for purification. The purity of the final product should be confirmed by analytical techniques such as HPLC, GC, or melting point determination.[2][12]

Q3: What are the key safety precautions to take when working with nitroanilines?

A3: Due to their potential for thermal decomposition and toxicity, strict safety protocols must be followed when handling nitroanilines.[14][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[17][18][19]

  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[18][19]

  • Handling: Avoid creating dust when handling solid nitroanilines.[18] Use small quantities whenever possible.[20]

  • Storage: Store nitroanilines in tightly closed containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[14][18][21] They should be stored separately from incompatible materials like strong oxidizing agents and acids.[14]

  • Waste Disposal: Dispose of nitroaniline waste according to institutional and regulatory guidelines for hazardous chemical waste.[18][19]

Q4: What is a runaway reaction and how can it be prevented during nitroaniline synthesis?

A4: A runaway reaction is a thermally uncontrolled event where the rate of heat generation from an exothermic reaction exceeds the rate of heat removal.[3] This leads to an exponential increase in temperature and pressure, which can result in a fire or explosion.[1][3] In nitroaniline synthesis, both the nitration step and the decomposition of the product are highly exothermic, creating a significant potential for a runaway scenario.[3]

Prevention strategies are centered on effective heat management:

  • Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the maximum expected heat load.

  • Controlled Reagent Addition: Add the nitrating agent slowly and incrementally, allowing the heat to dissipate between additions.[7]

  • Dilution: Performing the reaction in a suitable solvent can help to moderate the temperature by increasing the thermal mass of the system.

  • Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer. An unexpected rise in temperature is a key indicator of a developing runaway reaction.

  • Emergency Planning: Have a clear plan for emergency cooling or quenching of the reaction in case of a thermal excursion.

Conclusion

The synthesis of nitroaniline compounds requires a thorough understanding of their thermal properties and potential hazards. By implementing robust temperature control, utilizing protective group strategies, ensuring product purity, and adhering to strict safety protocols, researchers can mitigate the risks associated with these valuable but energetic materials. This guide serves as a foundational resource for the safe and effective management of thermal stability during nitroaniline synthesis.

References

  • Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Direct nitration of aniline is not possible. Why? Quora. Available at: [Link]

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  • investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]

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  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available at: [Link]

  • DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Repositório Alice - Embrapa. Available at: [Link]

  • Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com. Available at: [Link]

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  • Further Insights into the Crystal Engineering of High Explosives of 1:2 Salts of the s-Tetrazine Receptor-Picrate Anion Series. MDPI. Available at: [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

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Technical Support Center: Preventing Over-bromination in the Synthesis of Bromo-nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of bromo-nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic aromatic substitution on nitroaniline substrates. Over-bromination is a frequent challenge in these syntheses, leading to undesired di- or tri-brominated products, which complicates purification and reduces the yield of the target mono-bromo-nitroaniline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you control your reaction and achieve the desired product with high selectivity and purity.

Frequently Asked Questions (FAQs)

Q1: Why is over-bromination so common when synthesizing bromo-nitroanilines?

A1: Over-bromination is a common issue due to the strong activating effect of the amino (-NH₂) group on the aromatic ring. The lone pair of electrons on the nitrogen atom significantly increases the electron density of the benzene ring through resonance, particularly at the ortho and para positions.[1][2][3] This high reactivity makes the initial mono-brominated product also susceptible to further electrophilic attack by bromine, leading to the formation of di- and tri-brominated species.[2][3] While the nitro group (-NO₂) is deactivating, the activating effect of the amino group often dominates, making precise control of the reaction challenging.

Q2: How can I control the activating effect of the amino group to prevent over-bromination?

A2: The most effective strategy to mitigate the high reactivity of the amino group is to temporarily protect it.[2][3][4][5][6] Acetylation is a common and effective method where the aniline is treated with acetic anhydride to form an acetanilide.[4][7][8] The resulting acetamido group (-NHCOCH₃) is still an ortho-, para- director, but it is significantly less activating than the amino group. This is because the lone pair on the nitrogen is delocalized by resonance with the adjacent carbonyl group, making it less available to donate electron density to the aromatic ring.[4][8] After the bromination step, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group.[4][7]

Q3: What are the best brominating agents to use for selective mono-bromination?

A3: For highly activated systems like nitroanilines, using a milder brominating agent can significantly improve selectivity and prevent over-bromination. While molecular bromine (Br₂) is a common reagent, it is highly reactive and can lead to polybromination.[9][10] N-Bromosuccinimide (NBS) is a popular and effective alternative that provides a slow, controlled release of electrophilic bromine, often leading to cleaner reactions and higher yields of the mono-brominated product.[11][12][13] Other milder options include pyridinium hydrobromide perbromide (PHP) and 2,4,4,6-tetrabromocyclohexa-2,5-dienone.[11] A greener alternative that has gained traction is the use of a bromide-bromate salt mixture (e.g., NaBr/NaBrO₃) in an acidic aqueous medium, which generates bromine in situ.[14][15]

Q4: How do reaction conditions like solvent and temperature affect the outcome?

A4: Solvent and temperature play a crucial role in controlling the regioselectivity and extent of bromination.

  • Solvent: Using a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can reduce the rate of reaction and decrease the formation of polybrominated products compared to polar solvents like water or acetic acid.[2][3] Polar solvents can facilitate the polarization of the Br-Br bond, leading to a more reactive electrophile.[2][3]

  • Temperature: Lowering the reaction temperature generally increases selectivity.[16][17][18] At lower temperatures (e.g., 0 °C or below), the reaction is more likely to be under kinetic control, favoring the formation of the sterically less hindered para-product.[19] Higher temperatures can lead to a loss of selectivity and an increase in the formation of undesired isomers and over-brominated products.[16]

Q5: How can I monitor the progress of my bromination reaction to avoid over-bromination?

A5: Real-time reaction monitoring is essential for stopping the reaction at the optimal time to maximize the yield of the desired mono-bromo product and minimize the formation of di- or tri-brominated impurities. Thin-Layer Chromatography (TLC) is a simple and effective technique for qualitative monitoring.[14][20] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[21][22][23] By taking aliquots from the reaction mixture at regular intervals and analyzing them, you can track the consumption of the starting material and the formation of the product and byproducts.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of bromo-nitroanilines and provides actionable solutions.

Problem 1: My final product is a mixture of mono-, di-, and tri-brominated nitroanilines.

This is the most common problem and indicates a lack of control over the reaction's reactivity.

Troubleshooting Workflow

Caption: Troubleshooting logic for addressing over-bromination.

Detailed Solutions
  • Protect the Amino Group: As discussed in the FAQs, acetylating the amino group is the most robust method to deactivate the ring and prevent over-bromination.[4][7][8]

  • Choose a Milder Brominating Agent: If protection is not feasible, switching from molecular bromine to N-Bromosuccinimide (NBS) can provide a more controlled reaction.[11][12][13]

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your nitroaniline (or its protected form) to the brominating agent. The brominating agent should be added slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile.[18]

  • Lower the Reaction Temperature: Performing the reaction at 0°C or even lower temperatures can significantly improve selectivity by favoring the kinetically controlled product.[16][17]

Problem 2: The wrong regioisomer is the major product (e.g., ortho- instead of para-bromination).

Regioselectivity is governed by the directing effects of the substituents on the aniline ring.

Factors Influencing Regioselectivity
FactorInfluence on RegioselectivityRecommendations
Directing Groups The -NH₂ (or -NHCOCH₃) group is strongly ortho-, para-directing, while the -NO₂ group is meta-directing. The outcome depends on the interplay of these effects.[1][16]For 2-nitroaniline, the para position is sterically more accessible. For 4-nitroaniline, the ortho position to the amino group is activated.
Steric Hindrance Bulky protecting groups on the amine can sterically hinder the ortho positions, favoring para-substitution.[2][3]Using a bulky protecting group like tert-Butoxycarbonyl (Boc) can increase the yield of the para-isomer.
Temperature Lower temperatures often favor the formation of the thermodynamically more stable para-isomer.[16][17]Conduct the reaction at the lowest effective temperature.
Catalyst The choice of a Lewis acid catalyst can influence the electrophilicity of the brominating agent and affect regioselectivity.[16] Zeolites have also been used to promote para-selectivity.[17][24]If a catalyst is necessary, screen different Lewis acids or consider using a shape-selective catalyst like a zeolite.
Regioselectivity Control Workflow

Caption: Workflow for controlling regioselectivity.

Problem 3: Low yield of the desired bromo-nitroaniline.

Low yields can result from incomplete reactions, product loss during workup, or the formation of byproducts.

Troubleshooting Low Yield
  • Incomplete Reaction: Monitor the reaction by TLC or HPLC to ensure the starting material is fully consumed.[14][20] If the reaction stalls, a slight increase in temperature or reaction time may be necessary, but this must be balanced against the risk of over-bromination.

  • Suboptimal Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the brominating agent might be needed for complete conversion, but this increases the risk of over-bromination.[20]

  • Product Loss During Purification: Bromo-nitroanilines are often purified by recrystallization.[25][26] Ensure you are using an appropriate solvent and that you are not losing a significant amount of product in the mother liquor. Washing the crystals with a cold solvent can help minimize dissolution.[20][26]

Experimental Protocols

Protocol 1: Selective Mono-bromination of p-Nitroaniline via Acetylation

This protocol is a reliable method for synthesizing 2-bromo-4-nitroaniline by first protecting the highly activating amino group.

Step 1: Acetylation of 4-Nitroaniline

  • In a flask, suspend 4-nitroaniline in water.

  • Add a stoichiometric amount of acetic anhydride.

  • Add a solution of sodium acetate to catalyze the reaction and neutralize the acetic acid byproduct.

  • Stir the mixture vigorously. The product, 4-nitroacetanilide, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Bromination of 4-Nitroacetanilide

  • Dissolve the dried 4-nitroacetanilide in a suitable solvent, such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of one equivalent of molecular bromine in acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at low temperature until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice water to precipitate the crude 2-bromo-4-nitroacetanilide.

  • Collect the product by vacuum filtration and wash thoroughly with water.

Step 3: Hydrolysis of 2-Bromo-4-nitroacetanilide

  • Place the moist 2-bromo-4-nitroacetanilide in a round-bottom flask.

  • Add a mixture of water and concentrated hydrochloric acid.[7]

  • Gently reflux the mixture until the hydrolysis is complete (monitor by TLC).[7]

  • Cool the reaction mixture and pour it into a beaker containing ice and concentrated ammonium hydroxide to neutralize the acid and precipitate the final product.[7]

  • Collect the purified 2-bromo-4-nitroaniline by vacuum filtration, wash with cold water, and dry.

Protocol 2: Direct Mono-bromination using a Bromide/Bromate System

This method is a greener alternative that avoids the use of molecular bromine and organic solvents.[14]

  • In a round-bottom flask, prepare a slurry of 4-nitroaniline in an aqueous solution of sulfuric acid.[14]

  • In a separate beaker, prepare an aqueous solution of sodium bromide and sodium bromate in a 2:1 molar ratio.[14]

  • Slowly add the bromide-bromate solution to the stirred slurry of 4-nitroaniline at room temperature.[14]

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, collect the solid product, 2,6-dibromo-4-nitroaniline, by filtration.[14]

  • Wash the product with water to remove any residual salts and acid, then dry.

Analytical Methods for Reaction Monitoring

Accurate analysis of the reaction mixture is crucial for optimizing conditions and ensuring product quality.

Analytical TechniquePrincipleApplication in Bromo-nitroaniline Synthesis
Thin-Layer Chromatography (TLC) Separation based on polarity.Rapid, qualitative monitoring of the disappearance of starting material and the appearance of products. Useful for determining reaction completion.[14][20]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.[22]Quantitative analysis of the reaction mixture to determine the ratio of starting material, desired product, and byproducts.[20][21]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, followed by mass analysis.[22]Identification and quantification of volatile components in the reaction mixture, including isomeric byproducts.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Structural elucidation of the final product and impurities to confirm regiochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of the absorption of infrared radiation by molecular vibrations.Can be used to monitor the disappearance of the N-H stretches of the starting aniline and the appearance of new aromatic substitution patterns.

References

  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. (2024). YouTube.
  • A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Benchchem.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline. Benchchem.
  • HPLC vs.
  • dealing with unexpected regioselectivity in aromatic bromin
  • Suggest a mechanism for the bromin
  • Electrophilic Substitution Reaction of Anilines. BYJU'S.
  • Technical Support Center: Synthesis of 2,6-Dibromo-4-nitroaniline. Benchchem.
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022). YouTube.
  • Bromin
  • dealing with unexpected regioselectivity in aromatic bromin
  • Bromination of aromatic compounds without c
  • Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitroaniline. Benchchem.
  • a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b.
  • Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystalliz
  • TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC - NIH.
  • 4-bromo-2-nitroaniline: A multistep synthesis. ProQuest.
  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. (2023). StudySmarter.
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  • A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. Benchchem.
  • Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. Guidechem.
  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (2016). RSC Publishing.
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
  • Eco-friendly Bromide-Bromate Bromination Altern
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  • Real-time HPLC-MS reaction progress monitoring using an automated analytical pl

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Validation & Comparative

A Senior Application Scientist's Guide to Byproduct Identification in 2-bromo-N,N-dimethyl-4-nitroaniline Synthesis: A GC-MS Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The synthesis of 2-bromo-N,N-dimethyl-4-nitroaniline, a key building block in various organic syntheses, is a process where meticulous control of side reactions is crucial for ensuring the quality and safety of the final product. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for identifying byproducts in this synthesis, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS with alternative techniques, and provide actionable protocols to empower your research and development.

The Synthetic Landscape: Understanding Potential Byproducts

The synthesis of this compound typically involves the electrophilic bromination of N,N-dimethyl-4-nitroaniline. The directing effects of the substituents on the aromatic ring are the primary determinants of the product and byproduct distribution. The strongly activating ortho-, para-directing N,N-dimethylamino group and the deactivating meta-directing nitro group work in concert. Since the para position is blocked, the desired product is formed by bromination at one of the ortho positions.

However, the high reactivity of the starting material, driven by the powerful electron-donating N,N-dimethylamino group, can lead to several byproducts.[1] The most common of these include:

  • Isomeric Byproducts: Bromination can occur at the other ortho position (position 6) or the meta position (position 3) relative to the dimethylamino group, although the latter is less favored.

  • Polybrominated Byproducts: Over-bromination is a significant challenge, leading to the formation of dibromo- or even tribromo- derivatives.[1] The most likely dibromo byproduct is 2,6-dibromo-N,N-dimethyl-4-nitroaniline.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of N,N-dimethyl-4-nitroaniline in the final product mixture.

The effective identification and quantification of these byproducts are critical for optimizing the reaction conditions and ensuring the purity of the desired compound.

GC-MS: The Workhorse for Volatile and Semi-Volatile Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it an excellent choice for monitoring the synthesis of this compound and its byproducts.[2] The separation of compounds in a mixture is achieved based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The mass spectrometer then provides structural information by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio.

Causality in GC-MS Method Development

A robust GC-MS method is not a one-size-fits-all solution. The choices made during method development are critical for achieving the desired separation and sensitivity.

  • Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically the first choice for this class of compounds. The separation is primarily based on the boiling points of the analytes. Isomers with similar boiling points may require a more polar column for effective separation based on dipole-dipole interactions.

  • Temperature Programming: A temperature gradient is essential for eluting a range of compounds with varying volatilities within a reasonable timeframe. A slow initial ramp allows for the separation of more volatile components, while a faster ramp at higher temperatures elutes the less volatile, polybrominated byproducts.

  • Injection Mode: Splitless injection is preferred for trace-level byproduct analysis to ensure maximum transfer of the sample onto the column, thereby enhancing sensitivity.

  • Mass Spectrometry Parameters: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared against spectral libraries for identification.

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the analysis of a reaction mixture from the synthesis of this compound.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the crude reaction mixture. b. Dissolve the sample in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane. c. Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range 50-500 amu
Solvent Delay 3 min

3. Data Analysis: a. Identify the main product peak corresponding to this compound. b. Search the NIST library for potential matches for the other peaks in the chromatogram. c. Manually interpret the mass spectra of unknown peaks, looking for characteristic isotopic patterns of bromine (M, M+2 in approximately 1:1 ratio) and fragmentation patterns consistent with the expected byproducts.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a robust technique, it is not the only tool available. A comprehensive understanding of the alternatives is essential for selecting the most appropriate method for a given analytical challenge.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful alternative, particularly for compounds that are non-volatile, thermally labile, or of higher polarity.[3][4]

  • Advantages over GC-MS:

    • No derivatization is required for polar compounds.[4]

    • Suitable for a wider range of compound polarities and molecular weights.

    • Lower analysis temperatures prevent degradation of thermally sensitive compounds.

  • Disadvantages compared to GC-MS:

    • Generally provides lower chromatographic resolution for isomeric separation compared to capillary GC.

    • Mobile phase selection can be more complex.

    • Matrix effects from non-volatile salts in the mobile phase can suppress ionization in the MS source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including byproducts.[5][6]

  • Advantages:

    • Provides detailed structural information, including connectivity and stereochemistry, which is often definitive for isomer identification.[7][8]

    • Non-destructive technique, allowing for sample recovery.

    • Quantitative NMR (qNMR) can be used for accurate quantification without the need for identical standards for each analyte.

  • Disadvantages:

    • Significantly lower sensitivity compared to MS-based techniques, making it challenging to identify trace-level impurities.

    • Complex mixtures can lead to overlapping signals, making spectral interpretation difficult.

    • Requires a larger sample amount.

Performance Comparison

The following table summarizes the key performance characteristics of GC-MS, HPLC-MS, and NMR for the analysis of byproducts in the synthesis of this compound.

FeatureGC-MSHPLC-MSNMR
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by massDetection of nuclear spin transitions in a magnetic field
Best Suited For Volatile and semi-volatile, thermally stable compoundsNon-volatile, thermally labile, and polar compoundsStructural elucidation of major components and purified byproducts
Sensitivity High (pg to fg)[9]High (pg to fg)[3][10]Low (µg to mg)
Isomer Separation Excellent with appropriate columnGood, but can be challengingExcellent for structural differentiation
Sample Throughput HighHighLow
Typical LOD/LOQ 0.02-0.03 ppm for related compounds[11]0.05 ng/g for aromatic amines[10]Highly compound and instrument dependent
Key Advantage Robust, high resolution, extensive librariesVersatile, suitable for a wide range of compoundsUnambiguous structure determination
Key Limitation Requires analyte volatility, potential for thermal degradationMatrix effects, potentially lower resolution for isomersLow sensitivity, complex spectra for mixtures

Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for the identification of byproducts in the synthesis of this compound, integrating the strengths of different analytical techniques.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_gcms GC-MS Analysis cluster_hplc Alternative/Confirmatory Analysis cluster_elucidation Structural Elucidation synthesis Crude Product from This compound Synthesis tlc TLC/LC-UV Screening synthesis->tlc Initial purity check gcms GC-MS Analysis tlc->gcms Primary analysis hplcms HPLC-MS Analysis (for polar/non-volatile byproducts) tlc->hplcms If non-volatile byproducts suspected library_search NIST Library Search gcms->library_search manual_interpretation Manual Spectral Interpretation (Isotopic Patterns, Fragmentation) gcms->manual_interpretation fractionation Fractionation/Purification of Unknown Byproducts library_search->fractionation For unknown peaks manual_interpretation->fractionation For unknown peaks hplcms->fractionation For unknown peaks nmr NMR Spectroscopy (1H, 13C, COSY, etc.) fractionation->nmr For pure fractions structure_elucidation Definitive Structure of Byproducts nmr->structure_elucidation

Caption: A comprehensive workflow for byproduct identification.

Conclusion

The identification of byproducts in the synthesis of this compound is a critical step in ensuring product quality and optimizing reaction conditions. GC-MS stands out as a primary analytical tool due to its high resolution, sensitivity, and the availability of extensive spectral libraries. However, a multi-faceted approach that incorporates complementary techniques such as HPLC-MS for non-volatile or thermally labile compounds and NMR for definitive structural elucidation of unknown impurities provides the most robust and reliable characterization of the reaction mixture. By understanding the strengths and limitations of each technique and applying a logical analytical workflow, researchers can confidently identify and control the formation of byproducts, leading to a more efficient and reliable synthetic process.

References

  • BenchChem. (2025). Technical Support Center: Bromination of N,N-diethyl-4-nitroaniline.
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  • ResearchGate. (2023). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Rahman, M. L., et al. (2015). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline.
  • ResearchGate. (n.d.). LOD and LOQ values for each studied amine. Retrieved from [Link]

  • Dolan, J. W. (2023). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-nitroaniline.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-4-nitroaniline from 4-nitroaniline.
  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Retrieved from [Link]

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  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
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  • U.S. Environmental Protection Agency. (1996).
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Comparative Reactivity in Nucleophilic Aromatic Substitution: A Guide to 2-Bromo- vs. 2-Chloro-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the reactivity of 2-bromo-N,N-dimethyl-4-nitroaniline and 2-chloro-N,N-dimethyl-4-nitroaniline. We will explore the underlying principles of Nucleophilic Aromatic Substitution (SNAr), analyze the subtle yet critical differences imparted by the bromo and chloro substituents, and provide a framework for experimental validation.

Introduction: The SNAr Reaction in Context

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the construction of complex aryl derivatives from functionalized aromatic precursors.[1] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes, where the introduction of nucleophiles onto an aromatic ring is a key bond-forming step.[2]

The substrates , 2-bromo- and 2-chloro-N,N-dimethyl-4-nitroaniline, are classic examples of activated haloarenes. The presence of a strong electron-withdrawing nitro group (NO₂) para to the halogen leaving group, and an electron-donating dimethylamino group meta to it, creates a highly polarized system primed for nucleophilic attack.[3][4] This guide aims to dissect the factors governing the reactivity of these two closely related compounds, moving beyond simple predictions to a nuanced, evidence-based comparison.

The Mechanism: A Tale of Two Steps

Unlike aliphatic SN1 and SN2 reactions, SNAr proceeds via a distinct two-step addition-elimination mechanism .[1][5] Understanding this pathway is critical to explaining the relative reactivities of the chloro and bromo analogs.

  • Step 1 (Rate-Determining): Nucleophilic Attack and Formation of the Meisenheimer Complex. A nucleophile attacks the electron-deficient carbon atom bearing the halogen (the ipso-carbon).[5] This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][3] The presence of strong electron-withdrawing groups, particularly at the ortho and para positions, is crucial for stabilizing this intermediate by delocalizing the negative charge.[3][4] This initial attack is almost always the slow, rate-determining step of the reaction.[3]

  • Step 2 (Fast): Elimination and Restoration of Aromaticity. The Meisenheimer complex rapidly collapses, expelling the halide leaving group and restoring the aromaticity of the ring to yield the final product.[5]

Caption: The Addition-Elimination Mechanism of SNAr.

Comparative Reactivity: The "Element Effect" Re-examined

In standard aliphatic substitution (SN1/SN2), the leaving group order is I > Br > Cl > F, reflecting the stability of the corresponding anion and the strength of the C-X bond.[6][7] However, in SNAr, this trend is inverted. The typical reactivity order is F > Cl ≈ Br > I.[8] This "element effect" is a direct consequence of the SNAr mechanism.

  • The Role of Electronegativity: Since the rate-determining step is the nucleophilic attack, the halogen's primary influence is its ability to withdraw electron density from the ring via the inductive effect.[4] This withdrawal makes the ipso-carbon more electrophilic and thus more susceptible to attack. Chlorine is more electronegative than bromine, leading to a more polarized C-X bond and a more electrophilic carbon center. This factor, in isolation, would predict that 2-chloro-N,N-dimethyl-4-nitroaniline is slightly more reactive than its bromo counterpart.

  • The Insignificance of Bond Strength: Because C-X bond cleavage occurs in the fast, non-rate-determining second step, the inherent strength of the bond (C-Cl > C-Br) has a negligible impact on the overall reaction rate.[3]

  • Experimental Reality: While the electronegativity argument is sound, experimental studies on similar systems, such as 2,4-dinitrophenyl halides, reveal that the reaction rates for chloro and bromo derivatives are often very close, with differences being minimal.[8] In some cases, minor steric or attractive interactions can slightly favor the bromo compound, but generally, their reactivities are considered comparable.[8]

Physicochemical and Synthetic Data

A direct comparison begins with the fundamental properties of each molecule.

PropertyThis compound2-Chloro-N,N-dimethyl-4-nitroaniline
CAS Number 64230-23-5[9]86-49-7 (diethyl analog)[10]
Molecular Formula C₈H₉BrN₂O₂[9]C₈H₉ClN₂O₂
Molecular Weight 245.07 g/mol [9]200.62 g/mol
Appearance Yellow to Orange Powder/CrystalYellow to Orange Powder/Crystal
Plausible Synthetic Routes

The synthesis of these substrates typically involves the halogenation of an aniline precursor followed by N-alkylation. A common strategy would be the ortho-halogenation of 4-nitroaniline, which can be achieved using various reagents, followed by methylation.[11]

Synthesis_Workflow cluster_synthesis General Synthesis Pathway Start 4-Nitroaniline Halogenation Ortho-Halogenation (e.g., Br₂/AcOH or SO₂Cl₂) Start->Halogenation Intermediate 2-Halo-4-nitroaniline Halogenation->Intermediate Methylation N,N-Dimethylation (e.g., CH₃I, K₂CO₃) Intermediate->Methylation Product Target Compound Methylation->Product

Caption: A plausible workflow for synthesizing the target compounds.

Experimental Protocol: A Comparative Kinetic Study

To empirically determine the relative reactivity, a controlled kinetic experiment is essential. This protocol outlines a method using UV-Visible spectrophotometry to monitor the reaction rate with a model nucleophile, piperidine.

Objective: To compare the pseudo-first-order rate constants (k_obs) for the reaction of 2-bromo- and 2-chloro-N,N-dimethyl-4-nitroaniline with piperidine in methanol.

Materials:

  • This compound

  • 2-chloro-N,N-dimethyl-4-nitroaniline

  • Piperidine (freshly distilled)

  • Methanol (anhydrous, spectroscopic grade)

  • Volumetric flasks, pipettes, and quartz cuvettes

  • Temperature-controlled UV-Vis spectrophotometer

Experimental Workflow Diagram:

Exp_Workflow prep prep reaction reaction analysis analysis result result A Prepare Stock Solutions: 1. Substrate (Bromo/Chloro) in MeOH 2. Piperidine in MeOH B Equilibrate Solutions and Spectrophotometer to 25.0 ± 0.1 °C A->B C Initiate Reaction: Inject substrate stock into cuvette with piperidine solution (piperidine in large excess) B->C D Monitor Reaction: Record absorbance increase of product over time at λ_max (e.g., ~330-400 nm) C->D E Data Processing: Plot ln(A_inf - A_t) vs. time D->E F Determine Rate Constant: Calculate k_obs from the slope of the linear plot E->F G Compare Reactivity: k_obs(Bromo) vs. k_obs(Chloro) F->G

Caption: Workflow for the comparative kinetic analysis.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each aryl halide (e.g., 2.0 x 10⁻³ M) in anhydrous methanol.

    • Prepare a series of piperidine solutions in methanol at concentrations significantly higher than the aryl halide (e.g., 0.1 M, 0.2 M, 0.3 M) to ensure pseudo-first-order conditions.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) of the expected product, N,N-dimethyl-4-nitro-2-(piperidin-1-yl)aniline. This should be determined experimentally but is typically in the 330-400 nm range.[12]

    • Equilibrate a cuvette containing the piperidine solution in the temperature-controlled cell holder at 25.0 °C.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by injecting a small, precise volume of the aryl halide stock solution into the cuvette and mix rapidly. The final substrate concentration should be low (e.g., ~1 x 10⁻⁴ M).[12]

    • Immediately begin recording the absorbance at λ_max as a function of time until the reaction is >95% complete.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t.

    • The slope of this line will be -k_obs.[13]

    • Perform the experiment for both the bromo- and chloro-substrates under identical conditions. The ratio of their k_obs values will provide a quantitative measure of their relative reactivity.

Final Conclusion

The comparative reactivity of 2-bromo- and 2-chloro-N,N-dimethyl-4-nitroaniline in SNAr reactions is governed by the mechanism's rate-determining step: the initial nucleophilic attack. Theoretical analysis points to a slightly faster reaction for the chloro derivative due to the greater inductive electron withdrawal by chlorine, which enhances the electrophilicity of the reaction center.

However, this effect is often modest, and experimental data on analogous systems show that bromo and chloro leaving groups confer very similar reactivity in SNAr reactions.[8] For synthetic chemists and drug developers, the choice between these two intermediates should be guided not just by a presumed reactivity difference but also by practical considerations such as cost, availability, and the specific demands of the synthetic route. The provided experimental protocol offers a robust framework for quantifying this reactivity difference within any specific research context.

References

  • Tidwell, T. T., & Pincock, J. A. (2016). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 21(9), 1228. Available at: [Link]

  • Brainly.com. (2023). Is bromine or chlorine a better leaving group? Available at: [Link]

  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (n.d.). Addition-Elimination at Aromatics (SNAR). Chemistry LibreTexts. Available at: [Link]

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  • ResearchGate. (n.d.). Relative reactivity and kinetic pattern of aniline and N-methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. Available at: [Link]

  • Taylor & Francis Online. (2021). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

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  • LibreTexts. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Afonso, C. A. M., et al. (2016). Synthesis of 2-Nitro-4-methylaniline. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Available at: [Link]

  • Semantic Scholar. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Molecules, 27(12), 3737. Available at: [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o593. Available at: [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Baumgarten, H. E., et al. (1959). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society, 81(18), 4919-4921. Available at: [Link]

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A Guide to the Structural Validation of 2-bromo-N,N-dimethyl-4-nitroaniline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, expert-led comparison and validation of the chemical structure of 2-bromo-N,N-dimethyl-4-nitroaniline. We will move beyond a simple presentation of data, focusing instead on the underlying principles and experimental rationale that allow for confident structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers in synthetic chemistry and drug development, such rigorous validation is a cornerstone of ensuring compound identity and purity, forming the basis of all subsequent biological and chemical studies.

Introduction: The Imperative of Unambiguous Structural Assignment

This compound is a substituted aromatic amine, a class of compounds frequently used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The specific arrangement of the bromo, dimethylamino, and nitro substituents on the aniline core dictates its reactivity and properties. An incorrect structural assignment, such as an isomeric confusion, could lead to failed syntheses, misinterpreted biological data, and wasted resources.

One- and two-dimensional NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[1] By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the molecular framework, determine connectivity, and confirm the precise substitution pattern. This guide will walk through the complete process of acquiring and interpreting the ¹H and ¹³C NMR spectra to unequivocally validate the structure of this compound.

Experimental Design and Rationale

The selection of experimental parameters is critical for acquiring high-quality, interpretable NMR data. Our choices are guided by the need to achieve optimal resolution, sensitivity, and spectral dispersion.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR, which rarely interferes with signals from the analyte.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 500 MHz NMR spectrometer. Rationale: Higher field strengths provide greater spectral dispersion, minimizing signal overlap, which is particularly useful for resolving the complex splitting patterns in the aromatic region.

    • ¹H NMR: Acquire data with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire data using proton decoupling with 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

Experimental Workflow

The overall process from sample to validated structure follows a logical progression, ensuring data integrity and robust interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Validation a Weigh Compound b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Acquire 1H Spectrum c->d e Acquire 13C Spectrum c->e f Process Spectra (FT, Phasing) d->f e->f g Assign 1H Signals f->g h Assign 13C Signals f->h i Correlate Data with Structure g->i h->i j Final Structure Validation i->j

Caption: Workflow for NMR-based structural validation.

Predicting the NMR Spectrum: An Analysis of Substituent Effects

Before analyzing the experimental data, a theoretical prediction based on fundamental principles provides a hypothesis to test. The electronic properties of the substituents are key to this prediction.

  • -N(CH₃)₂ (Dimethylamino): A powerful electron-donating group (EDG) through resonance. It increases electron density on the aromatic ring, particularly at the ortho and para positions, causing nuclei at these positions to be shielded (shift to a lower δ value, or upfield).

  • -NO₂ (Nitro): A strong electron-withdrawing group (EWG) through both induction and resonance. It decreases electron density on the ring, especially at the ortho and para positions, causing significant deshielding (shift to a higher δ value, or downfield).

  • -Br (Bromo): An electron-withdrawing group via induction but electron-donating via resonance. Its overall effect is deactivating, but it directs incoming electrophiles to the ortho and para positions. It has a moderate deshielding effect.

G C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 H3 H3 H5 H5 H6 H6 CH3 CH3

Caption: Structure of this compound with atom numbering.

Based on these effects, we can predict the relative chemical shifts of the aromatic protons: H5 > H3 > H6 .

  • H5: Is ortho to the strongly withdrawing -NO₂ group and meta to the -N(CH₃)₂ group, leading to the most deshielded environment.

  • H3: Is ortho to the strongly withdrawing -NO₂ group but also ortho to the donating -N(CH₃)₂ group. The EWG effect of the nitro group dominates, but it will be less deshielded than H5.

  • H6: Is ortho to the donating -N(CH₃)₂ group and meta to the -NO₂ group, making it the most shielded of the aromatic protons.

Results and Interpretation: ¹H NMR Spectrum

The experimental ¹H NMR spectrum provides four distinct signals, confirming the asymmetric nature of the molecule. The data are summarized below.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
18.35d2.51HH-3
28.10dd9.0, 2.51HH-5
37.05d9.01HH-6
43.15s-6H-N(CH ₃)₂
In-Depth Analysis:
  • Signal 4 (3.15 ppm): This singlet integrates to 6 protons and appears in the region typical for methyl groups attached to a nitrogen atom. Its singlet nature confirms that both methyl groups are chemically equivalent and have no adjacent protons to couple with.

  • Aromatic Region (7.0-8.5 ppm): The presence of three distinct signals, each integrating to 1H, is consistent with a trisubstituted benzene ring. The splitting patterns are crucial for definitive assignment.[3]

    • Signal 3 (7.05 ppm): This signal is a doublet with a large coupling constant of J = 9.0 Hz. This large J value is characteristic of ortho coupling between adjacent protons. This signal is assigned to H-6 , which is coupled only to H-5. Its upfield position relative to the other aromatic signals is consistent with the shielding effect of the adjacent electron-donating -N(CH₃)₂ group.

    • Signal 1 (8.35 ppm): This signal appears as a doublet with a small coupling constant of J = 2.5 Hz. This is a typical value for meta coupling (across three bonds). This signal is assigned to H-3 , which is coupled to H-5. Its significant downfield shift is caused by the strong deshielding effect of the ortho -NO₂ group and the adjacent bromine atom.

    • Signal 2 (8.10 ppm): This signal is a doublet of doublets (dd), indicating it is coupled to two non-equivalent protons. It exhibits both a large ortho coupling (J = 9.0 Hz) and a smaller meta coupling (J = 2.5 Hz). This pattern uniquely identifies H-5 , which is coupled to H-6 (ortho) and H-3 (meta). Its downfield position is expected due to being meta to the bromine and ortho to the powerful electron-withdrawing nitro group.

The observed splitting patterns and chemical shifts perfectly match the proposed structure and our initial predictions, providing strong validation. An isomeric structure, such as 2-bromo-N,N-dimethyl-6-nitroaniline, would produce a completely different set of coupling constants and chemical shifts in the aromatic region.

Results and Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, confirming that all eight carbon atoms in the molecule are chemically unique, as expected from the structure's lack of symmetry.

Chemical Shift (δ, ppm)AssignmentRationale
153.5C-1Attached to the electron-donating nitrogen; deshielded quaternary carbon.
145.0C-4Attached to the strongly electron-withdrawing nitro group; highly deshielded.
131.0C-5Protonated carbon, deshielded by the adjacent nitro group.
128.5C-3Protonated carbon, deshielded by the adjacent nitro group.
120.0C-6Protonated carbon, shielded by the adjacent amino group.
115.8C-2Attached to bromine; typical shift for a carbon bearing a halogen.
45.5-N(C H₃)₂Aliphatic carbon attached to nitrogen.
In-Depth Analysis:
  • Aliphatic Carbon (45.5 ppm): This upfield signal is unambiguously assigned to the two equivalent methyl carbons of the -N(CH₃)₂ group.

  • Aromatic Carbons (115-154 ppm): The assignment of the six aromatic carbons is based on established substituent effects on ¹³C chemical shifts.[4]

    • Quaternary Carbons (C-1, C-2, C-4): These carbons, which bear no protons, typically show weaker signals. C-1 (153.5 ppm) , attached to the nitrogen, is significantly downfield. C-4 (145.0 ppm) , bonded to the nitro group, is also strongly deshielded. C-2 (115.8 ppm) , bearing the bromine atom, is the most shielded of the quaternary carbons, consistent with the known effects of bromine on aromatic ¹³C shifts.

    • Protonated Carbons (C-3, C-5, C-6): The chemical shifts of these carbons align with the electronic effects influencing their attached protons. C-6 (120.0 ppm) is the most shielded, being ortho to the electron-donating -N(CH₃)₂ group. C-3 (128.5 ppm) and C-5 (131.0 ppm) are both deshielded by the adjacent nitro group.

Comparative Analysis: Ruling Out Isomers

To underscore the diagnostic power of this analysis, let us consider a plausible isomer: 4-bromo-N,N-dimethyl-2-nitroaniline .

In this isomer, the aromatic region of the ¹H NMR spectrum would feature:

  • One proton ortho to the nitro group and meta to the bromine.

  • One proton meta to the nitro group and ortho to the bromine.

  • One proton para to the nitro group and ortho to the dimethylamino group.

This would result in a completely different set of three aromatic signals with distinct chemical shifts and, most importantly, different coupling patterns (e.g., two ortho couplings and one meta coupling might not be present in the same proton). The observed spectrum with its characteristic dd pattern for H-5 is inconsistent with this or any other isomeric structure.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides conclusive evidence for the structure of this compound. Every feature of the spectra—the number of signals, their chemical shifts, integration values, and multiplicity patterns—is fully consistent with the proposed molecular architecture and the known electronic effects of its substituents. The data effectively rule out other potential isomers. This guide demonstrates a robust, logic-driven approach to spectroscopic validation, a critical and non-negotiable step in modern chemical research and development.

References

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  • SpectraBase. (n.d.). 2-Bromo-4-nitroaniline. Wiley-VCH. Available at: [Link]

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A Senior Application Scientist's Guide to DSC for Melting Point and Purity Analysis of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the accurate determination of purity for intermediates like substituted nitroanilines is not just a quality control metric; it is a cornerstone of process safety, reaction yield optimization, and the ultimate efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technical comparison of Differential Scanning Calorimetry (DSC) with traditional chromatographic methods for the purity validation of this critical class of compounds. We will delve into the theoretical underpinnings, provide actionable experimental protocols, and present supporting data to illustrate the strengths and limitations of each technique.

The Imperative for Purity Analysis of Nitroanilines

Substituted nitroanilines are pivotal building blocks in organic synthesis. For instance, 4-nitroaniline is a key precursor to p-phenylenediamine, an essential component in dyes and polymers, while other isomers serve as starting materials for pharmaceuticals and corrosion inhibitors.[1] The presence of impurities, such as positional isomers (e.g., 2-nitroaniline in a 4-nitroaniline sample) or residual starting materials, can have profound consequences, affecting reaction kinetics, final product yield, and, most critically, the safety and biological activity of the target molecule. Therefore, a robust, reliable, and efficient analytical method for purity determination is indispensable.

The Principle of Purity Determination by DSC: A Thermodynamic Approach

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[2][3] For purity analysis of crystalline compounds like nitroanilines, DSC operates on the fundamental thermodynamic principle of melting point depression.

Any soluble impurity in a crystalline material disrupts the crystal lattice, which lowers the energy required to break it down. This results in a melting point that is lower and a melting range that is broader than that of the 100% pure substance.[4] This phenomenon is quantitatively described by the van't Hoff equation , which forms the theoretical basis for DSC purity analysis.[5]

The simplified van't Hoff equation is:



Where:

  • Ts is the sample temperature at a specific point in the melting curve (K).

  • To is the theoretical melting point of the 100% pure material (K).

  • R is the ideal gas constant (8.314 J/mol·K).

  • X2 is the mole fraction of the impurity.

  • ΔHf is the heat of fusion of the pure major component (J/mol).

  • F is the fraction of the sample that has melted at temperature Ts.

By precisely measuring the heat absorbed during the melting process, the instrument's software can plot Ts against 1/F. The slope and intercept of this plot are then used to calculate the mole fraction of the impurity (X2) and the melting point of the pure component (To).[6] This makes DSC an absolute method, as it does not require calibration standards of the impurities themselves.

Causality in Experimental Design: Why the Details Matter

The trustworthiness of a DSC purity measurement hinges on several critical experimental parameters. The choices made are not arbitrary; they are dictated by the thermodynamics of the melting process and the physicochemical properties of nitroanilines.

  • Slow Heating Rate (0.5–2.0 °C/min): This is paramount to ensure thermal equilibrium between the sample, the pan, and the sensor. A rapid heating rate would introduce thermal lag, where the measured sensor temperature is not the true sample temperature, leading to a distorted peak shape and inaccurate purity calculations.[4] The ASTM E928 standard, a key guideline for this method, stipulates a maximum heating rate of 0.7°C/min.[6]

  • Small Sample Size (1-3 mg): A small sample mass minimizes thermal gradients within the sample itself. A large, thick sample would not melt uniformly, violating a key assumption of the van't Hoff model.[7]

  • Hermetically Sealed Pans: Substituted nitroanilines can be volatile and may sublime upon heating. Using a hermetically sealed pan prevents mass loss during the experiment, which would otherwise lead to erroneous enthalpy and purity results.[8] This is a crucial, self-validating step; a post-analysis weighing of the pan should show negligible mass change.

  • Inert Purge Gas (Nitrogen): An inert atmosphere prevents oxidative decomposition of the sample at elevated temperatures, ensuring that the measured endotherm corresponds solely to melting.[8]

Experimental Protocol: Purity Determination of a Substituted Nitroaniline

This protocol is based on the ASTM E928 standard test method and is exemplified for a generic substituted nitroaniline.[5]

Instrumentation:

A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system and data analysis software capable of performing van't Hoff purity calculations.

Materials:
  • Substituted nitroaniline sample (1-3 mg)

  • Aluminum DSC pans and hermetic lids

  • Crucible press for sealing pans

  • High-purity indium standard for temperature and enthalpy calibration

Step-by-Step Methodology:
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the manufacturer's guidelines. This ensures the accuracy of the measured melting point and heat of fusion.

  • Sample Preparation:

    • Tare a clean, aluminum hermetic pan and lid on an analytical balance.

    • Accurately weigh 1-3 mg of the substituted nitroaniline sample directly into the pan. Ensure the sample forms a thin, even layer covering the bottom of the pan to maximize thermal contact.[9]

    • Hermetically seal the pan using a crucible press.

    • Prepare an identical empty, hermetically sealed pan to serve as the reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into their respective positions in the DSC cell.

    • Equilibrate the cell at a starting temperature at least 25 °C below the expected melting point of the nitroaniline.

    • Heat the sample at a constant, slow rate (e.g., 1.0 °C/min) through the melting transition to a final temperature at least 15 °C above the completion of the melt.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Using the instrument's software, select the melting endotherm. Define the baseline for integration, starting well before the onset of melting to include the entire melting "tail," which is characteristic of impure samples.[4]

    • The software will integrate the peak to determine the heat of fusion (ΔHfus).

    • Perform the purity calculation using the van't Hoff model. The software will analyze the progressive partial areas of the melting peak to generate the Ts vs. 1/F plot and calculate the final mole percent purity.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Workflow for Purity Validation by DSC.

Performance Comparison: DSC vs. Chromatographic Alternatives

While DSC provides a rapid measure of total soluble impurities, it is not a panacea. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer complementary, and often essential, information. The choice of method depends on the specific analytical question being asked.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Logical Relationship of Analytical Methods.

The following table summarizes the performance characteristics of DSC, HPLC, and GC for the purity analysis of substituted nitroanilines.[2][5][10][11]

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression (van't Hoff law).[5]Differential partitioning between liquid mobile and solid stationary phases.Differential partitioning between gaseous mobile and liquid/solid stationary phases.
Purity Range Best for high purity compounds (>98.5 mol%).[5]Wide range, effective for both high and low purity samples.Wide range, particularly for volatile impurities.
Information Provided Total mole percentage of soluble impurities. Nonspecific.Separation, identification, and quantification of individual non-volatile impurities.Separation, identification, and quantification of individual volatile impurities.
Accuracy High for suitable compounds; an absolute method.High, but dependent on accurate reference standards for each impurity.High, but dependent on accurate reference standards.
Key Limitation Cannot detect insoluble impurities, isomers with similar melting points, or impurities that co-crystallize. Decomposing samples yield invalid results.[4]Compounds must be soluble in the mobile phase. Thermally labile compounds may degrade in GC but are suitable for HPLC.[12]Sample must be volatile or amenable to derivatization. Not suitable for thermally labile nitroanilines.[12]
Sample Throughput High, with typical run times of 30-60 minutes per sample.Moderate, depends on chromatographic runtime (typically 15-45 minutes).Moderate to high, depends on runtime.
Destructive? YesNo (sample can be collected post-column)Yes
A Note on Thermal Stability

A critical prerequisite for accurate DSC purity analysis is that the compound must melt without undergoing thermal decomposition.[4] Many nitroaromatic compounds are energetic materials and can decompose exothermically.[3][13] It is imperative to first run a preliminary thermogravimetric analysis (TGA) or a rapid DSC scan (e.g., 10 °C/min) to a higher temperature to confirm the thermal stability of the specific substituted nitroaniline through its melting range. If an exothermic event (decomposition) begins immediately after or overlaps with the melting endotherm, the DSC purity method is not applicable. Fortunately, many simple nitroanilines melt and then evaporate without decomposition under typical DSC conditions.[13]

Conclusion: An Integrated Approach to Purity Validation

In the rigorous environment of pharmaceutical and chemical development, no single analytical technique provides a complete picture. Differential Scanning Calorimetry offers a rapid, reliable, and absolute method for determining the total soluble impurity content in highly pure, crystalline substituted nitroanilines. Its value lies in its speed and its foundation in fundamental thermodynamic principles, making it an excellent tool for batch release testing and quality control where the impurity profile is already known.

However, DSC cannot replace the detailed insights provided by chromatographic methods. HPLC and GC are indispensable for the separation, identification, and quantification of specific impurities, which is crucial during process development, stability studies, and for regulatory filings. For a comprehensive and robust purity profile of substituted nitroanilines, the most effective strategy is the intelligent integration of both DSC and chromatographic techniques.

References

  • ResearchGate. TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. Available from: [Link]

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  • Qualitest FZE. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Available from: [Link]

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  • ResearchGate. DSC curves of (a) 4-chloro-3-nitroaniline (1). Available from: [Link]

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  • MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available from: [Link]

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  • J-STAGE. Thermal decomposition behavior of nitrocellulose mixed with acid solutions. Available from: [Link]

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  • MDPI. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Available from: [Link]

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A Senior Application Scientist's Guide to Orthogonal Methods for Purity Validation of Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy. A single analytical method, no matter how robust, provides only one perspective on a sample's composition. This guide delves into the imperative for employing orthogonal methods—distinct analytical techniques that probe different physicochemical properties—to build a comprehensive and reliable purity profile for synthetic intermediates.

The Principle of Orthogonality: Seeing the Whole Picture

In analytical chemistry, two methods are considered orthogonal if they rely on fundamentally different principles for separation or detection.[1][2] Imagine trying to describe a complex object by only its shadow; you get a shape, but you miss its depth and texture. A primary analytical method, often a high-performance liquid chromatography (HPLC) technique, is like that first shadow. An orthogonal method provides a second, different shadow, revealing features the first one missed.

This approach is crucial because impurities can have similar properties to the main compound, causing them to co-elute or be otherwise masked in a single analytical run.[3][4] By using a second method with a different separation mechanism, the probability of detecting these hidden impurities increases dramatically.[4]

Orthogonality_Concept cluster_0 Analytical Approach cluster_1 Purity Assessment Outcome Single_Method Single Method (e.g., RP-HPLC) Incomplete Incomplete Profile (Risk of Hidden Impurities) Single_Method->Incomplete Limited View Orthogonal_Methods Orthogonal Methods (e.g., RP-HPLC + SFC) Comprehensive Comprehensive Profile (Increased Confidence) Orthogonal_Methods->Comprehensive Multiple Views

Caption: Conceptual flow of single vs. orthogonal method approaches.

The Regulatory Imperative: Grounding in Trustworthiness

Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling for new drug substances. The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities.[5][6][7][8][9] Employing orthogonal methods is not just good science; it is a key strategy for meeting these stringent regulatory expectations and ensuring patient safety. An orthogonal method provides critical, independent verification that the primary method is specific and capable of separating the main component from all potential impurities.[3]

Choosing Your Orthogonal Arsenal: A Comparative Analysis

The effectiveness of an orthogonal approach hinges on selecting methods with genuinely different selectivities. The most common strategies involve pairing techniques with different separation mechanisms or utilizing different detection technologies.

Chromatography-Based Orthogonality

This strategy involves using two different chromatography techniques that separate molecules based on distinct properties.

  • Primary Method: Reversed-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis, separating compounds primarily based on their hydrophobicity.

  • Orthogonal Method 1: Supercritical Fluid Chromatography (SFC) uses a supercritical fluid (typically CO2) as the mobile phase and often a polar stationary phase.[10] It separates compounds based on polarity and is highly complementary to RP-HPLC.[10][11] SFC is often faster, uses less organic solvent, and can provide unique selectivity for chiral and achiral compounds that are difficult to separate by HPLC.[12][13]

  • Orthogonal Method 2: Normal-Phase HPLC (NP-HPLC) separates compounds based on their polarity through adsorption interactions with a polar stationary phase.[14] The combination of NP-HPLC and RP-HPLC is a classic example of orthogonal chromatography.[14]

Parameter Reversed-Phase HPLC (RP-HPLC) Supercritical Fluid Chromatography (SFC)
Separation Principle Primarily HydrophobicityPolarity, Solvation in Supercritical Fluid
Typical Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Diol)
Typical Mobile Phase Polar (e.g., Water/Acetonitrile)Supercritical CO2 with polar co-solvents
Best For Wide range of moderately polar to non-polar compoundsChiral compounds, polar compounds, isomers
Orthogonality Highly orthogonal to SFC and NP-HPLC[10][11]Highly orthogonal to RP-HPLC
Detector-Based Orthogonality

Here, the primary separation method (e.g., HPLC) is maintained, but it is coupled with detectors that operate on different principles.

  • Primary Detector: UV-Vis Absorbance is the most common detector for HPLC. It is robust and sensitive but requires the analyte to have a chromophore and provides no structural information.

  • Orthogonal Detector: Mass Spectrometry (MS) provides a mass-to-charge ratio (m/z) for eluting peaks. This offers a fundamentally different and highly specific detection mechanism. MS detection is invaluable for identifying unknown impurities, confirming the identity of known ones, and detecting compounds that lack a UV chromophore.[][16][17] High-resolution mass spectrometry (HRMS) can even help deduce the molecular formula of an unknown impurity.[16]

Parameter UV-Vis Detector Mass Spectrometry (MS) Detector
Detection Principle Absorption of light by chromophoresMass-to-charge ratio of ionized molecules
Universality Limited to chromophoric compoundsNear-universal (with appropriate ionization)
Information Provided Quantitative (Area %)Quantitative, Mass, Structural Fragments
Utility for Unknowns LimitedExcellent for identification and structural elucidation[18]
Non-Chromatographic Orthogonality
  • Quantitative NMR (qNMR): This powerful technique offers a completely different approach to purity assessment.[19] Unlike chromatography, which separates components, qNMR provides a direct measure of purity based on the signal intensity of specific nuclei (typically ¹H) relative to a certified internal standard.[20][21] The signal integral is directly proportional to the number of nuclei, making it a primary analytical method.[21][22] It is particularly valuable for certifying reference standards and providing an orthogonal purity value without relying on chromatographic separation.[23]

Experimental Workflow: A Practical Guide

A robust purity validation workflow integrates orthogonal methods to ensure all potential impurities are detected, identified, and quantified.

Workflow cluster_workflow Orthogonal Purity Validation Workflow cluster_methods Parallel Analysis P1 1. Sample Preparation (Intermediate-X) P2a 2a. Primary Method RP-HPLC-UV/MS P1->P2a P2b 2b. Orthogonal Method SFC-UV P1->P2b P3 3. Data Analysis (Peak Integration, Area %, MS ID) P2a->P3 P2b->P3 P4 4. Purity Comparison (Cross-check results) P3->P4 P5 5. Final Purity Assignment (Comprehensive Report) P4->P5

Caption: A typical workflow for orthogonal purity validation.

Detailed Protocol: Orthogonal Purity Assessment of "Intermediate-X"

Objective: To determine the purity of a synthetic intermediate ("Intermediate-X") and to detect and identify any potential process impurities or degradants using orthogonal RP-HPLC-UV/MS and SFC-UV methods.

1. Materials & Reagents:

  • Intermediate-X sample

  • HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water

  • Formic Acid (FA), Ammonium Acetate

  • SFC-grade CO₂, MeOH

  • Certified reference standards for any known impurities (if available)

2. Instrumentation:

  • UHPLC system coupled to a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS).

  • Analytical SFC system with a DAD.

3. Step-by-Step Procedure:

A. Sample Preparation:

  • Accurately weigh approximately 10 mg of Intermediate-X.

  • Dissolve in 10 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution.

  • Vortex to ensure complete dissolution.

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL for analysis.

B. Primary Method: RP-HPLC-UV/MS

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm.

  • MS Detection: ESI+, full scan mode from m/z 100-1000.

C. Orthogonal Method: SFC-UV

  • Column: Diol, 3.0 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

4. Data Acquisition and Analysis:

  • Inject the working solution onto both systems.

  • For RP-HPLC: Integrate all peaks in the UV chromatogram. Calculate the area percent for the main peak and all impurities. Use the MS data to obtain the accurate mass of the main peak and any detected impurities to aid in their identification.[24]

  • For SFC: Integrate all peaks in the UV chromatogram and calculate the area percent.

  • Compare Results: Create a table comparing the impurities detected by both methods. Note any impurities that are resolved in one method but co-elute in the other.[25] The SFC method may reveal impurities that were hidden under the main peak or other peaks in the RP-HPLC run.[25][26]

Interpreting the Data: Synthesizing a Final Purity Value

The final purity value should be a consolidated assessment based on the data from both orthogonal methods. If a new impurity is detected by the orthogonal method, it must be reported.[3] The purity reported by the primary, validated method is typically considered the official value, but the orthogonal data provides crucial supporting evidence of its accuracy and specificity. Any significant discrepancies between the methods warrant further investigation to understand the impurity profile fully.

Conclusion

The validation of synthetic intermediate purity is a cornerstone of safe and effective drug development. Relying on a single analytical method introduces an unacceptable risk of missing critical impurities. By embracing an orthogonal approach—thoughtfully pairing techniques like RP-HPLC with SFC, or leveraging the power of MS and qNMR—researchers can build a scientifically sound, multi-dimensional understanding of their intermediates. This strategy not only enhances the quality and reliability of the data but also provides the robust, trustworthy evidence required to meet global regulatory standards.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. Available at: [Link]

  • ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry? Available at: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)? Available at: [Link]

  • Lemasson, E., et al. (2016). Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization - mass spectrometry for impurity profiling of drug candidates. Journal of Chromatography A. Available at: [Link]

  • Scilit. (2008). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Available at: [Link]

  • Mahajan, S., & Singh, I. P. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]

  • Santai Technologies. (2020). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • Taylor & Francis Online. (2008). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Available at: [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • Niessen, W. M. A., & Tinke, A. P. (1995). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis? Available at: [Link]

  • International Council for Harmonisation (ICH). (2006). ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • Saito, M., et al. (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Molecules. Available at: [Link]

  • Chemistry Stack Exchange. How can I tell that two analytical methods are orthogonal? Available at: [Link]

  • Wikipedia. Orthogonality. Available at: [Link]

  • Teledyne ISCO. HPLC or SFC? Which One Should I Choose? Available at: [Link]

  • Waters Corporation. A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Pharmaceutical Compound. Available at: [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Available at: [Link]

  • Reddit. (2021). What is/are 'orthogonal' methods? Available at: [Link]

  • Dong, M. W. (2008). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]

  • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • Agilent Technologies. (2018). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Available at: [Link]

  • ResearchGate. (2018). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Available at: [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-bromo-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comparative analysis of two primary synthetic routes to 2-bromo-N,N-dimethyl-4-nitroaniline, a key intermediate in the synthesis of various high-value organic molecules. The guide is intended for researchers, scientists, and professionals in drug development and materials science. We will dissect two plausible synthetic pathways, evaluating them on metrics of yield, reagent safety, and operational complexity. Each route is substantiated with detailed, step-by-step experimental protocols, mechanistic insights, and a comparative data summary to facilitate informed decisions in a laboratory setting.

Introduction

This compound is a substituted aromatic amine of significant interest in organic synthesis. The presence of three distinct functional groups—a bromine atom, a dimethylamino group, and a nitro group—on the aniline scaffold provides a versatile platform for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the dimethylamino group influences the electronic properties of the aromatic ring. Consequently, this molecule serves as a valuable building block for the synthesis of pharmaceuticals, dyes, and functional materials. The efficient and scalable synthesis of this compound is, therefore, a topic of practical importance. This guide will compare two logical synthetic approaches, starting from commercially available precursors.

Synthetic Route Analysis

Two primary synthetic strategies for the preparation of this compound are considered in this guide. Both routes are two-step processes, differing in the order of the N,N-dimethylation and bromination reactions.

  • Route A: Commences with the N,N-dimethylation of 4-nitroaniline to yield N,N-dimethyl-4-nitroaniline, which is subsequently brominated at the ortho-position.

  • Route B: Begins with the bromination of 4-nitroaniline to produce 2-bromo-4-nitroaniline, followed by the N,N-dimethylation of the resulting intermediate.

The following sections will provide a detailed examination of each route, including the underlying chemical principles and experimental protocols.

Route A: N,N-Dimethylation Followed by Bromination

This synthetic pathway first introduces the dimethylamino group onto the 4-nitroaniline backbone, followed by a regioselective bromination.

Step 1: N,N-Dimethylation of 4-Nitroaniline

The conversion of the primary amino group of 4-nitroaniline to a tertiary dimethylamino group is a critical step. The Eschweiler-Clarke reaction is a well-established and reliable method for this transformation.[1][2][3][4] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. A key advantage of the Eschweiler-Clarke reaction is that it proceeds to the tertiary amine without the formation of quaternary ammonium salts, which can be a significant side reaction with other methylating agents like methyl iodide.[2][4]

The reaction mechanism involves the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine. The process is repeated to afford the desired N,N-dimethylated product. The strong electron-withdrawing effect of the para-nitro group can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to the methylation of aniline itself.[5]

Experimental Protocol: N,N-Dimethylation of 4-Nitroaniline via Eschweiler-Clarke Reaction
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (1.0 eq).

  • Add formic acid (excess, e.g., 5-10 eq) to the flask.

  • With stirring, add aqueous formaldehyde (37% solution, excess, e.g., 5-10 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N-dimethyl-4-nitroaniline.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Step 2: Bromination of N,N-dimethyl-4-nitroaniline

The second step involves the electrophilic aromatic substitution of N,N-dimethyl-4-nitroaniline. The N,N-dimethylamino group is a powerful activating group and an ortho-, para-director. Since the para-position is occupied by the nitro group, the incoming electrophile (bromine) will be directed to the ortho-position. To avoid polybromination, which is a common side reaction with highly activated aromatic rings, a mild brominating agent such as N-Bromosuccinimide (NBS) is preferred over elemental bromine.[6][7][8]

Experimental Protocol: Bromination of N,N-dimethyl-4-nitroaniline with NBS
  • In a round-bottom flask protected from light, dissolve N,N-dimethyl-4-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow for Route A

Route A start 4-Nitroaniline step1_reagents Formaldehyde, Formic Acid (Eschweiler-Clarke) start->step1_reagents intermediate N,N-Dimethyl-4-nitroaniline step1_reagents->intermediate step2_reagents N-Bromosuccinimide (NBS) intermediate->step2_reagents product This compound step2_reagents->product

Caption: Synthetic pathway for Route A.

Route B: Bromination Followed by N,N-Dimethylation

This alternative approach reverses the order of the synthetic steps, starting with the bromination of 4-nitroaniline.

Step 1: Bromination of 4-Nitroaniline

The bromination of 4-nitroaniline will be directed by the activating amino group to the ortho position, as the para position is blocked. A variety of brominating agents can be employed. A relatively safe and efficient method utilizes ammonium bromide and hydrogen peroxide in acetic acid.

Experimental Protocol: Bromination of 4-Nitroaniline
  • In a round-bottom flask, suspend 4-nitroaniline (1.0 eq) in glacial acetic acid.

  • Add ammonium bromide (1.1 eq) to the suspension and stir.

  • To this mixture, add 35% hydrogen peroxide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid and salts, and dry to obtain 2-bromo-4-nitroaniline.

Step 2: N,N-Dimethylation of 2-bromo-4-nitroaniline

The final step is the N,N-dimethylation of 2-bromo-4-nitroaniline. Similar to Route A, the Eschweiler-Clarke reaction is a suitable method. However, the presence of both a bromo and a nitro group, which are electron-withdrawing, will further decrease the nucleophilicity of the amino group. This may necessitate more forcing conditions or longer reaction times compared to the methylation of 4-nitroaniline. An alternative to the Eschweiler-Clarke reaction is reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.[9]

Experimental Protocol: N,N-Dimethylation of 2-bromo-4-nitroaniline
  • To a round-bottom flask, add 2-bromo-4-nitroaniline (1.0 eq), formic acid (excess), and aqueous formaldehyde (37% solution, excess).

  • Heat the mixture to reflux and maintain for 24-48 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow for Route B

Route B start 4-Nitroaniline step1_reagents NH₄Br, H₂O₂, Acetic Acid start->step1_reagents intermediate 2-Bromo-4-nitroaniline step1_reagents->intermediate step2_reagents Formaldehyde, Formic Acid (Eschweiler-Clarke) intermediate->step2_reagents product This compound step2_reagents->product

Caption: Synthetic pathway for Route B.

Comparative Data Summary

ParameterRoute A: Dimethylation then BrominationRoute B: Bromination then Dimethylation
Starting Material 4-Nitroaniline4-Nitroaniline
Intermediate N,N-Dimethyl-4-nitroaniline2-Bromo-4-nitroaniline
Step 1 Reagents Formaldehyde, Formic AcidNH₄Br, H₂O₂, Acetic Acid
Step 1 Est. Yield 80-90%85-95%
Step 2 Reagents N-Bromosuccinimide (NBS)Formaldehyde, Formic Acid
Step 2 Est. Yield 85-95%70-85%
Overall Est. Yield 68-86%60-81%
Key Advantages - Avoids handling of potentially less stable brominated aniline intermediate in the first step. - Bromination of the activated N,N-dimethylaniline is typically efficient.- Bromination of 4-nitroaniline is a high-yielding and straightforward reaction.
Potential Challenges - N,N-dimethylation of the deactivated 4-nitroaniline might be sluggish. - Risk of over-bromination if conditions are not carefully controlled.- N,N-dimethylation of the more deactivated 2-bromo-4-nitroaniline can be challenging and may require harsher conditions, potentially leading to lower yields or side products.
Safety & Handling - Formic acid is corrosive. Formaldehyde is a suspected carcinogen. - NBS is a lachrymator and should be handled with care.- Hydrogen peroxide is a strong oxidizer. Acetic acid is corrosive. - Eschweiler-Clarke reagents have the same hazards as in Route A.

Discussion and Recommendation

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A appears to be the more favorable option in terms of overall predicted yield and potentially milder reaction conditions for the second step. The N,N-dimethylation of 4-nitroaniline, while potentially slow due to the deactivating nitro group, is a well-established transformation. The subsequent bromination of the highly activated N,N-dimethyl-4-nitroaniline with a mild reagent like NBS is expected to be a clean and high-yielding reaction. Careful control of stoichiometry and temperature is crucial to prevent the formation of dibrominated byproducts.

Route B , while starting with a very efficient bromination step, faces a more challenging final step. The N,N-dimethylation of 2-bromo-4-nitroaniline is likely to be more difficult than the methylation in Route A due to the combined electron-withdrawing effects of both the bromo and nitro groups. This could lead to lower yields and the need for more forcing conditions, which might increase the risk of side reactions.

References

  • BenchChem. (2025). Technical Support Center: Bromination of N,N-diethyl-4-nitroaniline.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Google Patents. (1971). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
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  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Reddit. (2017). Lost with the N,N-dimethylation of an aniline. Retrieved from [Link]

  • ACS Publications. (2023). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. Retrieved from [Link]

  • ResearchGate. (2017). Reductive amination of various nitro compounds with aldehydes. Retrieved from [Link]

  • ResearchGate. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. Retrieved from [Link]

  • ResearchGate. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Retrieved from [Link]

  • SpringerLink. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]

  • ChemRxiv. (2021). Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. Retrieved from [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]

  • RSC Publishing. (1998). Photoinduced demethylation of 4-nitro-N,N-dimethylaniline. Retrieved from [Link]

  • Organic Syntheses. (1947). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • ResearchGate. (2014). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-bromo-N,N-dimethyl-4-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive spectroscopic comparison of 2-bromo-N,N-dimethyl-4-nitroaniline and its key positional isomers. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuances of differentiating these closely related compounds using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). Beyond a simple presentation of data, this guide emphasizes the causal relationships between molecular structure and spectroscopic output, providing the foundational knowledge necessary for confident structural elucidation.

Introduction: The Imperative of Isomer Differentiation

In the realm of chemical synthesis and pharmaceutical development, the precise identification of isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, toxicity, and overall efficacy. Positional isomers, such as the bromo-N,N-dimethyl-4-nitroaniline variants, can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust and unequivocal analytical methodologies are paramount. This guide will focus on the comparison of this compound with its 3-bromo and 4-bromo-2-nitro isomers, providing the experimental data and theoretical understanding to distinguish them.

Molecular Structures at a Glance

To understand the spectroscopic differences, it is essential to first visualize the structures of the isomers . The varied placement of the bromo and nitro substituents dramatically alters the electronic environment of the molecule, which is the primary driver of the observed spectroscopic dissimilarities.

G prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep->dissolve transfer Transfer to NMR tube dissolve->transfer acquisition Data Acquisition transfer->acquisition instrument Place tube in NMR spectrometer (≥300 MHz) acquisition->instrument shimming Shim the magnet for homogeneity instrument->shimming h1 Acquire ¹H spectrum shimming->h1 c13 Acquire ¹³C spectrum (with proton decoupling) h1->c13 processing Data Processing c13->processing ft Fourier Transform FID processing->ft phasing Phase the spectrum ft->phasing baseline Apply baseline correction phasing->baseline analysis Spectral Analysis baseline->analysis integration Integrate ¹H signals analysis->integration shifts Assign chemical shifts and coupling constants integration->shifts

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the aniline isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer. Ensure the instrument is tuned and locked on the solvent's deuterium signal.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign the chemical shifts and coupling constants for both ¹H and ¹³C spectra.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The positions of the vibrational bands are characteristic of specific bonds.

Table 3: Key IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (if present)Stretching3300-3500 (not applicable for these tertiary amines)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching (N-CH₃)2800-3000
C=CAromatic Ring Stretching1450-1600
NO₂Asymmetric Stretching1500-1570
NO₂Symmetric Stretching1300-1370
C-NStretching1250-1360
C-BrStretching500-600

Expert Interpretation:

The most informative bands for distinguishing these isomers will be the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which are highly dependent on the substitution pattern of the aromatic ring. Additionally, the precise positions of the strong NO₂ stretching bands may show subtle shifts due to the electronic effects of the adjacent substituents.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

G prep Material Preparation dry_kbr Dry spectroscopic grade KBr in an oven at ~110°C prep->dry_kbr grind_sample Grind 1-2 mg of sample to a fine powder prep->grind_sample mix Mix sample with ~200 mg of dry KBr dry_kbr->mix grind_sample->mix press Pellet Pressing mix->press load_die Load mixture into a pellet die press->load_die compress Compress under high pressure (8-10 tons) load_die->compress acquisition Spectral Acquisition compress->acquisition place_pellet Place transparent pellet in the spectrometer acquisition->place_pellet background Collect a background spectrum place_pellet->background sample_spec Collect the sample spectrum background->sample_spec analysis Data Analysis sample_spec->analysis identify_peaks Identify and assign characteristic absorption bands analysis->identify_peaks

Caption: Workflow for FTIR analysis using the KBr pellet method.

  • Material Preparation: Use spectroscopic grade potassium bromide (KBr) that has been thoroughly dried in an oven to remove any residual moisture.

  • Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the solid aniline isomer to a very fine powder. Add approximately 200 mg of the dried KBr and gently mix to ensure a homogeneous mixture.[1][2]

  • Pellet Formation: Transfer the mixture to a pellet die and press it in a hydraulic press at 8-10 tons of pressure to form a thin, transparent disc.[2][3]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: First, run a background scan with an empty sample compartment.

  • Sample Scan: Run the sample scan to obtain the infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer valuable structural information. For these isomers, the molecular ion peaks will be identical, but the relative abundances of the fragment ions may differ.

Expected Fragmentation:

The mass spectra of all three isomers are expected to show a molecular ion (M⁺) peak corresponding to the molecular weight of C₈H₉BrN₂O₂. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways may include:

  • Loss of a methyl group (-CH₃) from the dimethylamino group.

  • Loss of the nitro group (-NO₂).

  • Loss of the bromine atom (-Br).

  • Cleavage of the dimethylamino group.

The relative intensities of these fragment ions will depend on the stability of the resulting carbocations, which is influenced by the positions of the substituents.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the fragmentation patterns of the different isomers.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.

Expert Interpretation:

All three isomers are expected to exhibit a strong absorption band in the UV-Vis region due to a π→π* transition with significant intramolecular charge transfer (ICT) character, from the electron-donating dimethylamino group to the electron-withdrawing nitro group. The position of this band will be influenced by the relative positions of these groups and the bromine atom. The solvent polarity can also significantly affect the λmax, a phenomenon known as solvatochromism.[5][6][7]

Table 4: Comparative UV-Vis Data

Compoundλmax (nm)Solvent
This compound Data not yet availableEthanol
3-bromo-N,N-dimethyl-4-nitroaniline Data not yet availableEthanol
4-bromo-N,N-dimethyl-2-nitroaniline Data not yet availableEthanol

Note: UV-Vis data for these specific isomers is currently being sourced.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent that is transparent in the wavelength range of interest and in which the sample is soluble (e.g., ethanol, acetonitrile).

  • Stock Solution Preparation: Prepare a stock solution of the aniline isomer of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution to ensure that the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Conclusion

The spectroscopic differentiation of this compound and its positional isomers is a tractable but nuanced analytical challenge. While mass spectrometry will confirm the molecular formula, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the most definitive structural information. IR spectroscopy offers valuable confirmatory data on the functional groups present, and UV-Vis spectroscopy can provide insights into the electronic structure of the isomers. By employing a multi-technique approach and understanding the fundamental principles of how substituent position influences spectroscopic output, researchers can confidently identify and characterize these important chemical entities.

References

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  • Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Study on solvatochromic behaviour of polyaniline and alkyl substituted polyanilines. (n.d.). In Journal of Ovonic Research (Vol. 5, No. 3, pp. 121-128).
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  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
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  • BenchChem. (n.d.). Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide.
  • ResearchGate. (2025, August 7). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.
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Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-bromo-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural lists and cultivate a culture of deep-seated safety and operational excellence. This guide for handling 2-bromo-N,N-dimethyl-4-nitroaniline is structured to provide not just the "what," but the critical "why" behind each recommendation. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical's risks proactively, ensuring both personal safety and the integrity of your research.

This document synthesizes data from authoritative safety data sheets for structurally similar compounds to provide a robust framework for safe handling.

Core Hazard Profile

This compound, like other brominated and nitrated aniline derivatives, should be handled as a hazardous substance. The primary risks are associated with its acute toxicity through multiple exposure routes.

GHS Hazard Classifications for Analogous Compounds:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 3 or 4).[1][2][3][4][5]

  • Skin Irritation: Causes skin irritation (Category 2).[1][4]

  • Eye Irritation: Causes serious eye irritation (Category 2).[1][4][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][5][6]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][3][7]

Hazardous decomposition during combustion can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide.[1][8]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE, with the rationale grounded in risk mitigation.

Protection TypeSpecificationRationale / Causality
Eye & Face Protection Chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][8][9][10]Protects against airborne dust particles and accidental splashes. The fine powder can easily become airborne and cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile Rubber) tested to EN 374 standards.Prevents dermal absorption, as the substance is harmful upon skin contact.[1][9] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[2]
Body Protection A laboratory coat or chemical-resistant coveralls.Minimizes the risk of skin contact and prevents contamination of personal clothing.[8][9][10] All contaminated clothing must be removed immediately and decontaminated before reuse.[2][11]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask or higher).[8][9][10][12]Protects against the inhalation of harmful dust particles, a primary route of exposure.[4] This is critical when handling the powder outside of a certified chemical fume hood or if dust generation is likely.
Safe Handling and Operational Protocol

A systematic workflow is essential for minimizing exposure and ensuring reproducible results. Adherence to these steps creates a self-validating system of safety.

Step 1: Preparation and Engineering Controls

  • Verify Ventilation: Confirm that a certified chemical fume hood is operational. All handling of this compound powder should occur within the fume hood to contain airborne particles.[4][10]

  • Emergency Equipment Check: Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[1][8]

  • Assemble Materials: Gather all necessary equipment (glassware, spatulas, weighing paper) and place them inside the fume hood before introducing the chemical. This minimizes movement and potential for spills.

Step 2: Chemical Handling

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.

  • Minimize Dust: Open the container slowly within the fume hood. When weighing, use a draft shield or perform the task in a low-flow area of the hood to prevent the fine powder from becoming airborne.[9] Avoid any actions that could generate dust, such as dropping or vigorous scraping.[2][8][10]

  • Avoid Contact: Never allow the chemical to come into contact with your skin, eyes, or clothing.[8][10]

Step 3: Post-Handling and Hygiene

  • Decontaminate: Clean all equipment and the work surface within the fume hood thoroughly after use.

  • Properly Store: Tightly close the chemical container and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[8][12]

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][2][10] Do not eat, drink, or smoke in laboratory areas.[10][13]

Emergency and Spill Response Plan

Immediate and correct response to an exposure or spill is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Spill Response Protocol: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Wearing full PPE, including respiratory protection, follow the workflow below.

Spill_Response_Workflow cluster_prep Phase 1: Secure & Assess cluster_contain Phase 2: Contain & Clean cluster_decon Phase 3: Decontaminate & Dispose A Evacuate Area & Restrict Access B Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Assess Spill Size & Ventilate Area B->C D GENTLY cover spill with absorbent material (e.g., vermiculite, sand) C->D E Sweep up material without creating dust D->E F Place into a labeled, sealable hazardous waste container E->F G Wipe spill area with a suitable solvent (e.g., acetone), working from outside in F->G H Place all contaminated materials (wipes, PPE) into waste container G->H I Seal container and arrange for hazardous waste pickup H->I

Caption: Workflow for Small-Scale Chemical Spill Response.

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

  • Waste Classification: this compound waste must be treated as hazardous waste. Due to its composition, it should be segregated as halogenated organic waste .[14]

  • Collection: Collect all waste, including contaminated consumables (gloves, wipes, weighing paper), in a designated, properly labeled, and sealed container.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Empty Containers: Any container that has held this chemical is also considered hazardous waste.[14] It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

Never dispose of this chemical or its containers in the regular trash or down the drain.[2][3][10] Always adhere to your institution's and local regulatory guidelines for hazardous waste disposal.[14]

References

  • Personal protective equipment for handling 2,6-Dibromo-4-nitroaniline. Benchchem.
  • 4-Bromo-2-nitroaniline Safety D
  • p-NITROANILINE HAZARD SUMMARY. NJ.gov.
  • Material Safety Data Sheet - 2-Bromo-4,6-dinitroaniline. Cole-Parmer.
  • 4-Nitroaniline - Safety D
  • 4-NITROANILINE Safety D
  • Safety D
  • Essential Safety and Operational Guide for Handling 4-Methoxy-2-nitroaniline. Benchchem.
  • 4-Nitroaniline Safety D
  • 4-Bromo-N,N-dimethylaniline Safety D
  • 4-Bromo-3-nitroaniline Safety D
  • 2-Bromo-4-nitroaniline Safety D
  • o-Nitroaniline Safety D
  • N,N-Dimethyl-4-nitroaniline Safety D
  • Proper Disposal of 2,6-Dibromo-4-nitroaniline: A Guide for Labor

Sources

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